molecular formula C9H11NO3 B1219115 3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS No. 6049-54-3

3-Amino-3-(4-hydroxyphenyl)propanoic acid

カタログ番号: B1219115
CAS番号: 6049-54-3
分子量: 181.19 g/mol
InChIキー: JYPHNHPXFNEZBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-3-(4-hydroxyphenyl)propanoic acid is a beta-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position. It has a role as a bacterial metabolite. It derives from a propionic acid. It is a conjugate acid of a 3-amino-3-(4-hydroxyphenyl)propanoate. It is a tautomer of a this compound zwitterion.
Beta-Tyrosine, also known as B-tyrosine, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Beta-Tyrosine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Beta-Tyrosine has been found in human skeletal muscle tissue. Beta-Tyrosine can be biosynthesized from propionic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHNHPXFNEZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975898
Record name 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6049-54-3
Record name β-Amino-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6049-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of β-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Tyrosine, a non-proteinogenic β-amino acid, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Unlike its α-amino acid counterpart, L-tyrosine, which is a fundamental building block of proteins, β-tyrosine is primarily found as a constituent of secondary metabolites and in its free form in a limited number of organisms. Its unique structural properties make it a valuable chiral building block for the synthesis of bioactive peptides and other pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of β-tyrosine, its biosynthetic pathways, and detailed methodologies for its detection and quantification.

Natural Occurrence of β-Tyrosine

The natural distribution of β-tyrosine is not as widespread as that of proteinogenic amino acids. Current research has identified its presence in specific plants, bacteria, and fungi.

In Plants

The most well-documented natural source of free β-tyrosine in plants is rice (Oryza sativa). Specifically, (R)-β-tyrosine has been identified in the seeds, leaves, roots, and root exudates of certain rice cultivars, particularly temperate japonica varieties.[1][2] Its accumulation in rice is induced by the plant defense signaling molecule, jasmonic acid, suggesting a role in the plant's defense mechanisms.[2] While not directly toxic to common herbivores at physiological concentrations, β-tyrosine has been shown to inhibit the root growth of other plants, such as Arabidopsis thaliana, indicating a potential allelopathic function.[2]

In Bacteria

β-Tyrosine is a known component of various secondary metabolites produced by bacteria, particularly myxobacteria. In the myxobacterium Chondromyces crocatus, (R)-β-tyrosine is a key building block for the biosynthesis of chondramides, a group of cytotoxic depsipeptides with antifungal and cytostatic properties.[3][4]

In Fungi

Investigations into the amino acid composition of entomopathogenic fungi have revealed the presence of β-alanine and other non-proteinogenic amino acids.[1][5] While specific quantitative data for β-tyrosine in many fungal species is still emerging, studies on Isaria farinosa have indicated a rich and diverse profile of free amino acids, including various β-amino acids.[1][5]

Quantitative Data on β-Tyrosine Occurrence

The concentration of free β-tyrosine in natural sources can vary significantly. The following table summarizes the available quantitative data.

Organism/SourceTissue/ConditionConcentrationReference(s)
Rice (Oryza sativa cv. Nipponbare)Seeds~20 mg/kg[1]
Rice (Oryza sativa cv. Nipponbare)LeavesHighest concentration among seedlings[1]
Rice (Oryza sativa cv. Nipponbare)Hydroponic growth mediumSecreted[1]

Note: Quantitative data for free β-tyrosine in bacteria and fungi are not widely available as it is often incorporated into larger secondary metabolites.

Biosynthesis of β-Tyrosine

The primary pathway for the biosynthesis of β-tyrosine involves the conversion of L-tyrosine, an α-amino acid, through the action of a specific enzyme called tyrosine aminomutase.

Enzymatic Conversion

In both rice and Chondromyces crocatus, the formation of (R)-β-tyrosine is catalyzed by a tyrosine aminomutase.[2][3] This enzyme facilitates the intramolecular transfer of the amino group from the α-carbon to the β-carbon of L-tyrosine.

  • In rice, this enzyme is designated as TAM1 (Tyrosine Aminomutase 1).[2]

  • In Chondromyces crocatus, the enzyme responsible is CmdF .[3]

The biosynthetic pathway is a single-step conversion from a readily available primary metabolite, highlighting an efficient route for the production of this specialized amino acid.

Biosynthesis_of_beta_Tyrosine L_Tyrosine L-Tyrosine (α-amino acid) beta_Tyrosine (R)-β-Tyrosine (β-amino acid) L_Tyrosine->beta_Tyrosine Tyrosine Aminomutase (e.g., TAM1 in rice, CmdF in C. crocatus)

Biosynthesis of (R)-β-Tyrosine from L-Tyrosine.

Experimental Protocols

The analysis of β-tyrosine from natural sources involves several key steps: extraction, purification, derivatization (optional), and quantification.

Extraction of β-Tyrosine

4.1.1. From Plant Material (e.g., Rice Tissues)

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: Suspend the powdered tissue in a suitable solvent. A common choice is an 80% methanol solution. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted amino acids.

  • Drying: Dry the supernatant, for example, using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., ultrapure water or a specific buffer).

4.1.2. From Microbial Cultures (e.g., Chondromyces crocatus or Fungal Mycelia)

  • Cell Lysis: Harvest microbial cells by centrifugation. Disrupt the cells using methods such as sonication, bead beating, or freeze-thaw cycles in an appropriate extraction buffer.

  • Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or acetone to remove proteins.

  • Centrifugation: Centrifuge to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Collect the supernatant containing the free amino acids.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids. Since β-tyrosine lacks a strong chromophore, derivatization is often employed to enhance its detection.

4.2.1. Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for primary amines.

  • Reagent Preparation: Prepare a fresh OPA derivatizing solution containing OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer.

  • Derivatization: Mix the amino acid extract with the OPA reagent and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature.

  • Injection: Immediately inject the derivatized sample onto the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical:

      • Solvent A: A buffered aqueous solution (e.g., sodium acetate or phosphate buffer).

      • Solvent B: An organic solvent such as acetonitrile or methanol.

    • Detection: A fluorescence detector is used, with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids.

  • Quantification: A standard curve is generated using known concentrations of a β-tyrosine standard that has been derivatized in the same manner.

4.2.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.

  • Chromatographic Separation:

    • Column: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of β-tyrosine) and a specific product ion generated by its fragmentation.

  • Quantification: An internal standard (ideally, a stable isotope-labeled β-tyrosine) is added to the samples and standards to correct for matrix effects and variations in instrument response. A calibration curve is constructed by analyzing standards of known concentrations.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample (Plant/Microbe) Sample (Plant/Microbe) Homogenization/Lysis Homogenization/Lysis Sample (Plant/Microbe)->Homogenization/Lysis Solvent Extraction Solvent Extraction Homogenization/Lysis->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Crude Extract Crude Extract Centrifugation->Crude Extract Purification (SPE) Purification (SPE) Crude Extract->Purification (SPE) optional Derivatization Derivatization Purification (SPE)->Derivatization for HPLC-Fluorescence LC-MS/MS LC-MS/MS Purification (SPE)->LC-MS/MS direct analysis HPLC-Fluorescence HPLC-Fluorescence Derivatization->HPLC-Fluorescence Quantification Quantification HPLC-Fluorescence->Quantification LC-MS/MS->Quantification

General experimental workflow for the analysis of β-tyrosine.

Signaling Pathways and Physiological Roles

Currently, there is no direct evidence in the scientific literature to suggest that β-tyrosine itself acts as a signaling molecule to initiate a specific signaling cascade. The term "tyrosine signaling" predominantly refers to the phosphorylation of the α-amino acid L-tyrosine residues in proteins by tyrosine kinases, a fundamental mechanism in the signal transduction of eukaryotes.

However, the induction of β-tyrosine biosynthesis in rice by jasmonic acid, a key plant defense hormone, strongly implies a role for β-tyrosine in the plant's response to biotic or abiotic stress.[2] Its observed allelopathic effects further support a function in plant-plant interactions.[2]

In the context of drug development, β-amino acids, including β-tyrosine, are of significant interest because their incorporation into peptides can confer resistance to enzymatic degradation, leading to improved pharmacokinetic properties. The unique conformational constraints imposed by β-amino acids can also be exploited to design peptidomimetics with enhanced binding affinity and specificity for therapeutic targets.

Conclusion

β-Tyrosine is a naturally occurring non-proteinogenic amino acid with a limited but significant distribution in the plant and microbial kingdoms. Its biosynthesis from L-tyrosine is an efficient enzymatic process. While a direct role as a signaling molecule has not been established, its involvement in plant defense and its potential as a building block for novel therapeutics make it a compelling subject for further research. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of β-tyrosine in various biological matrices, which will be crucial for elucidating its full range of biological functions and for harnessing its potential in drug discovery and development.

References

An In-depth Technical Guide to the Biological Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid (β-Tyrosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid. Structurally similar to the common amino acid L-tyrosine (α-tyrosine), β-tyrosine has the amino group attached to the β-carbon of the propanoic acid chain. While L-tyrosine is a fundamental building block of proteins and a precursor to key neurotransmitters and hormones, the biological role of β-tyrosine is less understood, particularly in mammals.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of β-tyrosine, including its synthesis, known biological activities primarily observed in its derivatives, and potential therapeutic applications.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][4] It is a beta-amino acid comprising a propionic acid with amino and 4-hydroxyphenyl groups attached at the 3-position.[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate in 1-butanol.[4]

General Procedure:

  • A mixture of 2.40 g of 4-hydroxybenzaldehyde, 2.44 g of malonic acid, and 3.54 g of ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared in 200 mL of 1-butanol.

  • The mixture is refluxed for 1.5-2 hours, until the evolution of CO₂ ceases.

  • The precipitate formed is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and 100 mL of water.

  • The resulting solid is dried at 80-100 °C for 8-10 hours.

  • The purity of the product is checked by Thin Layer Chromatography (TLC), with reported yields of 65-80%.[4]

Biological Roles and Activities

While direct studies on the physiological role of this compound in mammals are limited, research into its derivatives has revealed significant biological activities, suggesting the therapeutic potential of the β-tyrosine scaffold. It has been identified as a bacterial metabolite and has been found in Daphnia pulex.[1]

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial properties against a range of multidrug-resistant bacterial and fungal pathogens.[4][5][6]

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Hydrazones 14-16Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[4][5]
Hydrazones 14-16Vancomycin-resistant Enterococcus faecalis0.5 - 2[4][5]
Hydrazones 14-16Gram-negative pathogens8 - 64[4][5]
Hydrazones 14-16Drug-resistant Candida species (including C. auris)0.5 - 64[4][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their potential as anticancer and antioxidant agents.[1][7][8] The phenolic hydroxyl group is believed to contribute to the antioxidant activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[7][8]

Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells

Compound DerivativeEffectQuantitative DataReference
Compounds 12, 20-22, and 29Reduction of cell viabilityReduced A549 cell viability by 50%[7]
Compounds 12, 20-22, and 29Suppression of cell migrationSuppressed A549 cell migration in vitro[7]
Compound 20Antioxidant activityPotent antioxidant properties in the DPPH radical scavenging assay[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Metabolism

While no specific signaling pathways directly modulated by this compound in mammals have been definitively identified, its structural similarity to L-tyrosine suggests potential interactions with pathways involving tyrosine metabolism and signaling. L-tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[2][3]

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are proposed to exert their anticancer effects by modulating oxidative stress pathways.[7][8]

dot code block:

Tyrosine_Metabolism Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Melanin Melanin L_DOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified overview of major L-tyrosine metabolic pathways.

Experimental Workflows

The investigation of the biological activity of this compound and its derivatives typically follows a structured workflow from synthesis to biological evaluation.

dot code block:

Experimental_Workflow Synthesis Chemical Synthesis of β-Tyrosine Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Anticancer Anticancer Screening (MTT, Migration Assays) Purification->Anticancer Antioxidant Antioxidant Assays (DPPH, FRAP) Purification->Antioxidant Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Anticancer->Mechanism Antioxidant->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for studying β-tyrosine derivatives.

Conclusion and Future Directions

This compound, or β-tyrosine, represents a molecule with underexplored biological significance. While its direct role in mammalian physiology remains to be fully elucidated, the potent antimicrobial and anticancer activities of its derivatives highlight the therapeutic potential of the β-tyrosine scaffold. Future research should focus on several key areas:

  • Elucidation of Natural Roles: Investigating the natural occurrence and metabolic pathways of β-tyrosine in mammals.

  • Mechanism of Action: Determining the specific molecular targets and signaling pathways modulated by β-tyrosine and its bioactive derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the β-tyrosine structure to optimize its therapeutic properties and minimize potential toxicity.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of promising β-tyrosine derivatives.

A deeper understanding of the fundamental biology of β-tyrosine will be crucial for unlocking its full potential in the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6049-54-3 Synonyms: β-Tyrosine, 3-Amino-3-(4-hydroxyphenyl)propionic acid

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a compound of interest in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a β-amino acid derivative. Its core structure consists of a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group attached to the third carbon.[1] This structural arrangement is pivotal to its chemical reactivity and biological applications.[1]

PropertyValueReference
CAS Number 6049-54-3[2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance White to off-white solid or powder
IUPAC Name This compound[3]
Synonyms β-Tyrosine, 3-amino-3-(4-hydroxyphenyl)propionic acid[3]
Purity Typically ≥98% (HPLC)[4]

Synthesis

The synthesis of this compound can be achieved through various organic reaction pathways. A common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.[5]

General Synthesis Protocol

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol.[5] The reaction proceeds until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[5] The resulting precipitate is then filtered and purified.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Combine 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 1-butanol (200 mL).

  • Reflux the mixture for 1.5 to 2 hours, or until the evolution of CO₂ stops.

  • Filter the formed precipitate.

  • Wash the precipitate with boiling 1-butanol (2 x 50 mL), followed by boiling ethanol (2 x 50 mL), and finally with water (100 mL).

  • Dry the precipitate at 80-100 °C for 8-10 hours.

  • The purity of the final product can be assessed by Thin Layer Chromatography (TLC).

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Hydroxy- benzaldehyde p1 Reflux in 1-Butanol r1->p1 r2 Malonic Acid r2->p1 r3 Ammonium Acetate r3->p1 p2 Filter Precipitate p1->p2 p3 Wash & Purify p2->p3 p4 Dry p3->p4 product 3-Amino-3-(4-hydroxyphenyl) propanoic acid p4->product

A simplified workflow for the synthesis of the target compound.

Biological Activity and Applications

This compound is primarily recognized as a tyrosine kinase receptor inhibitor.[2] This activity makes it a valuable molecule in drug discovery, particularly in the development of therapies for diseases driven by aberrant cellular signaling. Beyond its potential therapeutic applications, this compound also serves as a crucial chemical intermediate in the synthesis of advanced materials, such as environmentally friendly adhesives.

While the core compound is of significant interest, a substantial body of research has focused on the biological activities of its derivatives, which have shown promise as antimicrobial and anticancer agents.

Tyrosine Kinase Inhibition

As a tyrosine kinase inhibitor, this compound is presumed to interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. The general mechanism of such inhibition involves blocking the phosphorylation of tyrosine residues on substrate proteins, thereby disrupting the downstream signaling cascade.

G General Receptor Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Signal Signaling Proteins RTK->Signal Activates Inhibitor 3-Amino-3-(4-hydroxyphenyl) propanoic acid Inhibitor->RTK Inhibits Autophosphorylation Cascade Kinase Cascade Signal->Cascade TF Transcription Factors Cascade->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Ligand Ligand (Growth Factor) Ligand->RTK Binds

Conceptual diagram of RTK inhibition.
Antimicrobial and Anticancer Activities of Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[6][7] Furthermore, certain derivatives have exhibited promising anticancer and antioxidant properties.[8]

Table of Antimicrobial Activity for Selected Derivatives [6][7]

Derivative TypePathogenMIC Range (µg/mL)
HydrazonesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
HydrazonesVancomycin-resistant Enterococcus faecalis0.5 - 2
HydrazonesGram-negative pathogens8 - 64
HydrazonesDrug-resistant Candida species8 - 64

Table of Anticancer Activity for Selected Derivatives [8]

DerivativeCell LineEffect
Compound 12 (1-naphthyl substituent)A549 (lung cancer)Reduced cell viability to 42.1%
Compounds 20, 21, 22, 29A549 (lung cancer)Reduced cell viability by 50% and suppressed cell migration

Experimental Protocols

General Tyrosine Kinase Inhibitor Screening Assay

A common method for screening tyrosine kinase inhibitors is the fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescent light emitted from a tracer molecule that competes with the product of the kinase reaction for binding to a specific antibody.

Experimental Protocol: Fluorescence Polarization-Based Kinase Assay [9]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the tyrosine kinase of interest, the substrate peptide, and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction. Incubate at a controlled temperature for a specific period.

  • Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescently labeled phosphopeptide tracer.

  • Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates that the test compound has inhibited the kinase, leading to less phosphorylated substrate and consequently less displacement of the tracer from the antibody.

G Tyrosine Kinase Inhibitor Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis r1 Tyrosine Kinase p1 Combine & Add ATP r1->p1 r2 Substrate r2->p1 r3 Test Compound r3->p1 p2 Incubate p1->p2 d1 Add Quench/ Detection Mix p2->d1 d2 Measure Fluorescence Polarization d1->d2 a1 Determine Inhibition d2->a1

References

A-Technical-Guide-to-the-Spectroscopic-Analysis-of-β-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-tyrosine (β-tyrosine) is an isomer of the common proteinogenic amino acid L-tyrosine, differing in the position of the amino group on the propanoic acid side chain. While L-tyrosine has the amino group at the alpha position (α-amino acid), β-tyrosine has it at the beta position (β-amino acid). This structural difference imparts unique chemical and biological properties to β-tyrosine, making it a subject of interest in peptide and drug design. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize β-tyrosine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For β-tyrosine, ¹H and ¹³C NMR are particularly informative.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for L-Tyrosine

ProtonChemical Shift (ppm)Multiplicity
3.94t
3.20, 3.06m
Aromatic H (ortho to OH)6.90d
Aromatic H (meta to OH)7.19d

Note: Data is for the related compound L-Tyrosine in D₂O at pH 7.7 and 298K, serving as a reference.[1] Specific data for β-tyrosine may vary. The Human Metabolome Database provides experimental ¹H NMR data for L-Tyrosine in H₂O at 600 MHz.[2]

Table 2: ¹³C NMR Chemical Shift Data for L-Tyrosine

CarbonChemical Shift (ppm)
C=O176.96
58.84
38.28
Aromatic C (ipso)129.52
Aromatic C (ortho to OH)133.53
Aromatic C (meta to OH)118.61
Aromatic C (para, with OH)157.68

Note: Data is for L-Tyrosine in D₂O at pH 11.15 and 298K.[1] The Human Metabolome Database also provides experimental ¹³C NMR data for L-Tyrosine in H₂O at 125 MHz.[3]

Experimental Protocols for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

  • Sample Preparation :

    • Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D₂O).[4]

    • The pH of the solution is a critical parameter as it affects the chemical shifts of ionizable groups.[4] Adjust the pH using small amounts of DCl or NaOD.[4] For comparative purposes, a neutral pD (around 7.0-7.4) is often used.[4]

    • Transfer the final solution to a standard 5 mm NMR tube.[4]

  • Data Acquisition :

    • NMR experiments are typically performed on spectrometers with high magnetic fields.

    • For ¹H NMR, a standard 1D proton experiment is usually sufficient.

    • For ¹³C NMR, a 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[4]

    • Typical acquisition parameters include a temperature of 298 K (25°C) and a spectral width of 0-200 ppm for ¹³C NMR.[4]

Modern two-dimensional (2D) NMR techniques like COSY and TOCSY can be employed for more complex structures or to definitively assign proton resonances.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Data Presentation

Table 3: Characteristic IR Absorption Bands for L-Tyrosine Hydrochloride

Functional GroupWavenumber (cm⁻¹)Description
O-H, N-H stretch3030-2500Broad bands due to carboxylic acid O-H and ammonium N-H stretching.
C=O stretch1735Carboxylic acid carbonyl stretch.
N-H bend1598, 1475Bending modes of the ammonium group.
C-H bend1475, 1351Bending modes of the CH₂ group.
C-O stretch1235Phenolic C-O stretch.
Aromatic C-H bend839Out-of-plane bending for para-substituted aromatic ring.

Note: Data is for L-tyrosine hydrochloride.[7][8] The NIST Chemistry WebBook provides an IR spectrum of L-tyrosine in a KBr pellet.[9]

Experimental Protocols for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like β-tyrosine is the KBr pellet technique.

  • Sample Preparation :

    • Thoroughly grind a small amount of the sample (a few milligrams).

    • Mix the ground sample with a larger amount of dry potassium bromide (KBr) powder.

    • Press the mixture in a die to form a thin, transparent pellet.

An alternative for soluble samples is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation (ATR) :

    • A small amount of the sample is placed directly on the ATR crystal (e.g., diamond).[10]

    • For solutions, a drop is placed on the crystal and the solvent is evaporated, often with a stream of nitrogen, to leave a thin film.[10]

  • Data Acquisition :

    • The sample is placed in the IR spectrometer.

    • A background spectrum (of air or the pure ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of tyrosine is 181.1885 g/mol .[11]

Data Presentation

Table 4: Key Mass Spectrometry Data for Tyrosine

Ionm/zDescription
[M+H]⁺182.081Protonated molecular ion (in positive ion mode).
[M-H]⁻180.066Deprotonated molecular ion (in negative ion mode).
Fragment Ion136Loss of the carboxyl group (-COOH).
Fragment Ion107Benzyl cation fragment from cleavage of the Cα-Cβ bond.

Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy.

Experimental Protocols for Mass Spectrometry

A typical workflow for analyzing an amino acid by mass spectrometry, often coupled with liquid chromatography (LC-MS), is as follows:

  • Sample Preparation :

    • The sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (like formic acid) to promote protonation for positive ion mode analysis.

    • For complex mixtures, proteins are often digested into smaller peptides using an enzyme like trypsin before analysis.[12]

  • Ionization :

    • Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar molecules like amino acids. A high voltage is applied to the liquid sample to create an aerosol, generating ions with minimal fragmentation. ESI is commonly used for LC-MS.[13]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI) : In MALDI, the sample is mixed with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization.

  • Mass Analysis :

    • The generated ions are guided into a mass analyzer. Common types include quadrupole, time-of-flight (TOF), and ion trap analyzers.[14]

    • Tandem Mass Spectrometry (MS/MS) : For structural elucidation, a specific ion (e.g., the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide sequence or structural information.[12]

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for each spectroscopic technique can be visualized.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A β-Tyrosine Sample B Dissolve in D₂O A->B C Adjust pH (DCl/NaOD) B->C D Transfer to NMR Tube C->D E Place in Spectrometer D->E F Acquire ¹H & ¹³C Spectra E->F G Process Raw Data (FT) F->G H Assign Chemical Shifts G->H I Structural Elucidation H->I IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis A β-Tyrosine Sample B Grind with KBr A->B C Press into Pellet B->C D Place in Spectrometer C->D E Record Spectrum D->E F Background Subtraction E->F G Identify Functional Group Bands F->G H Confirm Structure G->H

Caption: Workflow for IR spectroscopic analysis of β-Tyrosine.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A β-Tyrosine Sample B Dissolve in Solvent A->B C Ionization (e.g., ESI) B->C D Mass Analysis (m/z) C->D E Fragmentation (MS/MS) D->E F Determine Molecular Weight E->F G Analyze Fragment Ions F->G H Confirm Structure G->H

Caption: Workflow for Mass Spectrometry analysis of β-Tyrosine.

References

An In-depth Technical Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a molecule of significant interest in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and biological activities, with a focus on recent advancements in its application as a scaffold for novel therapeutic agents.

Introduction and Physicochemical Properties

This compound, also known as β-Tyrosine, is a non-proteinogenic β-amino acid.[1] Its structure, featuring a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group at the β-position, makes it a valuable building block in organic synthesis and a pharmacophore with potential therapeutic applications.[1] The compound is a solid at room temperature and has a molecular weight of 181.19 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6049-54-3[1][2]
Molecular FormulaC9H11NO3[1][2]
Molecular Weight181.19 g/mol [2][3]
Melting Point193-195 °C[3]
Boiling Point378.7 °C at 760 mmHg[3]
Density1.329 g/cm³[3]
SolubilitySlightly soluble in DMSO and water[3]

History and Synthesis

One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.[2] This one-pot reaction provides a straightforward method for obtaining the target compound.

Experimental Protocol: Synthesis from 4-Hydroxybenzaldehyde and Malonic Acid[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 1-butanol (200 mL) is refluxed for 1.5-2 hours, or until the evolution of CO2 ceases.

  • The precipitate formed is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).

  • The resulting solid is dried at 80-100 °C for 8-10 hours.

  • The purity of the product can be assessed by thin-layer chromatography (TLC). This procedure typically yields the product in the range of 65-80%.

G General Synthesis Workflow Reactants 4-Hydroxybenzaldehyde Malonic Acid Ammonium Acetate Solvent 1-Butanol Reactants->Solvent Dissolve in Reflux Reflux (1.5-2h) Solvent->Reflux Precipitate Precipitate Formation Reflux->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing Steps (1-Butanol, Ethanol, Water) Filtration->Washing Drying Drying (80-100°C) Washing->Drying Product This compound Drying->Product G Conceptual Mechanism of Action cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PhosphorylatedSubstrate Phosphorylated Substrate RTK->PhosphorylatedSubstrate Phosphorylation Inhibition Inhibition RTK->Inhibition Compound 3-Amino-3-(4-hydroxyphenyl) propanoic acid Compound->RTK ATP ATP ATP->RTK Binds to Substrate Substrate Protein Substrate->RTK Binds to Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibition->PhosphorylatedSubstrate

References

An In-depth Technical Guide to Derivatives of 3-((4-hydroxyphenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Core Compound: This guide focuses on the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. Extensive research revealed a significant lack of publicly available scientific literature on the synthesis, biological activity, and experimental protocols for derivatives of its structural isomer, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. The information presented herein pertains to the former, a compound class with demonstrated and promising biological activities.

Introduction

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. These compounds have garnered significant interest for their potential as antimicrobial and anticancer agents.[1][2] The core structure, comprising a β-alanine moiety linked to a 4-hydroxyphenyl group, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols associated with these promising derivatives.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these derivatives typically commences with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to yield the core intermediate, N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic) acid, respectively.[3] Subsequent modifications, such as hydrazinolysis followed by condensation with various aldehydes, lead to a diverse library of hydrazone derivatives.[3]

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for creating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Synthesis_Workflow 4-Aminophenol 4-Aminophenol Intermediate_Ester N-(4-hydroxyphenyl)-β-alanine methyl ester 4-Aminophenol->Intermediate_Ester 2-propanol, reflux Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Intermediate_Ester Hydrazide_Intermediate N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate_Ester->Hydrazide_Intermediate Hydrazine Hydrate, reflux Hydrazine_Hydrate Hydrazine_Hydrate Final_Derivatives Hydrazone Derivatives Hydrazide_Intermediate->Final_Derivatives Methanol, reflux Aromatic_Aldehydes Aromatic_Aldehydes Aromatic_Aldehydes->Final_Derivatives

Caption: General synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Biological Activities

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The biological activity is highly dependent on the nature of the substituents introduced into the core structure.[1][4]

Antimicrobial Activity

A range of hydrazone derivatives have been synthesized and evaluated for their activity against a panel of multidrug-resistant bacterial and fungal pathogens.[1] Notably, the incorporation of heterocyclic moieties, such as nitrothiophene and nitrofurane, has been shown to enhance antimicrobial potency.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against various pathogens. [1][5]

Compound IDSubstituentS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. auris MIC (µg/mL)
14 Thiophene>64>64>64>648
15 Nitrothiophene82326416
16 Nitrofurane10.58168
17 Dimethylpyrrole>64>64>64>648
29 Phenyl16>64>64>64>64
30 4-Nitrophenyl16163264>64
Anticancer and Antioxidant Activity

Several derivatives have also been investigated for their anticancer properties, particularly against non-small cell lung cancer cells (A549).[2][4] Certain compounds have been shown to reduce cell viability and inhibit cell migration.[2] The presence of the 4-hydroxyphenyl moiety also imparts antioxidant properties to these molecules.[4]

Table 2: Anticancer and Antioxidant Activity of Selected Derivatives. [2][4]

Compound IDSubstituentA549 Cell Viability Reduction (%)A549 Cell Migration InhibitionDPPH Radical Scavenging Activity
12 1-Naphthyl~58%YesModerate
20 2-Furyl~50%YesPotent
21 Not specified~50%YesNot reported
22 Not specified~50%YesNot reported
29 Phenyl~50%YesNot reported

Experimental Protocols

General Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide

A detailed experimental protocol for the synthesis of a key intermediate is provided below.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide [3]

  • Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester.

    • A mixture of 4-aminophenol (1) and methyl acrylate is refluxed in 2-propanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield N-(4-hydroxyphenyl)-β-alanine methyl ester (2).

  • Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide.

    • N-(4-hydroxyphenyl)-β-alanine methyl ester (2) is dissolved in a suitable solvent, such as ethanol.

    • Hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • The resulting precipitate is filtered, washed with a cold solvent, and dried to afford N-(4-hydroxyphenyl)-β-alanine hydrazide (3).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.

Protocol 2: Broth Microdilution Assay for MIC Determination [5]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for many of these derivatives are still under investigation, their structural features suggest potential interactions with various cellular signaling pathways. The anticancer activity, for instance, may involve pathways related to cell proliferation, apoptosis, and migration.

Signaling_Pathway cluster_cell Cancer Cell Derivative 3-((4-hydroxyphenyl)amino) propanoic acid Derivative Proliferation_Pathway Proliferation Pathways (e.g., MAPK/ERK) Derivative->Proliferation_Pathway Inhibition Apoptosis_Pathway Apoptotic Pathways (e.g., Caspase activation) Derivative->Apoptosis_Pathway Activation Migration_Pathway Cell Migration Pathways Derivative->Migration_Pathway Inhibition Cell_Proliferation Decreased Cell Proliferation Proliferation_Pathway->Cell_Proliferation Increased_Apoptosis Increased Apoptosis Apoptosis_Pathway->Increased_Apoptosis Inhibited_Migration Inhibited Cell Migration Migration_Pathway->Inhibited_Migration

Caption: Plausible signaling pathways affected by the anticancer derivatives.

Conclusion

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a promising class of compounds with significant antimicrobial and anticancer activities. The synthetic versatility of the core structure allows for the generation of large libraries of compounds for structure-activity relationship studies. Further research is warranted to elucidate the precise mechanisms of action and to optimize the pharmacological properties of these derivatives for potential therapeutic applications.

References

The Bacterial Metabolite 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Biosynthesis, Physiological Effects, and Methodologies for Study

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community.[1][2] Primarily recognized as a metabolite produced by various bacteria, particularly those residing in the gut microbiome, this compound is emerging as a key player in host-microbe interactions. Its structural similarity to the proteinogenic amino acid L-tyrosine belies a distinct set of physiological activities, including potential roles in modulating inflammatory and metabolic signaling pathways. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its biosynthesis, putative physiological effects, and key experimental protocols for its study.

Bacterial Biosynthesis of this compound

The primary route for the bacterial synthesis of this compound is through the enzymatic conversion of L-tyrosine. This reaction is catalyzed by the enzyme Tyrosine 2,3-aminomutase (TAM) .[3]

Key Enzyme:

  • Tyrosine 2,3-aminomutase (TAM): This enzyme facilitates an intramolecular rearrangement of the amino group from the alpha-carbon to the beta-carbon of L-tyrosine, yielding (R)-β-tyrosine.[3]

Bacterial Producers:

While a comprehensive list of all producing species is still an active area of research, several bacteria have been identified as producers of tyrosine-derived metabolites, and the genetic capacity for TAM is found across various bacterial phyla. Notably, species within the gut microbiota, such as Clostridium sporogenes, are known to metabolize aromatic amino acids and produce related phenolic compounds.[4] Engineered strains of Escherichia coli have also been developed for the production of L-tyrosine and its derivatives, offering potential platforms for the controlled synthesis of β-tyrosine.

Quantitative Production Data:

The production yields of this compound can vary significantly depending on the bacterial strain, culture conditions, and substrate availability. While specific data for β-tyrosine is limited in publicly available literature, data for the precursor, L-tyrosine, in engineered E. coli strains can reach titers of up to 9.7 g/L, with yields of 0.102 g/g of glucose. This highlights the potential for significant production of β-tyrosine through metabolic engineering strategies.

Precursor/Related CompoundProducing OrganismTiterYieldReference
L-TyrosineEscherichia coli T29.7 g/L0.102 g/g glucose

Physiological Effects and Signaling Pathways

Emerging evidence suggests that this compound and related microbial metabolites can exert significant effects on host physiology, particularly in the context of inflammation and metabolism. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and AMP-activated Protein Kinase (AMPK) pathways.

Anti-inflammatory Effects via NF-κB Signaling

The NF-κB signaling pathway is a central regulator of the inflammatory response. Inappropriate activation of this pathway is associated with chronic inflammatory diseases. Some studies on related hydroxyphenylpropionic acids suggest that these compounds can inhibit the activation of NF-κB.[5] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as interleukins and cyclooxygenase-2 (COX-2).

Below is a diagram illustrating the proposed mechanism of NF-κB inhibition.

NF_kappa_B_Inhibition Proposed Inhibition of NF-κB Signaling cluster_nucleus Proposed Inhibition of NF-κB Signaling Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB_IkB_alpha_Complex NF-κB-IκBα (Inactive) IkB_alpha->NF_kB_IkB_alpha_Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_alpha->Ub_Proteasome NF_kB NF-κB (p65/p50) NF_kB->NF_kB_IkB_alpha_Complex Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription NF_kB_IkB_alpha_Complex->NF_kB Releases Metabolite 3-Amino-3-(4-hydroxyphenyl) propanoic acid Metabolite->IKK_Complex Inhibits

Proposed inhibition of the NF-κB signaling pathway.
Metabolic Regulation via AMPK Signaling

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic pathways (e.g., fatty acid oxidation and glucose uptake) while inhibiting anabolic pathways (e.g., fatty acid and cholesterol synthesis). Some microbial metabolites have been shown to activate AMPK, leading to beneficial metabolic effects. While direct evidence for this compound is still emerging, related compounds have been shown to activate AMPK. This activation would lead to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC), thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.

The following diagram illustrates the potential activation of the AMPK signaling pathway.

AMPK_Activation Potential Activation of AMPK Signaling Metabolite 3-Amino-3-(4-hydroxyphenyl) propanoic acid AMPK AMPK Metabolite->AMPK Activates (?) p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits Fermentation_Extraction_Workflow Bacterial Production and Extraction Workflow Inoculation Inoculation of Bacterial Strain Fermentation Fermentation in Appropriate Medium (with L-tyrosine precursor) Inoculation->Fermentation Harvesting Harvesting of Culture Broth Fermentation->Harvesting Cell_Removal Cell Removal (Centrifugation/Filtration) Harvesting->Cell_Removal Supernatant_Collection Collection of Supernatant Cell_Removal->Supernatant_Collection Acidification Acidification of Supernatant (e.g., to pH 2-3 with HCl) Supernatant_Collection->Acidification Extraction Solvent Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

References

physical and chemical properties of beta-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of β-Tyrosine

Introduction

β-Tyrosine, also known as 3-amino-3-(4-hydroxyphenyl)propanoic acid, is an isomer of the more common proteinogenic amino acid, α-tyrosine.[1][2] Unlike α-tyrosine, where the amino group is attached to the alpha carbon (the carbon adjacent to the carboxyl group), in β-tyrosine, the amino group is attached to the beta carbon. This structural difference imparts distinct chemical and biological properties to β-tyrosine, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of β-tyrosine, including experimental protocols and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of β-tyrosine are summarized below. It is important to note that data for β-tyrosine is less abundant than for its α-isomer. Where specific data for β-tyrosine is unavailable, data for L-tyrosine (the L-isomer of α-tyrosine) is provided for comparison, as they share the same molecular formula and weight.

Table 1: General and Physical Properties of Tyrosine
PropertyValueSource
IUPAC Name This compound[1]
Synonyms beta-Tyrosine, β-チロシン[1]
Molecular Formula C₉H₁₁NO₃[3][4][5]
Molecular Weight 181.19 g/mol [3][5][6]
Appearance White crystalline powder[][8]
Melting Point 343 °C (decomposes) (L-Tyrosine)[6][9]
Isoelectric Point (pI) 5.66 (L-Tyrosine)[]
Optical Rotation [α]D -10.6° (c=4 in 1N HCl, 22°C) (L-Tyrosine)[6]
Table 2: Solubility of L-Tyrosine
SolventSolubilityTemperature (°C)Source
Water0.453 g/L25[6]
Absolute AlcoholInsoluble-[6]
EtherInsoluble-[6]
AcetoneInsoluble-[6]
Alkaline SolutionsSoluble-[6]
Acetic AcidSlightly Soluble-[6]
DMSOSoluble-
MethanolSoluble-[10]
EthanolSoluble-[10]
n-PropanolSoluble-[10]

Note: The solubility of tyrosine is pH-dependent. In aqueous solutions, solubility increases at pH values below 2 and above 9.[11]

Table 3: Dissociation Constants (pKa) of L-Tyrosine
GrouppKa ValueSource
α-Carboxyl (pKa₁)2.20
α-Ammonium (pKa₂)9.11
Phenolic Hydroxyl (pKa₃)10.07

Note: pKa values can be influenced by the local environment, such as in the active site of a protein.[12][13][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of β-tyrosine.

  • NMR Spectroscopy :

    • ¹H NMR (in D₂O) : The proton NMR spectrum of L-tyrosine shows characteristic signals for the aromatic protons (two doublets around 7.18 and 6.89 ppm), the α-proton (a double doublet around 3.93 ppm), and the β-protons (two double doublets around 3.19 and 3.05 ppm).[15]

    • ¹³C NMR : The carbon NMR spectrum of L-tyrosine displays signals for the carboxyl carbon (~172.6 ppm), the aromatic carbons (between 110 and 140 ppm), the α-carbon (~55.4 ppm), and the β-carbon (~35.9 ppm).[16][17]

  • Infrared (IR) Spectroscopy : The IR spectrum of L-tyrosine exhibits characteristic absorption bands corresponding to the O-H stretch of the hydroxyl and carboxyl groups, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group.[16]

  • UV-Vis Spectroscopy : Tyrosine has a maximum UV absorbance at a wavelength of 274 nm due to its phenolic ring.[]

Experimental Protocols

Synthesis of (R)-β-Tyrosine

(R)-β-tyrosine can be biosynthesized from L-tyrosine using a tyrosine aminomutase.[18]

Methodology:

  • Enzyme Expression and Purification : The gene encoding the tyrosine aminomutase (e.g., CmdF) is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity chromatography).

  • Enzymatic Reaction : The purified aminomutase is incubated with L-tyrosine in a suitable buffer at an optimal temperature and pH.

  • Product Isolation and Purification : The reaction mixture is quenched, and the product, (R)-β-tyrosine, is separated from the unreacted substrate and enzyme using techniques like high-performance liquid chromatography (HPLC).

  • Characterization : The identity and purity of the synthesized (R)-β-tyrosine are confirmed using analytical methods such as NMR and mass spectrometry.

Determination of pKa Values by NMR Spectroscopy

The pKa values of the ionizable groups in tyrosine can be determined by monitoring the chemical shifts of nearby nuclei as a function of pH.[12][13]

Methodology:

  • Sample Preparation : A series of samples of the tyrosine-containing peptide or protein are prepared in buffers of varying pH.

  • NMR Data Acquisition : 1D or 2D NMR spectra (e.g., ¹H-¹³C HSQC) are acquired for each sample.

  • Data Analysis : The chemical shifts of the nuclei adjacent to the ionizable groups (e.g., the carbons of the phenolic ring for the hydroxyl pKa) are plotted against pH.

  • pKa Determination : The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Signaling and Metabolic Pathways

Biosynthesis of β-Tyrosine and its Incorporation into Chondramides

(R)-β-tyrosine is a non-proteinogenic amino acid that is a key component of the cytotoxic natural products, the chondramides.[18] Its biosynthesis from L-tyrosine is catalyzed by a tyrosine aminomutase.

Biosynthesis_of_Beta_Tyrosine L_Tyrosine L-Tyrosine Intermediate Hydroxycinnamate Intermediate L_Tyrosine->Intermediate Tyrosine Aminomutase (CmdF) R_Beta_Tyrosine (R)-β-Tyrosine Intermediate->R_Beta_Tyrosine Tyrosine Aminomutase (CmdF) Chondramides Chondramides R_Beta_Tyrosine->Chondramides Non-ribosomal peptide synthetase (NRPS)

Caption: Biosynthesis of (R)-β-Tyrosine and its incorporation into chondramides.

Tyrosine Degradation Pathway

While this pathway primarily concerns α-tyrosine, it is a fundamental metabolic route. Tyrosine can be degraded to produce acetoacetate and fumarate, which can then enter the TCA cycle.[19] The first and rate-limiting step is catalyzed by tyrosine aminotransferase (TAT).[19]

Tyrosine_Degradation_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase (TAT) Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle via Acetoacetyl-CoA

Caption: Overview of the tyrosine degradation pathway.

Stability and Degradation

Tyrosine is a relatively stable amino acid. However, it can undergo degradation under certain conditions. The phenolic hydroxyl group is susceptible to chemical reactions.[] Photooxidation of tyrosine can occur in the presence of light and oxygen, leading to the formation of various hydroxylated byproducts and potentially protein aggregation through cross-linking.[20] Tyrosine O-sulfation is a post-translational modification, and the resulting sulfate ester is labile in strongly acidic solutions but more stable under mildly acidic conditions.[21]

Conclusion

β-Tyrosine presents a unique structural motif compared to its α-isomer, leading to distinct properties and biological roles. While much of the detailed physicochemical data available is for L-tyrosine, this guide provides a foundational understanding of β-tyrosine's characteristics. Further research into the specific properties of β-tyrosine and its derivatives will be crucial for leveraging its potential in the development of novel therapeutics and biochemical probes.

References

understanding the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a valuable compound in various industrial and research applications. This document details key chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, with the CAS number 6049-54-3, is a β-amino acid derivative.[1] Its structure, featuring a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group at the β-position, makes it a versatile chemical intermediate. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly as a tyrosine kinase receptor inhibitor, and finds applications in the development of advanced materials like environmentally friendly adhesives. This guide explores various synthetic pathways, offering detailed procedures and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Chemical Synthesis Routes

A prevalent and straightforward method for synthesizing this compound is through a one-pot reaction involving the condensation of 4-hydroxybenzaldehyde and malonic acid with an ammonium salt.

One-Pot Synthesis from 4-Hydroxybenzaldehyde and Malonic Acid

This common approach offers a direct route to the target compound with respectable yields.[1]

Reaction Pathway:

G A 4-Hydroxybenzaldehyde F This compound A->F B Malonic Acid B->F C Ammonium Acetate C->F D 1-Butanol (Solvent) E Reflux (1.5-2 h)

Figure 1. One-pot synthesis of this compound.

Experimental Protocol:

A mixture of 4-hydroxybenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) is prepared in 200 mL of 1-butanol.[1] The molar ratio of these reactants is approximately 1:1.1:2.3.[1] The mixture is then refluxed for 1.5 to 2 hours, during which the evolution of carbon dioxide should cease.[1] The resulting precipitate is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).[1] The purified product is dried at 80-100 °C for 8-10 hours.[1]

Quantitative Data:

ParameterValueReference
Yield 65-80%[1]
Reactant Ratio 1:1.1:2.3 (Aldehyde:Malonic Acid:Ammonium Acetate)[1]
Reaction Time 1.5 - 2 hours[1]
Solvent 1-Butanol[1]
Temperature Reflux[1]

Enzymatic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of β-amino acids. Nitrile-hydrolyzing enzymes from microorganisms like Rhodococcus have shown potential in these synthetic routes.[2]

Rhodococcus-Catalyzed Synthesis

While a specific protocol for this compound using Rhodococcus is not detailed in the provided search results, the general approach involves the enantioselective hydrolysis of β-aminonitriles.[2] This method can be advantageous for producing enantiopure forms of the target molecule.

Conceptual Workflow:

This pathway would typically involve the synthesis of a β-aminonitrile precursor, followed by enzymatic hydrolysis.

G A 4-Hydroxybenzaldehyde D 3-Amino-3-(4-hydroxyphenyl)propanenitrile A->D B Amine Source B->D C Cyanide Source C->D F This compound D->F Enzymatic Conversion E Rhodococcus sp. (Nitrilase or Nitrile Hydratase/Amidase) G A Achiral Precursor C Formation of Chiral Intermediate A->C B Chiral Auxiliary/Catalyst B->C D Removal of Chiral Auxiliary C->D E Enantiopure this compound D->E

References

The Elusive Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid as a Tyrosine Kinase Inhibitor: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid also known as β-tyrosine, has been a subject of scientific interest due to its structural similarity to the amino acid tyrosine, a key substrate in cellular signaling. This structural characteristic has led to the hypothesis that it may act as an inhibitor of tyrosine kinase receptors, enzymes that play a critical role in numerous cellular processes and are prominent targets in drug discovery, particularly in oncology. However, a comprehensive review of publicly available scientific literature reveals a significant gap between the theoretical potential of this compound as a tyrosine kinase inhibitor and the concrete experimental data required to substantiate this claim. This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound's activity related to tyrosine kinase inhibition, highlighting the absence of direct evidence and summarizing the available research on its synthesis and other biological activities.

The Search for Tyrosine Kinase Inhibition: A Data Deficit

Despite its suggestive structure, extensive searches of scientific databases for direct evidence of this compound's inhibitory activity against specific tyrosine kinase receptors have yielded no quantitative data. Key metrics essential for characterizing a kinase inhibitor, such as IC50 or Ki values, are not present in the accessible literature for this specific compound. While some sources allude to its potential as a tyrosine kinase receptor inhibitor, they do not provide the requisite experimental validation.

This lack of data prevents the creation of a detailed technical guide on its function as a tyrosine kinase inhibitor. Core requirements for such a guide, including tables of inhibitory concentrations against a panel of kinases and detailed protocols for relevant biological assays, cannot be fulfilled at this time.

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature. One common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate. This reaction provides a straightforward route to the target compound.

Illustrative Synthetic Workflow

Below is a generalized workflow representing a common synthetic approach.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Condensation Condensation Reaction (e.g., in butan-1-ol, reflux) 4-Hydroxybenzaldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation Target_Compound This compound Condensation->Target_Compound

A generalized workflow for the synthesis of this compound.

Biological Activities of this compound and Its Derivatives

While direct evidence for tyrosine kinase inhibition is lacking, research has explored other biological activities of this compound and its derivatives. Notably, various derivatives have been synthesized and investigated for their antimicrobial and anticancer properties.

Recent studies have described the synthesis of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown structure-dependent antimicrobial activity against a range of bacterial and fungal pathogens. Furthermore, some of these derivatives have been evaluated for their anticancer potential, with certain compounds demonstrating cytotoxicity against cancer cell lines.

It is important to emphasize that these studies, while valuable, do not provide a direct link to a mechanism of action involving tyrosine kinase inhibition. The observed antimicrobial and anticancer effects could be mediated by a variety of other cellular targets.

The Tyrosine Kinase Receptor Signaling Paradigm

To provide context for the initial hypothesis, it is useful to briefly outline the general mechanism of receptor tyrosine kinase (RTK) signaling. This will aid researchers in understanding the type of experimental approaches that would be necessary to validate this compound as an inhibitor.

RTKs are transmembrane proteins that play a crucial role in cell-to-cell communication. The binding of a specific ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization. This, in turn, activates the intracellular kinase domain, leading to autophosphorylation of tyrosine residues. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, initiating intracellular signaling cascades that regulate processes such as cell proliferation, differentiation, and survival.

Generalized Receptor Tyrosine Kinase Signaling Pathway

The following diagram illustrates a simplified, canonical RTK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK 1. Ligand Binding RTK_dimer RTK Dimer (Activated) RTK->RTK_dimer 2. Dimerization & Autophosphorylation Adaptor Adaptor Proteins RTK_dimer->Adaptor 3. Adaptor Protein Recruitment Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Adaptor->Signaling_Cascade 4. Cascade Activation Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Response 5. Regulation of Gene Expression

A simplified diagram of a canonical Receptor Tyrosine Kinase (RTK) signaling pathway.

Future Directions and Conclusion

The potential for this compound to act as a tyrosine kinase inhibitor remains an open question that can only be answered through rigorous experimental investigation. Future research should focus on screening this compound against a broad panel of tyrosine kinases to determine its inhibitory profile. Standard enzymatic assays, followed by cell-based assays to assess its impact on downstream signaling pathways and cellular proliferation, would be essential first steps.

The Strategic Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid that has garnered significant attention in modern chemical synthesis. Its unique structural features, combining a chiral center, an aromatic ring with a modifiable hydroxyl group, and a carboxylic acid moiety, make it a versatile building block for a diverse array of complex molecules. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry and peptide science, with a focus on its application in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for the compound.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Melting Point 193-195 °C[2]
Boiling Point 378.7 °C at 760 mmHg[2]
Density 1.329 g/cm³[2]
Solubility Slightly soluble in DMSO (heated, sonicated) and water[2]
pKa (Predicted) 2.23 (carboxylic acid), 9.77 (amine), 10.19 (phenol)
LogP (Predicted) -1.1[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic DataDetails
¹H NMR Spectra are available in various databases. Characteristic peaks include aromatic protons on the hydroxyphenyl ring, the methine proton at the chiral center (Cβ), and the methylene protons adjacent to the carboxylic acid (Cα). The chemical shifts are solvent-dependent.
¹³C NMR Expected signals include those for the carboxyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the ipso-carbon), the β-carbon attached to the amino group, and the α-carbon.
Mass Spectrometry The exact mass is 181.0739 g/mol . Fragmentation patterns would likely involve loss of water, carbon dioxide, and cleavage of the propanoic acid side chain.

Table 2: Spectroscopic Data Summary for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including classical organic reactions and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scalability.

General Synthetic Protocol: Condensation Reaction

A common and straightforward method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of an ammonia source.[3]

Experimental Protocol:

  • Reaction Setup: A mixture of 4-hydroxybenzaldehyde (1 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq) is prepared in 1-butanol.

  • Reflux: The mixture is refluxed for 1.5-2 hours, during which the evolution of CO₂ is observed.

  • Precipitation and Filtration: Upon cooling, the product precipitates out of the solution. The precipitate is collected by filtration.

  • Washing: The collected solid is washed sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

  • Drying: The purified product is dried in an oven at 80-100 °C.

  • Purity and Yield: The purity of the product is assessed by Thin Layer Chromatography (TLC). This method typically yields the desired product in the range of 65-80%.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reflux in 1-Butanol Reflux in 1-Butanol 4-Hydroxybenzaldehyde->Reflux in 1-Butanol Malonic Acid Malonic Acid Malonic Acid->Reflux in 1-Butanol Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux in 1-Butanol Precipitate Formation Precipitate Formation Reflux in 1-Butanol->Precipitate Formation Cooling Filtration & Washing Filtration & Washing Precipitate Formation->Filtration & Washing This compound This compound Filtration & Washing->this compound

Caption: General synthesis workflow for this compound.

Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure β-tyrosine is crucial. This is often achieved through enzymatic synthesis or the use of chiral auxiliaries.

Enzymatic Synthesis: Phenylalanine aminomutase (PAM) is an enzyme capable of converting α-phenylalanine to β-phenylalanine. While wild-type PAMs may have limited activity on tyrosine, engineered enzymes have been developed to efficiently synthesize β-tyrosine from p-coumaric acid.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be used to direct the stereoselective addition of nucleophiles to a derivative of p-hydroxystyrene, followed by subsequent transformations to yield the desired β-amino acid enantiomer.[4]

Role in Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.

Antimicrobial and Antifungal Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[5] The synthetic versatility of the scaffold allows for the introduction of various substituents, leading to compounds with potent and broad-spectrum activity.

Derivative ClassTarget OrganismsReported MIC Range (µg/mL)Reference
HydrazonesMethicillin-resistant S. aureus (MRSA)1 - 8[5]
Vancomycin-resistant E. faecalis (VRE)0.5 - 2[5]
Drug-resistant Candida species8 - 64[5]

Table 3: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Anticancer Applications and Tyrosine Kinase Inhibition

The 4-hydroxyphenyl moiety is a recognized pharmacophore in the design of anticancer agents.[6] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their cytotoxic effects against cancer cell lines. While the parent compound shows little to no anticancer activity, its derivatives have demonstrated structure-dependent cytotoxicity.[6]

One of the proposed mechanisms of action for these derivatives is the inhibition of tyrosine kinases. Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of tyrosine kinases, thereby inhibiting their activity.

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. While direct inhibition of VEGFR-2 by this compound has not been extensively documented, its structural similarity to known tyrosine kinase inhibitors suggests that its derivatives could be designed to target this pathway.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Transcription Factors Akt Akt PI3K->Akt Akt->Gene_Expression Transcription Factors Inhibitor β-Tyrosine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by a β-tyrosine derivative.

Application in Peptide Synthesis

The incorporation of β-amino acids, such as β-tyrosine, into peptides can confer unique structural and biological properties. β-peptides often adopt stable secondary structures (helices, sheets, and turns) and exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.

Solid-Phase Peptide Synthesis (SPPS) of β-Tyrosine Containing Peptides

β-Tyrosine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Experimental Protocol for SPPS:

  • Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc-β-Tyrosine Attachment: The first amino acid, Fmoc-β-tyrosine(tBu)-OH (with the phenolic hydroxyl group protected by a tert-butyl group), is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Peptide Chain Elongation: Subsequent Fmoc-protected α- or β-amino acids are sequentially coupled to the growing peptide chain using the same coupling and deprotection steps.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Solid Support (Resin) Coupling_1 Couple Fmoc-β-Tyr(tBu)-OH Resin->Coupling_1 Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Coupling_1->Deprotection_1 Coupling_2 Couple Next Fmoc-AA-OH Deprotection_1->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Repeat Repeat n times Deprotection_2->Repeat Cleavage Cleavage from Resin & Deprotection (TFA) Repeat->Cleavage Purification Purified β-Tyr Peptide Cleavage->Purification

References

Methodological & Application

synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid protocol

Author: BenchChem Technical Support Team. Date: December 2025

An efficient one-pot synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science, is detailed in this application note. The protocol is designed for researchers, scientists, and professionals in drug development, offering a straightforward and reproducible method.

Introduction

This compound, also known as β-Tyrosine, is an unnatural β-amino acid. Its structure is foundational for the synthesis of various bioactive molecules and pharmaceutical intermediates, including tyrosine kinase receptor inhibitors. This protocol outlines a robust one-pot synthesis method starting from 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate. The reaction proceeds via a tandem Knoevenagel condensation and Michael addition of ammonia, followed by decarboxylation.

Overall Reaction

Materials and Equipment

  • Reagents:

    • 4-Hydroxybenzaldehyde

    • Malonic Acid

    • Ammonium Acetate

    • 1-Butanol (n-Butanol)

    • Ethanol

    • Deionized Water

  • Equipment:

    • Round-bottom flask (500 mL)

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter flask

    • Filter paper

    • Beakers

    • Graduated cylinders

    • Drying oven

    • Analytical balance

    • Thin-Layer Chromatography (TLC) apparatus

Experimental Protocol

This protocol is based on a general procedure for the synthesis of β-amino acids.

1. Reaction Setup: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (2.40 g). b. Add malonic acid (2.44 g) and ammonium acetate (3.54 g) to the flask. c. Add 200 mL of 1-butanol to the flask.

2. Reaction Execution: a. Attach a reflux condenser to the round-bottom flask. b. Place the flask in a heating mantle and begin stirring the mixture. c. Heat the mixture to reflux and maintain reflux for 1.5 to 2 hours. d. The reaction progress can be monitored by observing the cessation of CO₂ evolution. A precipitate will form as the reaction proceeds.

3. Product Isolation and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the formed precipitate using a Büchner funnel. c. Wash the collected solid sequentially with 100 mL of boiling 1-butanol (2 x 50 mL), 100 mL of boiling ethanol (2 x 50 mL), and 100 mL of water. This washing sequence removes unreacted starting materials and by-products.

4. Drying: a. Dry the purified precipitate in a drying oven at 80-100 °C for 8-10 hours to remove residual solvent. b. The final product is an off-white to white solid. The expected yield is between 65% and 80%.

5. Product Analysis: a. The purity of the final product can be assessed by Thin-Layer Chromatography (TLC). b. Further characterization can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValueReference
Reagents
4-Hydroxybenzaldehyde2.40 g
Malonic Acid2.44 g
Ammonium Acetate3.54 g
Molar Ratio (approx.)1 : 1.1 : 2.3(Calculated based on provided masses)
Solvent
1-Butanol200 mL
Reaction Conditions
TemperatureReflux
Reaction Time1.5 - 2 hours
Workup Solvents
Boiling 1-Butanol100 mL (2 x 50 mL)
Boiling Ethanol100 mL (2 x 50 mL)
Water100 mL
Drying Conditions
Temperature80 - 100 °C
Time8 - 10 hours
Yield 65 - 80%

Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials - 4-Hydroxybenzaldehyde - Malonic Acid - Ammonium Acetate - 1-Butanol Reaction One-Pot Reaction - Reflux for 1.5-2h Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing Sequence - Boiling 1-Butanol - Boiling Ethanol - Water Filtration->Washing Drying Drying - 80-100°C for 8-10h Washing->Drying Product Final Product 3-Amino-3-(4-hydroxyphenyl) propanoic acid Drying->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Butanol and ethanol are flammable; keep them away from open flames and ignition sources.

  • Handle boiling solvents with care to avoid thermal burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Enantioselective Synthesis of β-Tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Tyrosine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous biologically active molecules and pharmaceutical agents. Its incorporation into peptide backbones can enhance metabolic stability and induce specific secondary structures. The stereochemistry at the β-carbon is crucial for its biological activity, making enantioselective synthesis a key challenge and an area of significant research interest. This document provides detailed application notes and protocols for three primary methods for the enantiose-lective synthesis of β-tyrosine: Asymmetric Hydrogenation, Enzymatic Synthesis, and Chiral Auxiliary-Mediated Synthesis.

Methods Overview

The enantioselective synthesis of β-tyrosine can be achieved through several strategic approaches, each with its own advantages and considerations.

  • Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, most commonly rhodium or ruthenium-based complexes. The choice of chiral ligand is critical for achieving high enantioselectivity.

  • Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly route to enantiopure β-tyrosine. Enzymes such as phenylalanine aminomutase (PAM) and engineered tyrosine aminomutases (TAM) can catalyze the direct amination of p-coumaric acid to form (R)-β-tyrosine with excellent enantioselectivity.[1]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a substrate to direct a stereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomer of β-tyrosine. Common auxiliaries include oxazolidinones and pseudoephedrine.[2][3]

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee%) achieved for the different synthetic routes to β-tyrosine.

Synthesis MethodCatalyst/Enzyme/AuxiliarySubstrateYield (%)ee (%)Reference
Asymmetric HydrogenationRh-BICP, Rh-Me-DuPhosβ-(acylamino)acrylatesHigh>99%[4]
Enzymatic SynthesisPhenylalanine Aminomutase (TchPAM) mutantp-Coumaric acid>50%>99% (R)[1][5]
Chiral Auxiliary-Mediated(4R,5S)-4-methyl-5-phenyloxazolidinone3-(4-(benzyloxy)phenyl)propanoic acid~70-80%>98% (dr)[3]

Note: Yields and ee% can vary significantly based on specific reaction conditions, substrate purity, and catalyst/enzyme/auxiliary used.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a β-Tyrosine Precursor

This protocol is adapted from the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates.[4]

Objective: To synthesize N-acetyl-β-tyrosine methyl ester via asymmetric hydrogenation.

Materials:

  • Methyl (Z)-3-acetamido-3-(4-hydroxyphenyl)acrylate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-DuPhos or (R)-BICP ligand

  • Anhydrous, degassed Methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 mmol). Add anhydrous, degassed methanol (5 mL) and stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the substrate, methyl (Z)-3-acetamido-3-(4-hydroxyphenyl)acrylate (1 mmol), in anhydrous, degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 40 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up and Purification: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-acetyl-β-tyrosine methyl ester.

  • Characterization: Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Enzymatic Synthesis of (R)-β-Tyrosine

This protocol describes the synthesis of (R)-β-tyrosine from p-coumaric acid using a computationally designed Phenylalanine Aminomutase (TchPAM).[1][5]

Objective: To produce (R)-β-tyrosine via enzymatic amination.

Materials:

  • Purified engineered Phenylalanine Aminomutase (TchPAM)

  • p-Coumaric acid

  • Ammonium sulfate solution (4 M, pH 10)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Incubator shaker

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Enzyme Preparation: Express and purify the engineered TchPAM according to established protocols. The final enzyme should be in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture Preparation: Prepare a substrate solution by dissolving p-coumaric acid in 4 M ammonium sulfate solution (pH 10) to a final concentration of 3 mM.

  • Enzymatic Reaction: In a reaction vessel, add 500 µL of the pre-warmed substrate solution.

  • Initiate the reaction by adding 50 µL of the purified enzyme solution.

  • Incubate the reaction mixture at 40°C with shaking for a predetermined time (e.g., 24-48 hours), taking samples at various intervals for analysis.

  • Reaction Quenching and Sample Preparation: To quench the reaction, take a 50 µL aliquot of the reaction mixture and heat it at 99°C for 5 minutes.

  • Centrifuge the quenched sample to pellet the precipitated enzyme.

  • Analysis: Analyze the supernatant for the formation of (R)-β-tyrosine by HPLC. The enantiomeric excess can be determined using a chiral column.[5]

Protocol 3: Chiral Auxiliary-Mediated Synthesis of β-Tyrosine

This protocol outlines a general procedure for the synthesis of β-tyrosine using an oxazolidinone chiral auxiliary, adapted from established methods.[3][6]

Objective: To synthesize a precursor to β-tyrosine with high diastereoselectivity.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-(4-(benzyloxy)phenyl)propanoyl chloride

  • Benzyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acylation of the Chiral Auxiliary:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -78°C.

    • Slowly add n-BuLi (1.05 mmol) and stir for 30 minutes.

    • Add a solution of 3-(4-(benzyloxy)phenyl)propanoyl chloride (1.1 mmol) in anhydrous THF (5 mL) dropwise.

    • Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-acylated oxazolidinone by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acylated oxazolidinone (1 mmol) in anhydrous THF (10 mL) and cool to -78°C.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) in THF.

    • Stir for 30 minutes at -78°C to form the enolate.

    • Add benzyl bromoacetate (1.2 mmol) and continue stirring at -78°C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry, concentrate, and purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage and Deprotection (General):

    • The chiral auxiliary can be cleaved under mild conditions (e.g., with LiOH/H₂O₂) to yield the carboxylic acid.

    • Subsequent deprotection of the benzyl and benzyloxy groups (e.g., by hydrogenolysis) will yield the final β-tyrosine product.

Visualizations

Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation sub β-Tyrosine Precursor (β-(acylamino)acrylate) reaction Asymmetric Hydrogenation sub->reaction cat Chiral Rhodium Catalyst ([Rh(COD)₂]BF₄ + Chiral Ligand) cat->reaction H2 H₂ Gas H2->reaction solvent Methanol (Solvent) solvent->reaction product Enantioenriched N-acyl-β-tyrosine Ester reaction->product

Caption: Workflow for Asymmetric Hydrogenation of a β-Tyrosine Precursor.

Enzymatic Synthesis of (R)-β-Tyrosine

Enzymatic_Synthesis substrate p-Coumaric Acid reaction Enzymatic Amination substrate->reaction enzyme Engineered Phenylalanine Aminomutase (PAM) enzyme->reaction ammonia Ammonia (from NH₄)₂SO₄ ammonia->reaction product (R)-β-Tyrosine reaction->product

Caption: Enzymatic Synthesis of (R)-β-Tyrosine from p-Coumaric Acid.

Chiral Auxiliary-Mediated Synthesis Logical Flow

Chiral_Auxiliary_Synthesis start Chiral Auxiliary (e.g., Oxazolidinone) step1 Acylation with β-Tyrosine Side Chain Precursor start->step1 1 step2 Diastereoselective Alkylation step1->step2 2 step3 Cleavage of Chiral Auxiliary step2->step3 3 step4 Deprotection step3->step4 4 final_product Enantiopure β-Tyrosine step4->final_product 5

Caption: Logical Steps in Chiral Auxiliary-Mediated Synthesis of β-Tyrosine.

References

Application Notes: Purification of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine, is a non-proteinogenic β-amino acid.[1] Its structural features make it a valuable building block in medicinal chemistry and drug development. For instance, it is a component of tyrosine kinase receptor inhibitors and is used in the preparation of advanced, environmentally friendly adhesives. Given its applications in sensitive fields like pharmaceutical research, achieving high purity is critical. Impurities from the synthesis, such as unreacted starting materials (e.g., 4-hydroxybenzaldehyde, malonic acid) or side-products, must be effectively removed.[2] This document outlines established methods for the purification of this compound, focusing on solvent washing and recrystallization techniques.

Principle of Purification Methods

  • Sequential Solvent Washing: This is a straightforward method to remove impurities that have different solubilities from the desired compound. The crude product is washed with a series of solvents selected to dissolve specific impurities while leaving the target compound as a solid. A typical synthesis involves refluxing 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate in 1-butanol, which results in the precipitation of the product upon reaction completion.[2] Subsequent washing with boiling solvents can effectively remove residual reactants and by-products.[2]

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3] The crude solid is dissolved in a minimum amount of a suitable hot solvent, in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] As the solution cools, the purified compound crystallizes, while the impurities remain dissolved in the solvent (mother liquor).[3] For compounds similar in structure, recrystallization from boiling water has been shown to be effective.[4]

Physicochemical Properties and Purity Data

The following table summarizes key physicochemical properties of this compound, which are essential for its handling and characterization.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[2][5][6]
Molecular Weight 181.19 g/mol [1][2][5]
Appearance Off-white powder / solid[7]
Melting Point 193-195 °C[6]
Solubility Slightly soluble in water and DMSO (heated)[6]
Purity (Commercial) ≥95% to ≥98%[5][7]

Experimental Protocols

Protocol 1: Purification by Sequential Solvent Washing

This protocol is adapted from a synthetic procedure where the product precipitates from the reaction mixture and is purified by washing.[2] It is effective for removing unreacted starting materials and soluble by-products.

Materials and Equipment:

  • Crude this compound

  • 1-Butanol

  • Ethanol

  • Deionized Water

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Heating plate

  • Vacuum oven or desiccator

Procedure:

  • Initial Filtration: Filter the crude precipitate from the reaction mixture using a Büchner funnel.

  • 1-Butanol Wash: Transfer the solid cake to a beaker and add boiling 1-butanol (e.g., 2 x 50 mL for a ~2.4 g scale reaction). Stir the slurry vigorously for 5-10 minutes.[2]

  • Filtration: Filter the hot mixture through the Büchner funnel to collect the solid. Discard the filtrate.

  • Ethanol Wash: Return the solid to the beaker and add boiling ethanol (e.g., 2 x 50 mL).[2] Stir the slurry for 5-10 minutes.

  • Filtration: Filter the hot mixture again to collect the solid.

  • Water Wash: Wash the collected solid on the filter with deionized water (e.g., 100 mL) to remove any remaining inorganic salts or highly polar impurities.[2]

  • Drying: Dry the purified solid in a vacuum oven or desiccator at 80-100 °C for 8-10 hours to obtain the final product.[2]

Protocol 2: Purification by Recrystallization from Water

This protocol is based on the general principles of recrystallization and the known solubility characteristics of similar amino acids.[3][4] It is highly effective for achieving high purity.

Materials and Equipment:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water. Heat the mixture to boiling while stirring.[4]

  • Solvent Addition: Continue adding small portions of hot deionized water until the solid just completely dissolves.[3][8] Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of water.

Purity Assessment

The purity of the final product should be confirmed using one or more of the following analytical techniques.

TechniquePurposeTypical Parameters & Expected Results
Melting Point Analysis Assess purity and confirm identity.A sharp melting point range (e.g., 193-195 °C) indicates high purity. Impurities typically broaden and depress the melting range.[6]
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.Reversed-phase HPLC with a C18 column and a UV detector is common. Purity is determined by the relative area of the main peak.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.¹H and ¹³C NMR spectra should match the expected structure of this compound and be free of significant impurity signals.[4]
Infrared (IR) Spectroscopy Confirm functional groups.The IR spectrum should show characteristic peaks for amino, hydroxyl, and carboxylic acid functional groups.[4]

Visualized Workflows

G Diagram 1: Sequential Washing Workflow cluster_0 Diagram 1: Sequential Washing Workflow cluster_1 A Crude Product (Solid Precipitate) B Wash with Boiling 1-Butanol A->B Step 1 C Vacuum Filtration B->C Step 2 D Wash with Boiling Ethanol C->D Step 3 I Impurity Removal: Soluble Organics C->I E Vacuum Filtration D->E Step 4 F Wash with Deionized Water E->F Step 5 J Impurity Removal: Soluble Organics E->J G Drying F->G Step 6 K Impurity Removal: Inorganic Salts F->K H Purified Product G->H Step 7 G Diagram 2: Recrystallization Workflow cluster_0 Diagram 2: Recrystallization Workflow cluster_1 A Crude Solid B Dissolve in Minimum Hot Water A->B Step 1 C Slow Cooling to Room Temperature B->C Step 2 D Cool in Ice Bath C->D Step 3 E Vacuum Filtration D->E Step 4 F Wash with Ice-Cold Water E->F Step 5 I Impurities Remain in Mother Liquor E->I G Drying F->G Step 6 H Pure Crystals G->H Step 7

References

Application Notes and Protocols for the Analytical Characterization of β-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Tyrosine, an isomer of the canonical α-tyrosine, is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can induce unique conformational properties and enhance metabolic stability, making it a valuable building block in drug development.[] Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the primary analytical techniques used to characterize β-Tyrosine.

Chromatographic Technique: High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of β-Tyrosine and its derivatives. The method separates compounds based on their hydrophobicity.[2] β-Tyrosine, with its aromatic ring, is well-retained on nonpolar stationary phases like C18. Detection is typically achieved using a UV detector, leveraging the chromophore of the phenyl ring (around 220 nm and 280 nm).[2] For complex mixtures or trace-level analysis, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed to enhance fluorescence detection sensitivity.[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase/Diluent p1->p2 p3 Vortex & Centrifuge (if necessary) p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject Sample p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (220/280 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration & Quantification d1->d2

Caption: General workflow for β-Tyrosine analysis using RP-HPLC.

Protocol 1: RP-HPLC for β-Tyrosine Quantification

This protocol is adapted for the analysis of underivatized β-Tyrosine.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the β-Tyrosine sample in the initial mobile phase solvent (e.g., 10 mM phosphate buffer) to a known concentration (e.g., 100 µg/mL).[4]

    • For complex matrices like biological fluids, perform a protein precipitation step by adding perchloric acid, vortexing, and centrifuging at 16,000 x g for 10 minutes.[5]

    • Filter the supernatant or dissolved sample through a 0.22 µm syringe filter before injection.[2]

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Gradient: 5% B to 95% B over 20 minutes.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[5]

    • Detection: UV at 225 nm or 280 nm.[2][4]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Identify the β-Tyrosine peak by comparing its retention time with a pure standard.

    • Construct a calibration curve by plotting the peak area against the concentration of a series of standards.

    • Quantify the β-Tyrosine concentration in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary (HPLC)

ParameterValueConditionsReference
Linearity Range50–250 µg/mLC18 Column, UV at 225 nm[4]
Retention Time~4.7 minC18, Water/Methanol Gradient[5]
Limit of Detection (LOD)38 fmolPre-column derivatization (OPA)[3]
Mean Recovery98.9% - 100.8%C18 Column, UV at 225 nm[4]

Mass Spectrometry (MS)

Application Note:

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of β-Tyrosine. Electrospray Ionization (ESI) is commonly used, typically in positive ion mode to generate the protonated molecule [M+H]⁺.[2] For structural confirmation, tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions. This technique is indispensable for identifying β-Tyrosine in complex biological matrices and for characterizing post-translational modifications like phosphorylation or nitration.[6][7]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Sample Dissolution & Dilution p2 Protein Precipitation (if needed) p1->p2 p3 Filtration p2->p3 a1 LC Separation (RP-HPLC) p3->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 Mass Analyzer (e.g., Orbitrap, Q-TOF) a2->a3 a4 MS/MS Fragmentation a3->a4 d1 Mass Spectrum Acquisition a4->d1 d2 Database Search & Identification d1->d2

Caption: Workflow for β-Tyrosine identification via LC-MS/MS.

Protocol 2: LC-MS for β-Tyrosine Identification

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol (Protocol 1). Using formic acid instead of TFA in the diluent and mobile phase is recommended to improve MS sensitivity.[2]

  • LC-MS Method:

    • LC System: Use chromatographic conditions similar to the HPLC method. An ultra-high-performance system (UHPLC) can provide better resolution and faster analysis times.[8]

    • Mass Spectrometer: Couple the LC outlet to an ESI source.

    • Ionization Mode: Positive ion mode to detect [M+H]⁺.[2]

    • MS Scan: Acquire full-scan MS spectra over a mass range of m/z 70-1050.[8]

    • MS/MS Analysis: Use a data-dependent acquisition mode to automatically select the precursor ion corresponding to β-Tyrosine ([M+H]⁺ at m/z 182.08) for collision-induced dissociation (CID) fragmentation.[9]

  • Data Analysis:

    • Confirm the presence of β-Tyrosine by extracting the ion chromatogram for its theoretical m/z value (182.0817).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure.

Quantitative Data Summary (MS)

ParameterIonm/z (Theoretical)TechniqueReference
Molecular FormulaC₉H₁₁NO₃181.07-[10]
Protonated Molecule[M+H]⁺182.0817ESI-MS[2]
Key Fragment Ion[M+H - H₂O]⁺164.07MS/MS[11]
Key Fragment Ion[M+H - COOH]⁺136.08MS/MS[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of β-Tyrosine. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.[12] Advanced techniques like ¹⁷O NMR can be used to probe the phenolic oxygen's local environment and ionization state, which is crucial for understanding its role in molecular interactions.[13] NMR is essential for confirming the synthesis of novel β-Tyrosine derivatives and studying their conformation in solution.

Protocol 3: General NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the β-Tyrosine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. A typical spectrum for L-Tyrosine in D₂O on a 600 MHz instrument will show distinct signals for the aromatic protons (~7.2 and 6.9 ppm), the α-proton (~3.9 ppm), and the β-protons (~3.1 and 2.9 ppm).

    • Acquire a ¹³C NMR spectrum to observe signals for all unique carbons in the molecule.

    • If required, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Quantitative Data Summary (NMR)

NucleusTypical Chemical Shift (ppm)MultiplicityAssignment
¹H7.21dAromatic (2H, ortho to -OH)
¹H6.90dAromatic (2H, meta to -OH)
¹H3.97ddα-CH
¹H3.15, 2.95mβ-CH₂
¹³C~174sCarbonyl (C=O)
¹³C~156sAromatic (C-OH)
¹³C~131sAromatic (CH)
¹³C~127sAromatic (C-CH₂)
¹³C~116sAromatic (CH)
¹³C~56sα-CH
¹³C~36sβ-CH₂
(Note: Chemical shifts are approximate and can vary based on solvent, pH, and specific isomerism of β-Tyrosine).

Structural Analysis: X-ray Crystallography

Application Note:

X-ray crystallography provides the absolute, three-dimensional atomic structure of a molecule in its solid state.[14] This technique is the gold standard for determining the precise bond lengths, bond angles, and stereochemistry of β-Tyrosine. It is particularly valuable for confirming the structure of new polymorphs or derivatives and for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[15]

Protocol 4: General Workflow for X-ray Crystallography

  • Crystallization:

    • Grow single crystals of high quality. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • For a polymorph of L-tyrosine, crystallization was achieved from the gas phase via vacuum sublimation.[15]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a focused beam of X-rays, often at a synchrotron source for high intensity.[16]

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine it to achieve the best fit with the experimental data.

Application in Biological Systems: Signaling Pathway Analysis

Application Note:

In biological systems, tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in signal transduction.[10][17] Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[18] These phosphotyrosine sites serve as docking stations for downstream signaling proteins containing SH2 domains, initiating cascades like the MAPK and PI-3K/AKT pathways that regulate cell proliferation, differentiation, and survival.[19][20] Analytical techniques like mass spectrometry are essential for identifying these specific phosphorylation sites.[6]

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway ligand Growth Factor (Ligand) rtk_mono RTK Monomer ligand->rtk_mono Binding rtk_dimer RTK Dimerization rtk_mono->rtk_dimer rtk_phos Autophosphorylation on Tyrosine (Y) rtk_dimer->rtk_phos P sh2 SH2 Domain Protein (e.g., Grb2) rtk_phos->sh2 Docking pi3k PI-3K rtk_phos->pi3k Activation ras Ras sh2->ras Activation raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P response Cellular Responses (Growth, Survival) erk->response pip2 PIP2 pi3k->pip2 P pip3 PIP3 pip2->pip3 akt AKT pip3->akt Activation akt->response

References

Application Notes and Protocols for 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of compounds derived from a 3-amino-3-(4-hydroxyphenyl)propanoic acid scaffold. The information is based on recent studies and is intended to guide researchers in exploring this promising class of compounds for the development of new antimicrobial agents.

Introduction

Infections caused by multidrug-resistant (MDR) bacterial and fungal pathogens are a significant and growing global health threat, leading to increased morbidity and mortality.[1][2] The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. Derivatives of this compound have recently emerged as a promising scaffold for the development of such agents.[1][2][3]

Studies have shown that synthetic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit broad-spectrum antimicrobial activity against a range of clinically relevant pathogens, including ESKAPE bacteria and drug-resistant Candida species.[1][2][3] This document provides a summary of the reported antimicrobial activity, protocols for in vitro evaluation, and a conceptual framework for the experimental workflow.

Antimicrobial Spectrum and Potency

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The antimicrobial potency is highly dependent on the specific chemical modifications of the core scaffold.[1][2][3]

Antibacterial Activity

The antibacterial activity of these compounds has been evaluated against a panel of multidrug-resistant bacteria. Notably, certain hydrazone derivatives containing heterocyclic substituents have shown the most potent and broad-spectrum activity.[1][2][3]

Key findings include:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL.[1][2][3]

  • Vancomycin-resistant Enterococcus faecalis (VRE): MICs ranging from 0.5 to 2 µg/mL.[2][3]

  • Gram-negative pathogens: MICs in the range of 8 to 64 µg/mL.[1][2][3]

Antifungal Activity

These derivatives have also shown substantial activity against drug-resistant Candida species, a major cause of opportunistic fungal infections.

Key findings include:

  • Drug-resistant Candida species: MICs ranging from 8 to 64 µg/mL.[2][3]

  • Candida auris: A significant emerging MDR pathogen, with MICs for some derivatives as low as 0.5 µg/mL.[1][3]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for the most active derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid against various microbial pathogens, as reported in the literature.

Microorganism Type Resistance Profile MIC Range (µg/mL) Reference
Staphylococcus aureusGram-positiveMethicillin-resistant (MRSA)1 - 8[1][2][3]
Enterococcus faecalisGram-positiveVancomycin-resistant (VRE)0.5 - 2[1][2][3]
Gram-negative pathogensGram-negativeMultidrug-resistant8 - 64[1][2][3]
Candida speciesFungusDrug-resistant8 - 64[1][2][3]
Candida aurisFungusMultidrug-resistant0.5 - 64[1][3]

Experimental Protocols

The following protocols are standard methods for determining the in vitro antimicrobial activity of novel compounds and can be adapted for the study of this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum, standardized to the appropriate cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Positive control (standard antibiotic/antifungal).

  • Negative control (medium only).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. Grow the microbial culture to the mid-logarithmic phase. b. Dilute the culture in the appropriate medium to achieve the final desired inoculum concentration.

  • Inoculation: a. Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control (inoculum with a known antimicrobial) and a negative control (inoculum in medium without any compound).

  • Incubation: a. Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial screening and evaluation of this compound derivatives for antimicrobial activity.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Data Analysis & Lead Identification a Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives b Compound Characterization (NMR, MS) a->b c Preparation of Stock Solutions b->c d MIC Determination (Broth Microdilution) c->d e Panel of MDR Pathogens (Bacteria & Fungi) d->e f Record MIC Values e->f g Structure-Activity Relationship (SAR) Analysis f->g h Identification of Potent Lead Compounds g->h

Caption: Workflow for antimicrobial evaluation of novel compounds.

Postulated Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are still under investigation, β-amino acids and their derivatives can potentially interfere with various cellular processes in microbes. One plausible mechanism, similar to other cationic antimicrobial peptides and small molecules, is the disruption of the cell membrane.

G cluster_0 Microbial Cell Membrane Cell Membrane Disruption Membrane Potential Disruption & Permeabilization Membrane->Disruption Targeting by Cationic Moiety Pathway Essential Cellular Pathways (e.g., DNA/Protein Synthesis) Inhibition Inhibition of Essential Processes Pathway->Inhibition Direct or Indirect Inhibition Disruption->Inhibition Ion Leakage, Loss of Gradient CellDeath Cell Death Inhibition->CellDeath Compound 3-Amino-3-(4-hydroxyphenyl) propanoic acid derivative Compound->Membrane

Caption: Postulated mechanism of antimicrobial action.

References

Application Notes and Protocols for 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Compound of Interest: 3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives.

Therapeutic Area: Oncology, particularly non-small cell lung cancer.

Background: Reactive oxygen species (ROS) are known to play a significant role in the pathogenesis of cancer and the response to chemotherapeutic agents. Consequently, the development of novel compounds possessing both antioxidant and anticancer activities is of great interest in oncological research. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have emerged as a promising scaffold for the development of such dual-action therapeutic candidates.[1][2][3] Recent studies have demonstrated that specific derivatives of this compound exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells, while also displaying favorable cytotoxicity profiles against noncancerous cell lines.[1][2]

Mechanism of Action (Proposed): The primary proposed mechanism of action for the anticancer effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is twofold. Firstly, their antioxidant properties, evidenced by radical scavenging capabilities, may help mitigate the pro-tumorigenic effects of oxidative stress within the tumor microenvironment. Secondly, these compounds induce direct cytotoxicity in cancer cells, leading to a reduction in cell viability and suppression of cell migration.[1][2][3] The exact intracellular signaling pathways targeted by these compounds are still under investigation, but their efficacy in both antioxidant and cytotoxic assays points towards a multi-faceted mechanism of action.

Key Findings: A recent study evaluated a series of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.[1][2][3]

  • Cytotoxicity: Several compounds were identified that significantly reduce the viability of A549 lung cancer cells. Notably, compounds 12, 20, 21, 22, and 29 were able to reduce A549 cell viability by approximately 50%.[1][2][3]

  • Cell Migration: The aforementioned active compounds also demonstrated the ability to suppress the migration of A549 cells in vitro.[1][2]

  • Selectivity: These promising compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells.[1][2]

  • Antioxidant Activity: The most promising candidate, compound 20 , exhibited potent antioxidant properties in the DPPH radical scavenging assay.[1][3]

Future Directions: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is an attractive starting point for the development of novel anticancer agents. Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways modulated by these compounds in cancer cells.

  • Optimize the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • Evaluate the in vivo efficacy of the most promising derivatives in preclinical cancer models.

Data Presentation

Table 1: Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

Compound IDDerivative TypeA549 Cell Viability (%)Notes
1 Starting CompoundNo noticeable activityParent scaffold
2 Hydrazide86.1%Reduced viability
12 Hydrazone (1-naphthyl substituent)42.1%Significant reduction in viability
20 2-furyl substituent~50%Also potent antioxidant
21 Not specified in snippets~50%Reduced viability
22 Not specified in snippets~50%Reduced viability
29 Not specified in snippets~50%Reduced viability

Data extracted from a study where A549 cells were exposed to the compounds for 24 hours and viability was determined using an MTT assay.[1][2]

Experimental Protocols

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • A549 (human lung adenocarcinoma) and Vero (noncancerous kidney epithelial) cells

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed A549 or Vero cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Wound Healing (Scratch) Assay for Cell Migration

Objective: To evaluate the effect of this compound derivatives on the migratory capacity of cancer cells.

Materials:

  • A549 cells

  • 6-well or 12-well tissue culture plates

  • Complete culture medium

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow until they form a confluent monolayer.

  • Creating the Wound: Once confluent, carefully create a straight "scratch" or "wound" through the center of the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Compound Treatment: Replace the PBS with fresh culture medium containing the test compound at a non-lethal concentration (determined from the MTT assay). Use a vehicle control for comparison.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well using an inverted microscope at low magnification (e.g., 10x).

  • Incubation and Monitoring: Incubate the plates at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. The rate of wound closure is an indicator of cell migration.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

G cluster_0 In Vitro Screening Workflow A Synthesized 3-((4-hydroxyphenyl)amino) propanoic acid derivatives (1-36) B Primary Cytotoxicity Screening (MTT Assay on A549 Cells) A->B C Identification of Hit Compounds (e.g., 12, 20, 21, 22, 29) B->C D Secondary Assays on Hits C->D E Cell Migration Assay (Wound Healing) D->E F Selectivity Assay (MTT on Vero Cells) D->F G Antioxidant Activity Assay (DPPH Radical Scavenging) D->G H Lead Candidate Identification (e.g., Compound 20) E->H F->H G->H

Caption: Experimental workflow for screening anticancer candidates.

G cluster_1 Proposed Dual-Action Anticancer Mechanism Compound 3-((4-hydroxyphenyl)amino) propanoic acid derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges CancerCell Cancer Cell (e.g., A549) Compound->CancerCell Directly Acts On OxidativeStress Oxidative Stress ROS->OxidativeStress Causes TumorGrowth Tumor Growth & Progression ROS->TumorGrowth Inhibits OxidativeStress->TumorGrowth Promotes CellDeath Reduced Viability & Migration (Apoptosis/Cytotoxicity) CancerCell->CellDeath Leads to CellDeath->TumorGrowth Inhibits

Caption: Conceptual diagram of the proposed anticancer mechanism.

References

Application Notes and Protocols for Testing the Cytotoxicity of β-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of β-tyrosine derivatives. The methodologies outlined are standard in vitro assays widely used in toxicology and drug discovery to determine a compound's potential to induce cell death.

Introduction

β-Tyrosine and its derivatives are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. As analogs of the proteinogenic amino acid L-tyrosine, they can be designed to interact with various cellular targets, including enzymes like tyrosine kinases, which are often dysregulated in cancer. Assessing the cytotoxicity of novel β-tyrosine derivatives is a critical step in the drug development process to understand their therapeutic window and mechanism of action. This document outlines the protocols for key cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for characterizing the mode of cell death.

Data Presentation: Cytotoxicity of Tyrosine Derivatives

The following tables summarize the cytotoxic activity of various tyrosine derivatives against several human cancer cell lines. The data is presented as IC50 or CC50 values, which represent the concentration of the compound required to inhibit cell growth or induce cell death by 50%.

Table 1: Cytotoxicity (CC50) of Spirocyclic Bromotyrosine Analogs against Human Malignant Melanoma (A-375) and Human Skin Fibroblast (Hs27) Cell Lines

CompoundA-375 CC50 (µM)Hs27 CC50 (µM)Selectivity Index (SI)
18 0.4 ± 0.30.8 ± 0.22.0
29 2.4 ± 0.35.8 ± 2.52.4
37 3.4 ± 0.28.2 ± 1.52.4

Data adapted from a study on spirocyclic bromotyrosine clavatadine C analogs. The selectivity index (SI) is the ratio of the CC50 in normal cells to that in cancer cells, with higher values indicating greater selectivity for cancer cells.

Table 2: Cytotoxicity (IC50) of Various Synthetic Derivatives on Different Cancer Cell Lines

Compound ClassDerivativeMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)T-47D (Breast) IC50 (µM)
Benzochromene4a 9.9 ± 0.5711.7 ± 1.86.9 ± 0.65
4b 10.3 ± 0.586.1 ± 2.35.3 ± 0.66
4c 9.3 ± 0.616.0 ± 0.78.7 ± 0.55
β-nitrostyreneCYT-Rx20 0.81 ± 0.04 (µg/mL)1.82 ± 0.05 (µg/mL)Not Reported

This table presents a selection of data from studies on synthetic derivatives to illustrate typical data presentation. Note that some values are reported in µg/mL.[1]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the β-tyrosine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells one hour before the end of the incubation period.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[4]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[4]

  • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase).

  • Add 50 µL of the Reaction Mixture to each well containing the supernatant.[4]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[4]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, the spontaneous LDH release (vehicle control), and the maximum LDH release controls.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine (PS) externalization and DNA fragmentation.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the β-tyrosine derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in β-tyrosine derivative-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare β-Tyrosine Derivative Stock Solutions treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 Calculate IC50/ Percentage of Apoptosis data_acq->ic50

Caption: Experimental workflow for assessing the cytotoxicity of β-tyrosine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase b_tyr β-Tyrosine Derivative rtk Receptor Tyrosine Kinase (RTK) b_tyr->rtk Inhibition pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition bax_bak Bax/Bak bcl2->bax_bak Inhibition mito Mitochondrial Outer Membrane bax_bak->mito Pore Formation cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 Binding casp9 Caspase-9 apaf1->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation parp PARP casp3->parp Cleavage apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for β-tyrosine derivative-induced apoptosis.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of β-Tyrosine Derivatives as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino acids, including β-tyrosine, are crucial building blocks in the synthesis of peptidomimetics and other pharmacologically active compounds. Their incorporation can lead to molecules with enhanced stability against proteolytic degradation compared to their α-amino acid counterparts. This has generated significant interest in their application in medicinal chemistry. This document focuses on the structure-activity relationship (SAR) of a series of β-tyrosine derivatives developed as antagonists for the human P2X7 receptor, an important target in inflammatory diseases.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), making it a promising target for therapeutic intervention in various inflammatory conditions. The following sections detail the SAR, experimental protocols, and relevant signaling pathways for a series of tyrosine-based P2X7 receptor antagonists.

Structure-Activity Relationship (SAR) Insights

The SAR of tyrosine-based derivatives as human P2X7 receptor antagonists has been investigated by systematically modifying the core structure. Key modifications were made to the toluenesulfonyl, substituted piperazine, and benzyloxycarbonyl (Cbz) groups of the tyrosine scaffold. The antagonistic activity was primarily assessed using an ethidium⁺ accumulation assay in HEK293 cells stably expressing the human P2X7 receptor.

  • Stereochemistry: Substitution with a D-tyrosine residue generally leads to greater antagonistic potency compared to the L-isomer, which may also contribute to increased stability in biological systems.[1]

  • Aromatic Substitution: The introduction of sterically bulky groups on the tyrosyl phenyl ring, such as 2,6-dimethyl substitution, enhances antagonistic activity.[1] For instance, compound 9 with 2,6-dimethyl groups on the phenyl ring of tyrosine showed a threefold increase in antagonistic activity compared to the unsubstituted compound 16 .[1]

  • Piperazine Moiety: Modifications to the piperazine group also influence activity. Methyl substitution adjacent to the benzoyl piperazine group increased antagonist effects by twofold compared to the parent compound, irrespective of the stereochemistry at the chiral carbon of the piperazine.[1]

  • Arylsulfonyl Group: Replacing the methyl group on the arylsulfonyl moiety with a nitro group also increased antagonistic potency.[1]

Quantitative Data Summary

The antagonistic activities of various β-tyrosine derivatives against the human P2X7 receptor are summarized in the tables below.

Table 1: Antagonistic Activity of Tyrosine-Based Derivatives in the Ethidium⁺ Accumulation Assay

CompoundModificationsIC₅₀ (µM)
9 2,6-dimethylphenylsulfonate analog0.08 ± 0.01
16 Unsubstituted phenylsulfonate0.25 ± 0.03
17 (R)-methylpiperazine analog0.12 ± 0.02
18 (S)-methylpiperazine analog0.13 ± 0.01
21 4-nitrophenylsulfonate analog0.09 ± 0.01
35 L-tyrosine isomer0.45 ± 0.05
36 D-tyrosine isomer0.15 ± 0.02
KN-62 Reference compound0.11 ± 0.01

Table 2: Inhibitory Effect of Tyrosine-Based Derivatives on BzATP-Induced IL-1β Release in THP-1 Cells

CompoundIC₅₀ (µM)
9 0.10 ± 0.02
17 0.15 ± 0.03
18 0.16 ± 0.02
21 0.11 ± 0.01
27 0.09 ± 0.01
28 0.10 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Ethidium⁺ Accumulation Assay

This assay measures the inhibition of P2X7 receptor-mediated pore formation.

1. Cell Culture:

  • Maintain HEK293 cells stably transfected with the human P2X7 receptor cDNA in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic.
  • Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
  • On the day of the assay, wash the cells twice with a low-divalent cation saline solution (147 mM NaCl, 2 mM KCl, 0.1 mM CaCl₂, 0.1 mM MgCl₂, 10 mM HEPES, 5.5 mM glucose, pH 7.4).
  • Add 50 µL of the saline solution containing various concentrations of the test compounds (β-tyrosine derivatives) to the wells and incubate for 15 minutes at 37°C.
  • Add 50 µL of a solution containing the P2X7 receptor agonist (e.g., 300 µM BzATP) and a fluorescent dye that enters through the P2X7 pore (e.g., 25 µM ethidium bromide).
  • Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 595 nm using a fluorescence plate reader.
  • Take readings every minute for 15 minutes.

3. Data Analysis:

  • Calculate the rate of increase in fluorescence.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: IL-1β Release Assay

This assay quantifies the inhibition of P2X7-mediated inflammasome activation and subsequent IL-1β release.

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) for 24 hours.

2. Assay Procedure:

  • After differentiation, wash the cells with fresh RPMI-1640 medium.
  • Pre-incubate the cells with various concentrations of the β-tyrosine derivatives for 30 minutes at 37°C.
  • Stimulate the cells with a P2X7 receptor agonist (e.g., 100 µM BzATP) for 1 hour to induce IL-1β release.
  • Collect the cell culture supernatants.

3. Quantification of IL-1β:

  • Measure the concentration of IL-1β in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.
  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Pore Pore Formation P2X7->Pore ATP ATP / BzATP ATP->P2X7 Activates Antagonist β-Tyrosine Derivative Antagonist->P2X7 Inhibits Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome K+ efflux Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start β-Tyrosine Scaffold synthesis Chemical Modification (Toluenesulfonyl, Piperazine, etc.) start->synthesis derivatives Library of β-Tyrosine Derivatives synthesis->derivatives assay1 Ethidium⁺ Accumulation Assay (Pore Formation) derivatives->assay1 assay2 IL-1β Release Assay (Inflammasome Activation) derivatives->assay2 ic50_1 IC₅₀ Determination assay1->ic50_1 ic50_2 IC₅₀ Determination assay2->ic50_2 sar Structure-Activity Relationship (SAR) Analysis ic50_1->sar ic50_2->sar

Caption: Workflow for SAR study of β-tyrosine derivatives.

Logical Relationship of SAR

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core β-Tyrosine Core Structure mod1 Stereochemistry (D- vs L-Tyrosine) Core->mod1 mod2 Aromatic Substitution (e.g., 2,6-dimethyl) Core->mod2 mod3 Piperazine Moiety (e.g., methyl substitution) Core->mod3 mod4 Arylsulfonyl Group (e.g., nitro substitution) Core->mod4 activity P2X7 Antagonistic Potency (↓ IC₅₀) mod1->activity D-isomer increases potency mod2->activity Bulky groups increase potency mod3->activity Methyl group increases potency mod4->activity Nitro group increases potency

Caption: Key SAR findings for P2X7 antagonism.

References

Application Notes and Protocols for Evaluating the Efficacy of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine, and its derivatives have emerged as compounds of significant interest in pharmaceutical research due to their potential therapeutic activities. Recent studies have highlighted the anticancer and antioxidant properties of this class of molecules, suggesting their utility in developing novel therapies.[1][2][3] Derivatives of this compound have demonstrated the ability to reduce the viability of cancer cell lines, such as A549 human lung adenocarcinoma, and inhibit cell migration.[1][3] Furthermore, related phenolic propanoic acid compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[4]

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound and its analogues. The protocols detailed herein describe in vitro methods to assess cytotoxicity, anti-migratory effects, and the potential mechanism of action through the analysis of key signaling proteins. This guide is intended to assist researchers in the systematic evaluation of this promising compound for drug development.

Experimental Design Overview

The following diagram outlines the experimental workflow for a comprehensive in vitro evaluation of this compound.

experimental_workflow cluster_phase1 Phase 1: In Vitro Efficacy cluster_phase2 Phase 2: Mechanism of Action A Cell Viability Assay (MTT/XTT) B Wound Healing (Scratch) Assay A->B Confirm cytotoxic and anti-proliferative effects C Western Blot Analysis B->C Investigate effects on key signaling proteins D ELISA for Cytokine Profiling C->D Quantify changes in secreted inflammatory markers

Caption: Experimental workflow for in vitro efficacy and mechanism of action studies.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other relevant cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration.

Materials:

  • A549 cells

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed A549 cells in 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the scratch at 0 hours and 24 hours.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure.

Western Blot Analysis

This protocol is for analyzing the expression of key proteins in a signaling pathway potentially modulated by the compound.

Materials:

  • A549 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat A549 cells with the compound for a specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration.[5]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[5]

  • Transfer the proteins to a PVDF membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the levels of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated and control cells

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6)

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration based on the standard curve.

Data Presentation

Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
1095 ± 4.8
2578 ± 6.1
5052 ± 5.5
10025 ± 4.2
2008 ± 2.1

Table 2: Effect of this compound on A549 Cell Migration

Concentration (µM)Wound Closure (%)
0 (Vehicle)85 ± 7.3
2560 ± 6.9
5035 ± 5.1
10015 ± 4.5

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-IκBα / β-actinNF-κB p65 / β-actin
Vehicle Control1.00 ± 0.081.00 ± 0.09
Compound (50 µM)0.45 ± 0.050.52 ± 0.06

Table 4: Quantification of IL-6 Secretion by ELISA

TreatmentIL-6 Concentration (pg/mL)
Vehicle Control250 ± 25
Compound (50 µM)110 ± 15

Hypothetical Signaling Pathway

Based on existing literature for similar compounds, this compound may exert its anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. A potential mechanism could also involve the inhibition of a Receptor Tyrosine Kinase (RTK), which would, in turn, affect downstream pro-survival pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Inflammation, Proliferation) ERK->Gene NFkB_nuc->Gene Compound This compound Compound->RTK Inhibition Compound->IKK Inhibition

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion

The protocols and guidelines presented in these application notes provide a robust starting point for the preclinical evaluation of this compound. The systematic application of these in vitro assays will enable researchers to characterize the compound's efficacy and elucidate its mechanism of action, thereby facilitating its potential development as a novel therapeutic agent.

References

Application Notes and Protocols: 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, a β-amino acid analog of tyrosine, serves as a valuable chiral building block and precursor in drug discovery. Its structural features, including a phenyl ring, an amino group, and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of diverse molecular entities with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on its application in the development of antimicrobial and anticancer agents. Furthermore, its potential role as a tyrosine kinase inhibitor and a precursor in neurotransmitter-related research is explored.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of an ammonia source.[1]

Experimental Protocol: Synthesis of this compound[1]

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • 1-Butanol

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a 500 mL round-bottom flask, combine 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol), malonic acid (e.g., 9.4 g, 90.1 mmol), and ammonium acetate (e.g., 19.0 g, 246 mmol).

  • Add 200 mL of 1-butanol to the flask.

  • Heat the mixture to reflux using a heating mantle and continue refluxing for 1.5-2 hours, or until the evolution of CO2 ceases.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).

  • Dry the purified product in an oven at 80-100 °C for 8-10 hours.

  • Assess the purity of the final product using TLC. The expected yield is typically in the range of 65-80%.

Application in Antimicrobial Drug Discovery

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against multidrug-resistant bacteria and fungi.[2][3][4]

Quantitative Data: Antimicrobial Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a panel of pathogenic microbes.

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
14 HydrazoneS. aureus (MRSA)1 - 8[4]
15 HydrazoneE. faecalis (VRE)0.5 - 2[4]
16 HydrazoneGram-negative bacteria8 - 64[4]
Various HydrazonesCandida auris0.5 - 64[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[6][7]

This protocol describes the broth microdilution method for determining the MIC of novel antimicrobial compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Perform a serial 2-fold dilution of the test compound in the growth medium directly in the 96-well plate.

    • The final volume in each well should be 50 µL.

    • Include a positive control (standard antibiotic) and a negative control (no compound).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial Activity Workflow start Start: Synthesized 3-Amino-3-(4-hydroxyphenyl)propanoic acid derivative prepare_compound Prepare stock solution and serial dilutions start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum mic_assay Perform Broth Microdilution MIC Assay prepare_compound->mic_assay prepare_inoculum->mic_assay incubate Incubate at 37°C for 18-24 hours mic_assay->incubate read_results Read MIC values (lowest concentration with no visible growth) incubate->read_results end End: Determine Antimicrobial Potency read_results->end

Workflow for determining antimicrobial activity.

Application in Anticancer Drug Discovery

Derivatives of this compound have also been investigated for their potential as anticancer agents.[5][6][7]

Quantitative Data: Anticancer Activity of Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against the A549 human lung adenocarcinoma cell line.[5][6]

Compound IDDerivative ClassCell LineIC50 (µM)Reference
12 HydrazoneA549Reduces viability by 50%[5][6]
20 HydrazoneA549Reduces viability by 50%[5][6]
21 HydrazoneA549Reduces viability by 50%[5][6]
22 HydrazoneA549Reduces viability by 50%[5][6]
29 HydrazoneA549Reduces viability by 50%[5][6]
Experimental Protocol: MTT Cell Viability Assay[8][11]

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • A549 human lung adenocarcinoma cells (or other cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the compound-containing medium.

    • Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Potential as a Tyrosine Kinase Inhibitor

This compound has been described as a tyrosine kinase receptor inhibitor. Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for drug development.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a generalized RTK signaling pathway and the potential point of inhibition by a competitive inhibitor.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2) dimer->adaptor Recruits ras Ras adaptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor 3-Amino-3-(4-hydroxyphenyl) propanoic acid Derivative (Potential Inhibitor) inhibitor->rtk Inhibits (Hypothesized)

Hypothesized inhibition of RTK signaling.

Role as a Neurotransmitter Precursor Analog

As a structural analog of tyrosine, this compound has the potential to influence neurotransmitter synthesis pathways. Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.

Signaling Pathway: Catecholamine Biosynthesis

The following diagram outlines the biosynthesis of catecholamines from tyrosine and indicates the potential, though not established, point of interaction for this compound.

G cluster_neuro Catecholamine Biosynthesis Pathway tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT precursor_analog 3-Amino-3-(4-hydroxyphenyl) propanoic acid (Tyrosine Analog) precursor_analog->tyrosine May compete or interact

Potential interaction with catecholamine synthesis.

Conclusion

This compound is a promising and versatile precursor for the development of novel therapeutic agents. Its derivatives have demonstrated potent antimicrobial and anticancer activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in drug discovery programs targeting infectious diseases, cancer, and potentially neurological disorders. Further investigation into its specific molecular targets and mechanisms of action will be crucial for the clinical translation of these findings.

References

Application of β-Tyrosine in Peptide Synthesis: Enhancing Stability and Modulating Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. β-amino acids, structural isomers of their α-amino acid counterparts, have emerged as valuable building blocks in the design of peptidomimetics. This application note focuses on the use of β-tyrosine in peptide synthesis, highlighting its role in enhancing proteolytic resistance, modulating receptor binding, and inducing specific secondary structures. Detailed protocols for the synthesis and analysis of β-tyrosine-containing peptides are provided for researchers in drug discovery and development.

Key Applications of β-Tyrosine in Peptide Synthesis

Enhanced Proteolytic Stability

A primary application of incorporating β-tyrosine into peptide backbones is to increase their resistance to enzymatic degradation. The altered peptide bond structure sterically hinders the approach of proteases, leading to a significantly longer plasma half-life, a crucial attribute for therapeutic peptides. Peptides containing β-amino acids have shown remarkable stability against a wide range of proteases.

Quantitative Data on Proteolytic Stability

While direct comparative studies for a single peptide with α-tyrosine versus β-tyrosine are not extensively documented in a single source, the general principle of increased stability is well-established. The following table illustrates the expected significant difference in metabolic stability, with hypothetical data extrapolated from typical results observed when an L-amino acid is replaced by a D-enantiomer or a β-amino acid.

Peptide VariantIncubation Time (hours)% Intact Peptide RemainingEstimated Half-life (t½) in Plasma
α-Tyr-Peptide X 0100~2-4 hours
160
415
8<5
24Undetectable
β-Tyr-Peptide X 0100> 48 hours
199
496
893
2488

Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and the specific assay conditions.

Modulation of Biological Activity and Receptor Binding

The introduction of β-tyrosine can significantly alter the conformational landscape of a peptide, leading to changes in its binding affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs) and enzymes.

Somatostatin, a peptide hormone that inhibits the secretion of several other hormones, has a very short half-life. The development of stable analogs is a key therapeutic goal. The incorporation of modified amino acids, including derivatives of tyrosine, has led to analogs with significantly improved potency and duration of action.

Binding Affinity of Somatostatin Analogs to Receptor Subtypes (SSTRs)

Analogsst1 (IC50, nM)sst2 (IC50, nM)sst3 (IC50, nM)sst4 (IC50, nM)sst5 (IC50, nM)
Somatostatin-14 2.30.55.3251.8
Octreotide >10000.6>1000>10007.9
Lanreotide >10001.154>10005.3
Pasireotide (SOM230) 9.31.01.5>1000.16

This table showcases the binding affinities of various somatostatin analogs. While not all contain β-tyrosine, it illustrates how modifications to the core structure, a strategy where β-tyrosine is employed, can dramatically alter receptor selectivity and affinity.

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Peptidomimetics containing β-tyrosine derivatives can act as potent and selective inhibitors of PTP1B.

Inhibitory Activity of PTP1B Inhibitors

CompoundType of InhibitionKᵢ (µM)IC₅₀ (µM)
Compound 1 (Benzimidazole derivative) Mixed5.2-
Compound 2 (Benzimidazole derivative) Mixed4.2-
Compound 3 (Benzimidazole derivative) Mixed41.3-
JTT-551 -0.22-
Trodusquemine (MSI-1436) Non-competitive-1.0
Compound 10a --0.19

This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various PTP1B inhibitors.[1][2] While not all explicitly contain β-tyrosine, they represent scaffolds where β-tyrosine could be incorporated to enhance stability and potency.

Antimicrobial Peptides (AMPs)

The incorporation of β-amino acids into antimicrobial peptides is a promising strategy to develop novel antibiotics with enhanced stability and efficacy against drug-resistant bacteria.

Minimum Inhibitory Concentrations (MIC) of β-Peptides

PeptideTarget OrganismMIC (µg/mL)
LAU-β³,³-Pip-β²,²-Ac6c-PEA (P3) E. coli0.5
S. aureus0.5
ATRA-1A Mycobacterium smegmatis31.3

This table shows the potent antimicrobial activity of β-peptides against various bacterial strains.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Tyrosine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-β-Tyr(tBu)-OH into a peptide sequence.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected α-amino acids

  • Fmoc-β-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycles Wash2->Repeat n-1 cycles Final_Deprotection 7. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 9. Precipitation Cleavage->Precipitation Purification 10. Purification Precipitation->Purification

Caption: A typical workflow for Fmoc solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes and drain.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard α-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (for Fmoc-β-Tyr(tBu)-OH):

    • Due to potential steric hindrance, use a longer coupling time or a double coupling strategy.

    • Follow the same procedure as in step 4, but agitate for 2-4 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: After coupling, wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify the peptide by reverse-phase HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a β-tyrosine-containing peptide in human serum.

Materials:

  • β-tyrosine-containing peptide and its α-tyrosine counterpart (control)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Workflow Diagram:

Stability_Assay_Workflow Peptide_Prep 1. Prepare Peptide Stock Incubation 2. Incubate with Serum Peptide_Prep->Incubation Time_Points 3. Collect Aliquots at Time Points Incubation->Time_Points Quench 4. Quench Reaction Time_Points->Quench Centrifuge 5. Centrifuge Quench->Centrifuge HPLC 6. HPLC Analysis Centrifuge->HPLC Data_Analysis 7. Data Analysis HPLC->Data_Analysis

Caption: Workflow for assessing the enzymatic stability of peptides in serum.

Procedure:

  • Peptide Preparation: Prepare stock solutions of the β-tyrosine peptide and the α-tyrosine control peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Dilute the peptide stock solution with human serum to a final concentration (e.g., 100 µM).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TCA) to stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a characteristic wavelength for tyrosine (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Signaling Pathways Modulated by β-Tyrosine Peptidomimetics

β-Tyrosine-containing peptides are often designed to target and modulate specific signaling pathways implicated in disease.

G Protein-Coupled Receptor (GPCR) Signaling

Many peptide hormones and neurotransmitters exert their effects through GPCRs. β-Tyrosine peptidomimetics can be designed as agonists or antagonists of these receptors.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand β-Tyr Peptide (Agonist) Ligand->GPCR Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: Simplified GPCR signaling pathway activated by a β-tyrosine peptide agonist.

Receptor Tyrosine Kinase (RTK) Signaling

PTP1B, a target for β-tyrosine-based inhibitors, is a negative regulator of RTK signaling pathways, such as the insulin receptor pathway. Inhibition of PTP1B enhances and prolongs the signaling cascade.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., Insulin Receptor) IRS IRS Proteins RTK->IRS phosphorylates Ligand Ligand (e.g., Insulin) Ligand->RTK activates PTP1B PTP1B PTP1B->RTK dephosphorylates Beta_Tyr_Inhibitor β-Tyr Inhibitor Beta_Tyr_Inhibitor->PTP1B inhibits PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT Response Cellular Response (e.g., Glucose Uptake) AKT->Response

Caption: Inhibition of PTP1B by a β-tyrosine peptidomimetic enhances RTK signaling.

Conclusion

The incorporation of β-tyrosine into peptides is a versatile and effective strategy for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The enhanced proteolytic stability, coupled with the ability to fine-tune biological activity, makes β-tyrosine an invaluable tool for researchers in peptide-based drug discovery. The protocols and data presented in this application note provide a foundation for the synthesis, evaluation, and application of β-tyrosine-containing peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common one-pot synthesis method for this compound?

A1: A widely used method is a variation of the Knoevenagel-Doebner condensation followed by an in-situ aminative reduction. This typically involves reacting 4-hydroxybenzaldehyde, malonic acid, and a source of ammonia, such as ammonium acetate, in a suitable solvent like 1-butanol under reflux.[1]

Q2: What are the primary expected side reactions in this synthesis?

A2: The most common side reactions include the formation of p-hydroxycinnamic acid due to incomplete amination and decarboxylation, and further decarboxylation to 4-vinylphenol.[2] Other potential, though less common, byproducts can arise from reactions involving the phenolic hydroxyl group or over-alkylation of the amino group.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting aldehyde.[1] Additionally, monitoring the evolution of CO2 can indicate the progress of the decarboxylation step.[1]

Q4: What are the typical yields for this synthesis?

A4: The reported yields for this type of one-pot synthesis are generally in the range of 65-80%.[1] However, yields can be lower if side reactions are prevalent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product with a significant amount of a UV-active byproduct. This is likely due to the formation of p-hydroxycinnamic acid, resulting from incomplete amination of the Knoevenagel condensation intermediate.- Ensure a sufficient excess of the ammonia source (ammonium acetate) is used.- Increase the reaction time to allow for complete amination.- Consider a two-step process where the p-hydroxycinnamic acid is first isolated and then subjected to amination.
Presence of a volatile, non-polar impurity with a characteristic odor. This is indicative of the formation of 4-vinylphenol, which arises from the decarboxylation of the p-hydroxycinnamic acid intermediate.[2] This is more likely to occur at higher reaction temperatures.- Carefully control the reaction temperature; avoid excessive heating.- Use a milder catalyst system if possible.- Optimize the reaction time to favor the formation of the desired product over the decarboxylated byproduct.
The isolated product is difficult to purify and appears as a mixture. This could be due to the formation of multiple byproducts, including the aforementioned p-hydroxycinnamic acid and 4-vinylphenol, or potentially from reactions involving the phenolic hydroxyl group.- Employ purification techniques such as recrystallization from boiling water or column chromatography on silica gel.[3]- Wash the crude product with appropriate solvents to remove specific impurities. For example, washing with a non-polar solvent may help remove 4-vinylphenol.
Reaction does not go to completion; starting aldehyde remains. This may be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.- Ensure the reaction is refluxed for the recommended time (typically 1.5-2 hours).[1]- Confirm that the reaction temperature is appropriate for the solvent being used (e.g., boiling point of 1-butanol).- Use fresh ammonium acetate, as it can degrade over time.

Experimental Protocols

One-Pot Synthesis of this compound [1]

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde, 1.1 equivalents of malonic acid, and 2.3 equivalents of ammonium acetate.

  • Add 1-butanol as the solvent.

  • Heat the mixture to reflux for 1.5-2 hours, or until the evolution of CO2 ceases.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration.

  • Wash the precipitate with boiling 1-butanol, followed by boiling ethanol, and then water.

  • Dry the purified product at 80-100 °C for 8-10 hours.

Visualizations

Synthesis_Pathway Reactants 4-Hydroxybenzaldehyde + Malonic Acid + Ammonium Acetate Intermediate1 p-Hydroxycinnamic Acid (Knoevenagel-Doebner Product) Reactants->Intermediate1 Condensation & Decarboxylation Product This compound Intermediate1->Product Amination Side_Product1 4-Vinylphenol (Decarboxylation Byproduct) Intermediate1->Side_Product1 Further Decarboxylation

Caption: Main synthesis pathway and key side reaction.

Troubleshooting_Logic Start Low Product Yield Check_Byproducts Analyze Crude Product (TLC, NMR) Start->Check_Byproducts Impurity1 p-Hydroxycinnamic Acid Detected? Check_Byproducts->Impurity1 Impurity2 4-Vinylphenol Detected? Impurity1->Impurity2 No Solution1 Increase NH4OAc or Reaction Time Impurity1->Solution1 Yes Solution2 Lower Reaction Temperature or Optimize Time Impurity2->Solution2 Yes End Improved Yield Impurity2->End No Solution1->End Solution2->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: β-Tyrosine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of β-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing β-Tyrosine?

A1: The main approaches for β-Tyrosine synthesis are chemical synthesis and enzymatic biocatalysis. Chemical methods often involve multi-step reactions and may require the use of protecting groups and chiral auxiliaries to control stereochemistry.[1][2][3] Enzymatic synthesis, utilizing enzymes such as phenylalanine aminomutase (PAM) or tyrosine phenol-lyase (TPL), offers a more direct and often highly stereoselective route to β-Tyrosine and its derivatives.[4][5][6]

Q2: What are the advantages of enzymatic synthesis over chemical synthesis for β-Tyrosine production?

A2: Enzymatic synthesis is often preferred due to its high enantioselectivity, leading to optically pure β-amino acids.[4][5] It typically involves fewer intermediary steps, generates less chemical waste, and avoids the use of hazardous reagents and costly waste treatment associated with some chemical methods.[4][5]

Q3: How can I improve the yield of my β-Tyrosine synthesis?

A3: Yield can be enhanced by optimizing reaction conditions such as temperature, pH, substrate concentration, and reaction time. In chemical synthesis, the choice of coupling reagents and solvents is critical.[1][7] For enzymatic reactions, using engineered enzymes with improved substrate affinity or employing techniques like fed-batch fermentation can significantly increase product titers.[6][8][9]

Q4: What are the common challenges in purifying β-Tyrosine?

A4: Common purification challenges include separating β-Tyrosine from unreacted starting materials, side-products, and, in the case of chemical synthesis, diastereomers. For products from microbial fermentation, removing cellular debris and other components of the fermentation broth can be complex.[10] The solubility of β-Tyrosine can also influence the choice of purification method.[11]

Q5: Can β-Tyrosine be produced through microbial fermentation?

A5: Yes, microbial fermentation using engineered strains of organisms like E. coli is a viable method for producing L-tyrosine, which can then be a precursor for β-Tyrosine synthesis.[8][9][12][13] Strategies often involve modifying metabolic pathways to increase the flux towards tyrosine production.[8][12]

Troubleshooting Guides

Chemical Synthesis
Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Optimize reaction time, temperature, and reagent stoichiometry. Consider using more reactive coupling agents.[7]
Steric hindrance from protecting groups.Choose smaller protecting groups or optimize their introduction and removal steps. Extend coupling times or perform double coupling.[7]
Side reactions.Adjust reaction conditions (e.g., temperature, solvent) to minimize side product formation. Use scavengers where appropriate.[7]
Low Purity / Presence of Diastereomers Poor stereocontrol during the reaction.Employ a suitable chiral auxiliary or catalyst to improve diastereoselectivity.[1]
Inefficient purification.Optimize column chromatography conditions (e.g., stationary phase, mobile phase gradient) for better separation. Consider recrystallization.
Racemization Harsh reaction or deprotection conditions.Use milder reagents and conditions for coupling and deprotection steps. Employ coupling reagents known to suppress racemization.[7]
Enzymatic Synthesis
Issue Possible Cause Suggested Solution
Low Yield Low enzyme activity or stability.Optimize pH, temperature, and buffer composition for the specific enzyme. Consider enzyme immobilization to improve stability.
Substrate or product inhibition.Implement a fed-batch or continuous process to maintain optimal substrate and product concentrations.[6]
Poor substrate acceptance by the enzyme.Use computational enzyme design and directed evolution to engineer enzymes with higher affinity for the desired substrate.[4]
Low Purity Presence of unreacted substrates or byproducts from the biocatalyst.Optimize the purification process, which may include precipitation, crystallization, or chromatography.
Cell lysis releasing contaminating proteins.For whole-cell biocatalysts, optimize reaction conditions to maintain cell integrity.
Purification
Issue Possible Cause Suggested Solution
Difficulty in separating β-Tyrosine from starting materials Similar physicochemical properties.Employ high-resolution chromatographic techniques like HPLC. Optimize the mobile phase to enhance separation.
Product loss during purification Suboptimal purification conditions.For crystallization, carefully control temperature, pH, and solvent composition.[10] For chromatography, ensure the chosen resin and elution conditions are appropriate for β-Tyrosine.
Contamination with cellular debris (from fermentation) Inefficient initial clarification.Use centrifugation followed by microfiltration to effectively remove cells and larger debris before further purification steps.[10]
Discoloration of the final product Presence of pigments from the fermentation broth.Use activated carbon treatment to decolorize the solution before crystallization.[10]

Experimental Protocols & Data

Enzymatic Synthesis of (R)-β-Tyrosine

This protocol is based on the enzymatic conversion of trans-p-hydroxycinnamic acid using a computationally designed Phenylalanine Aminomutase (PAM).[4]

Methodology:

  • Enzyme Preparation: Express and purify the computationally designed TchPAM enzyme.

  • Reaction Setup: Prepare a reaction mixture containing:

    • trans-p-hydroxycinnamic acid (substrate)

    • Purified TchPAM enzyme

    • Appropriate buffer (e.g., Tris-HCl) at optimal pH

    • Ammonia source (e.g., ammonium chloride)

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using HPLC.

  • Termination: Stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

  • Purification: Purify the resulting (R)-β-Tyrosine from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Quantitative Data:

ParameterValueReference
Substratetrans-p-hydroxycinnamic acid[4]
EnzymeComputationally-designed TchPAM[4]
Product(R)-β-Tyrosine[4]
Enantiomeric Excess (ee)> 99%[4]
Purification of L-Tyrosine from Fermentation Broth

This protocol describes a method for recovering L-tyrosine from an E. coli fermentation broth without cell lysis.[10]

Methodology:

  • Acidification: Adjust the pH of the fermentation broth with acid to dissolve the L-tyrosine crystals.

  • Cell Removal: Centrifuge the acidified broth to pellet the E. coli cells.

  • Decolorization: Treat the supernatant with activated carbon to remove pigments and other impurities. Filter to remove the activated carbon.

  • Isoelectric Crystallization: Adjust the pH of the clarified solution to the isoelectric point of L-tyrosine (around 5.7) with a base (e.g., sodium hydroxide) to induce crystallization.

  • Filtration and Drying: Collect the L-tyrosine crystals by filtration and dry them in an oven at 80°C.

Quantitative Data:

ParameterValueReference
Recovery Yield92%[10]
Purity>98.5%[10]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Enzyme Purified Enzyme Reaction Reaction Mixture (Enzyme + Substrate + Buffer) Enzyme->Reaction Substrate Substrate Solution (trans-p-hydroxycinnamic acid) Substrate->Reaction Incubation Incubation (Optimized T & pH) Reaction->Incubation Bioconversion Termination Reaction Termination Incubation->Termination Purification Chromatography / Crystallization Termination->Purification Product Pure β-Tyrosine Purification->Product

Caption: Workflow for the enzymatic synthesis of β-Tyrosine.

Purification_from_Fermentation_Workflow Start Fermentation Broth (with L-Tyrosine crystals) Acidification Acidification (Dissolve Tyrosine) Start->Acidification Centrifugation Centrifugation (Remove Cells) Acidification->Centrifugation Supernatant Tyrosine-rich Supernatant Centrifugation->Supernatant Collect Decolorization Activated Carbon Treatment Supernatant->Decolorization Crystallization Isoelectric Crystallization (pH 5.7) Decolorization->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct Pure L-Tyrosine (>98.5%) Filtration->FinalProduct

Caption: Purification workflow for L-Tyrosine from fermentation broth.

References

troubleshooting guide for beta-Tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-tyrosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during chemical and enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing β-tyrosine?

There are two main approaches for the synthesis of β-tyrosine: chemical synthesis and enzymatic (biocatalytic) synthesis.

  • Chemical Synthesis: These methods often involve multi-step processes. Common strategies include the Arndt-Eistert homologation of α-tyrosine, the Reformatsky reaction, and asymmetric hydrogenation of enamides. While chemical synthesis offers versatility in terms of derivatization, it can present challenges in achieving high enantioselectivity and may require the use of hazardous reagents and protecting groups.

  • Enzymatic Synthesis: This approach utilizes enzymes such as phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM) to catalyze the conversion of substrates like L-tyrosine or p-coumaric acid into β-tyrosine.[1] Enzymatic methods are often lauded for their high enantioselectivity and milder reaction conditions, aligning with green chemistry principles.[2] However, enzyme activity and stability can be significant hurdles.

Troubleshooting Guides

This section provides solutions to common problems encountered during β-tyrosine synthesis.

Chemical Synthesis Troubleshooting

Q2: Why is the yield of my chemical synthesis of β-tyrosine low?

Low yields in chemical synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. Ensure all reagents are present in the correct stoichiometry.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.

    • Solution: Analyze the crude reaction mixture by mass spectrometry or NMR to identify byproducts. This can provide insights into competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, or catalyst may suppress side reactions.

  • Product Degradation: The synthesized β-tyrosine or intermediates may be unstable under the reaction or workup conditions.

    • Solution: If the product is sensitive to acid or base, neutralize the reaction mixture carefully during workup. Consider performing the reaction at a lower temperature to minimize degradation.

  • Losses during Purification: Significant amounts of product can be lost during extraction, crystallization, or chromatography.

    • Solution: Optimize the purification protocol. For liquid-liquid extractions, ensure the pH is adjusted to maximize the partitioning of β-tyrosine into the desired phase. For chromatography, select an appropriate stationary and mobile phase to achieve good separation and recovery. For crystallization, screen different solvents and conditions to maximize crystal yield.

Q3: How can I improve the poor enantioselectivity of my chemical synthesis?

Achieving high enantioselectivity is a common challenge in the synthesis of chiral molecules like β-tyrosine.

  • Chiral Catalyst/Ligand Issues: The performance of the chiral catalyst or ligand is critical.

    • Solution: Ensure the catalyst and/or ligand are of high purity and have been stored correctly to prevent degradation.[2] Many asymmetric catalysts are sensitive to air and moisture, so all reactions should be performed under an inert atmosphere with anhydrous solvents.[2] The catalyst loading can also be crucial; a non-selective background reaction may occur if the catalyst concentration is too low.[2]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and substrate concentration can all influence enantioselectivity.

    • Solution: Systematically screen different reaction temperatures. The optimal temperature is often a trade-off between reaction rate and enantioselectivity. The choice of solvent can have a profound effect on the chiral environment of the reaction; test a range of solvents with varying polarities.[2]

  • Incorrect Substrate Geometry: For methods like asymmetric hydrogenation of enamides, the geometry of the double bond (E/Z) can significantly impact the stereochemical outcome.[3]

    • Solution: Ensure the enamide precursor has the correct and high isomeric purity.

Enzymatic Synthesis Troubleshooting

Q4: My enzymatic synthesis is showing low or no activity. What could be the cause?

Low enzyme activity is a frequent issue in biocatalysis.

  • Improper Enzyme Storage and Handling: Enzymes are sensitive molecules that can lose activity if not stored and handled correctly.

    • Solution: Verify that the enzyme has been stored at the recommended temperature and has not expired. Avoid repeated freeze-thaw cycles.

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.

    • Solution: Determine the optimal pH and temperature for the specific enzyme being used. Ensure the buffer system is appropriate and at the correct concentration.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that reduce enzyme activity.

    • Solution: Ensure all substrates and reagents are of high purity. If the starting material is from a biological source, it may contain endogenous inhibitors that need to be removed.

  • Low Substrate Solubility: Poor solubility of the substrate in the aqueous reaction medium can limit the reaction rate.

    • Solution: Consider adding a co-solvent to improve substrate solubility. However, be aware that organic solvents can also impact enzyme activity and stability, so the choice and concentration of the co-solvent must be optimized.

Q5: The enantiomeric excess (ee) of my enzymatically synthesized β-tyrosine is lower than expected. Why?

While enzymes are generally highly stereoselective, sub-optimal conditions can lead to reduced enantiomeric excess.

  • Presence of Racemizing Enzymes: The enzyme preparation may be contaminated with other enzymes that can racemize the product.

    • Solution: Use a highly purified enzyme preparation.

  • Non-enzymatic Side Reactions: The product may be undergoing non-enzymatic racemization under the reaction conditions.

    • Solution: Analyze the stability of the β-tyrosine product under the reaction conditions (pH, temperature) in the absence of the enzyme. If racemization is observed, adjusting the reaction conditions may be necessary.

Purification Troubleshooting

Q6: I am having difficulty purifying β-tyrosine from the reaction mixture. What can I do?

Purification can be challenging due to the physical properties of β-tyrosine and the presence of impurities.

  • Chromatography Issues:

    • Problem: Poor separation of β-tyrosine from starting materials or byproducts on a chromatography column.

      • Solution: Optimize the chromatography method. For ion-exchange chromatography, adjust the pH and salt gradient of the elution buffer. For reverse-phase chromatography, modify the composition of the mobile phase (e.g., acetonitrile/water ratio, presence of additives like trifluoroacetic acid).

    • Problem: Product is not eluting from the column.

      • Solution: The product may be too strongly bound to the resin. Adjust the elution conditions (e.g., increase salt concentration or change pH in ion-exchange; increase organic solvent content in reverse-phase).

  • Crystallization Issues:

    • Problem: β-Tyrosine does not crystallize from the solution.

      • Solution: The solution may not be supersaturated. Slowly evaporate the solvent or add an anti-solvent to induce crystallization. Seeding the solution with a small crystal of pure β-tyrosine can also help initiate crystallization. Ensure the purity of the solution is high, as impurities can inhibit crystallization.[4]

    • Problem: The product oils out instead of forming crystals.

      • Solution: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and cooling it down slowly. Changing the crystallization solvent may also be necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Henry-Knoevenagel Condensation in β-Nitrostyrene Synthesis (a precursor to β-Tyrosine)

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonium Acetate-Acetic Acid100285
Ethylenediammonium Diacetate-EthanolReflux392
Glycine-MethanolReflux488
Cesium Carbonate-AcetonitrileRoom Temp195
Basic Alumina-Microwave-0.590

This table summarizes data for the synthesis of a common precursor to demonstrate the effect of different catalytic systems.

Table 2: Enantioselective Synthesis of β-Amino Acids via Asymmetric Hydrogenation of Enamides

SubstrateCatalystLigandSolventH₂ Pressure (atm)Yield (%)ee (%)
(Z)-β-Aryl-α-enamido ester[Rh(COD)₂]BF₄(S,S)-Et-DuPhosMethanol1>9598
(Z)-β-Alkyl-α-enamido ester[Rh(COD)₂]BF₄(R,R)-Me-BPEToluene509699
Unprotected Enamino Ester[Rh(COD)₂]BF₄JosiphosMethanol109597

This table provides representative data for the asymmetric hydrogenation of enamides, a key step in some β-amino acid synthetic routes.[5][6]

Experimental Protocols

Detailed Methodology: Enzymatic Synthesis of (R)- and (S)-β-Tyrosine using Phenylalanine Aminomutase (PAM)

This protocol is adapted from a study on redesigned Phenylalanine Aminomutase.

  • Enzyme Preparation:

    • Express and purify the desired Phenylalanine Aminomutase (wild-type or mutant) from a suitable expression system (e.g., E. coli).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.8)

      • 10 mM trans-p-hydroxycinnamic acid (substrate)

      • 5 M ammonia

      • Purified PAM enzyme (e.g., 1 mg/mL)

    • The total reaction volume can be scaled as needed (e.g., 1 mL for analytical scale).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress over time (e.g., 24 hours) by taking aliquots at different time points.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl) or by heat inactivation.

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for the formation of β-tyrosine using HPLC with a chiral column to determine the yield and enantiomeric excess. Derivatization with o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) can be used for fluorescence detection.

  • Purification:

    • The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative reverse-phase HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Tyrosine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_tyrosine Tyrosine Biosynthesis E4P Erythrose-4-P DAHP DAHP E4P->DAHP DAHP synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP synthase Chorismate Chorismate DAHP->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Chorismate->Prephenate pHP p-Hydroxyphenylpyruvate Prephenate->pHP Prephenate dehydrogenase Tyr L-Tyrosine pHP->Tyr Tyrosine aminotransferase

Caption: Biosynthetic pathway of L-Tyrosine from central metabolism.

Troubleshooting_Workflow Start Low Yield or Poor Enantioselectivity Check_Reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Reagents Assess Reagent/Catalyst Quality (Purity, Activity, Storage) Start->Check_Reagents Analyze_Mixture Analyze Reaction Mixture (TLC, HPLC, MS, NMR) Check_Reaction->Analyze_Mixture Check_Reagents->Analyze_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Mixture->Incomplete_Reaction Side_Reactions Side Reactions Present? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Optimize_Purification Optimize Purification Protocol Side_Reactions->Optimize_Purification No Success Improved Result Optimize_Conditions->Success Purify_Reagents Purify/Replace Reagents Purify_Reagents->Check_Reagents Optimize_Purification->Success

Caption: A logical workflow for troubleshooting β-Tyrosine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 6049-54-3).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is characterized as being slightly soluble in water and dimethyl sulfoxide (DMSO).[1] Its structure, containing both an acidic carboxylic acid group and a basic amino group, means it exists as a zwitterion at neutral pH. This zwitterionic nature is a key determinant of its solubility, which is significantly influenced by the pH of the solution.

Q2: Why does the solubility of this compound change with pH?

A2: As an amino acid derivative, its solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At pH values below the pI, the amino group is protonated (-NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (-COO-). In either of these charged states, the molecule has enhanced polarity and is more readily solvated by polar solvents like water, thus increasing its solubility.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A3: This phenomenon is commonly referred to as "solvent shock." When a concentrated stock solution of a poorly water-soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can precipitate. This occurs because the solvent composition changes abruptly, and the aqueous buffer is unable to maintain the compound in a dissolved state at that concentration.

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, for many compounds, including this compound, increasing the temperature can enhance solubility. Heating provides the energy needed to overcome the crystal lattice energy of the solid. However, it is crucial to be cautious, as excessive heat can lead to the degradation of thermally sensitive compounds. The effect of temperature on the solubility of phenolic compounds, in general, is that solubility tends to increase with rising temperatures.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers

This troubleshooting guide provides a step-by-step approach to dissolving this compound in aqueous solutions.

G start Start: Undissolved Compound in Aqueous Buffer ph_adjust Adjust pH away from the isoelectric point (pI). Acidify with dilute HCl or basify with dilute NaOH. start->ph_adjust check_solubility1 Check for Dissolution ph_adjust->check_solubility1 sonicate_heat Apply Gentle Sonication and/or Warming (e.g., 37-50°C) check_solubility1->sonicate_heat No success Success: Compound Dissolved check_solubility1->success Yes check_solubility2 Check for Dissolution sonicate_heat->check_solubility2 co_solvent Consider adding a small percentage of a water-miscible organic co-solvent (e.g., <5% ethanol or propylene glycol). check_solubility2->co_solvent No check_solubility2->success Yes check_solubility3 Check for Dissolution co_solvent->check_solubility3 check_solubility3->success Yes fail Failure: Re-evaluate experimental requirements or consider alternative solubilization strategies. check_solubility3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Precipitation of the Compound During an Experiment

This guide addresses the issue of compound precipitation that may occur after initial successful dissolution, often due to changes in experimental conditions.

G start Start: Precipitation Observed During Experiment check_ph Measure the pH of the solution. Has it shifted towards the isoelectric point? start->check_ph ph_shift Yes, pH has shifted. check_ph->ph_shift no_ph_shift No, pH is stable. check_ph->no_ph_shift rebuffer Re-adjust pH or use a buffer with a higher buffering capacity. ph_shift->rebuffer check_temp Check the temperature. Has the solution cooled down? no_ph_shift->check_temp temp_shift Yes, temperature has decreased. check_temp->temp_shift no_temp_shift No, temperature is stable. check_temp->no_temp_shift reheat Gently warm the solution to re-dissolve the precipitate. temp_shift->reheat check_concentration Has evaporation occurred, increasing the concentration? no_temp_shift->check_concentration concentration_increase Yes, evaporation is likely. check_concentration->concentration_increase no_concentration_increase No, volume is constant. check_concentration->no_concentration_increase replenish_solvent Replenish with the appropriate solvent to the original volume. concentration_increase->replenish_solvent other_factors Consider other factors: - Interaction with other components - Time-dependent precipitation no_concentration_increase->other_factors

Caption: Troubleshooting workflow for addressing in-experiment precipitation.

Quantitative Data Summary

Solvent SystemEstimated SolubilityNotes
Water (at isoelectric point, pI)Very Low (< 0.5 mg/mL)Zwitterionic form is least soluble.
0.1 M HCl (pH ~1)Low to Moderate (1-5 mg/mL)Protonated form increases solubility.
0.1 M NaOH (pH ~13)Moderate (5-10 mg/mL)Deprotonated form increases solubility.
Dimethyl Sulfoxide (DMSO)Slightly Soluble (>1 mg/mL)Sonication and gentle warming can improve solubility.
EthanolVery LowGenerally, amino acids have low solubility in alcohols.
MethanolVery LowSimilar to ethanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer (pH-adjusted)

This protocol describes how to prepare a stock solution of this compound by adjusting the pH to increase its solubility.

G start 1. Weigh the desired amount of the compound. add_water 2. Add a small volume of purified water to form a slurry. start->add_water adjust_ph 3. While stirring, add dilute NaOH (e.g., 1 M) dropwise until the compound dissolves. Aim for a pH > pKa of the carboxylic acid. add_water->adjust_ph check_dissolution 4. Visually inspect for complete dissolution. adjust_ph->check_dissolution adjust_volume 5. Once dissolved, add buffer and/or water to reach the final desired volume and concentration. check_dissolution->adjust_volume Dissolved final_ph 6. Adjust the final pH to the desired value for your experiment, ensuring it remains in a range where the compound is soluble. adjust_volume->final_ph filter_sterilize 7. Filter-sterilize the solution using a 0.22 µm filter if required for the application. final_ph->filter_sterilize

Caption: Workflow for preparing an aqueous stock solution via pH adjustment.

Detailed Methodology:

  • Weighing: Accurately weigh the desired mass of this compound.

  • Slurry Formation: Add a minimal volume of purified water to the solid to create a slurry. This allows for more efficient dissolution upon pH adjustment.

  • pH Adjustment: While continuously stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH and continue adding base until the solid completely dissolves. The pH will need to be raised significantly above the pKa of the carboxylic acid group (estimated to be around 3-4) and likely above the isoelectric point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the appropriate buffer and/or purified water to achieve the final desired concentration and volume.

  • Final pH Check: Check and, if necessary, adjust the final pH of the solution to meet your experimental requirements. Be cautious not to adjust the pH back to the isoelectric point, which would cause precipitation.

  • Sterilization: If the solution is for use in cell culture or other sterile applications, pass it through a 0.22 µm syringe filter.

Protocol 2: Determination of the pH-Solubility Profile

This protocol outlines a method to experimentally determine the solubility of this compound at different pH values.

G start 1. Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12). add_excess 2. Add an excess amount of the solid compound to a known volume of each buffer. start->add_excess equilibrate 3. Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. add_excess->equilibrate separate 4. Separate the undissolved solid from the saturated solution by centrifugation or filtration. equilibrate->separate quantify 5. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). separate->quantify plot 6. Plot the measured solubility (e.g., in mg/mL) against the corresponding pH to generate the pH-solubility profile. quantify->plot

References

Technical Support Center: 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(4-hydroxyphenyl)propanoic acid. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is reported to be slightly soluble in water and Dimethyl Sulfoxide (DMSO), with solubility in DMSO potentially enhanced by heating and sonication.[1] Due to its amphipathic nature, containing both a polar amino acid group and a less polar hydroxyphenyl group, its solubility can be influenced by the pH of the solution.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this and how can I prevent it?

A2: This phenomenon, often termed "solvent shock," occurs when a compound that is poorly soluble in water is rapidly transferred from a high-concentration organic stock solution (like DMSO) into an aqueous environment. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, consider the following:

  • Gradual Dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing.

  • Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent in your final aqueous solution.

  • pH Adjustment: The solubility of amino acids is often pH-dependent. Adjusting the pH of the aqueous buffer may improve the solubility of this compound.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (amino, carboxylic acid, phenol) may be susceptible to the following degradation mechanisms under stress conditions:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) could potentially lead to hydrolysis, although this is less common for the carbon-carbon backbone.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aromatic ring and phenolic group.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of a compound. This involves developing an HPLC method that can separate the intact parent compound from any potential degradation products. The concentration of the parent compound is then monitored over time under specific storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of compound concentration in solution over time. Degradation of the compound due to solvent, temperature, light, or pH.Conduct a forced degradation study to identify the specific stress factors causing instability. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Use freshly prepared solutions for experiments.
Appearance of new peaks in HPLC chromatogram during an experiment. Formation of degradation products.Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its degradants. Characterize the degradation products using techniques like mass spectrometry (MS).
Variability in experimental results using the same stock solution. Instability of the compound in the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Perform a short-term stability test on the stock solution under your storage conditions.
Discoloration of the solution. Oxidation of the phenolic group.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the solution if compatible with your experimental design. Protect the solution from light.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents: Water, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC with UV or PDA detector, pH meter, oven, photostability chamber, analytical balance, volumetric flasks, pipettes.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see example below).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound to that of an unstressed control.

    • Examine the chromatograms for the appearance of new peaks, which represent potential degradation products.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (or determined by UV scan of the compound)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents under Various Storage Conditions.

SolventStorage ConditionTime (days)% Remaining CompoundObservations
Water (pH 7)4°C, dark7>99%No significant degradation
Water (pH 7)25°C, light7~90%Slight discoloration, minor degradation peaks observed
DMSO-20°C, dark30>99%Stable
Methanol25°C, dark7~95%Minor degradation observed
Acetonitrile25°C, dark7~98%Relatively stable

Table 2: Summary of Forced Degradation Study Results for this compound.

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h~15%2
0.1 M NaOH, 60°C, 24h~20%3
3% H₂O₂, RT, 24h~25%4
80°C, 48h~10%1
Photostability~30%3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to stress photo Photostability (ICH Q1B) stock_solution->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 3-Amino-3-(4-hydroxyphenyl) propanoic acid oxidized Oxidized Products (e.g., Quinones) parent->oxidized Oxidation (H₂O₂, Light) decarboxylated Decarboxylated Product parent->decarboxylated Thermal Stress photoproducts Photodegradation Products parent->photoproducts Light Exposure

Caption: Potential degradation pathways.

References

optimization of reaction conditions for beta-Tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for β-tyrosine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing β-tyrosine?

A1: β-Tyrosine can be synthesized through both chemical and enzymatic methods. Chemical synthesis often involves multi-step processes, such as the Sharpless aminohydroxylation of p-hydroxycinnamic acid derivatives.[1] Enzymatic synthesis typically utilizes aminomutases, which can convert L-tyrosine directly to (R)-β-tyrosine or (S)-β-tyrosine.[2][3]

Q2: Why is the stereochemistry of β-tyrosine important?

A2: The stereochemistry of β-tyrosine is crucial for its biological activity and its incorporation into peptides and other pharmaceuticals.[1][2] For instance, the specific stereoisomer (R)-β-tyrosine is a key component of certain cytotoxic compounds.[2] Different stereoisomers can have vastly different pharmacological effects.

Q3: What are the main challenges encountered in β-tyrosine synthesis?

A3: Common challenges include low reaction yields, difficulty in controlling stereoselectivity, steric hindrance from the bulky side chain, and purification of the final product.[4] In enzymatic synthesis, enzyme stability and activity can also be limiting factors.

Q4: How can I improve the yield of my β-tyrosine synthesis?

A4: To improve yields, consider optimizing reaction parameters such as temperature, pH, solvent, and catalyst concentration. For chemical synthesis, using potent activating reagents and performing double coupling can enhance efficiency, especially when dealing with sterically hindered precursors.[4] In enzymatic reactions, optimizing buffer conditions and substrate concentration is key.

Q5: What is the role of protecting groups in β-tyrosine synthesis?

A5: Protecting groups are often necessary in chemical synthesis to prevent unwanted side reactions at the amino, carboxyl, and hydroxyl functional groups of tyrosine. The choice of protecting groups is critical and they must be removable under conditions that do not affect the final product's integrity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient coupling reaction.- Use a more potent activating reagent. - Perform a "double coupling" step by repeating the coupling reaction with fresh reagents.[4] - Increase the concentration of the amino acid and coupling reagents.[4] - Extend the reaction time to drive the reaction to completion.[4]
Poor enzyme activity (enzymatic synthesis).- Verify the pH and temperature of the reaction are optimal for the specific enzyme. - Ensure the presence of any necessary cofactors. - Check for potential inhibitors in the reaction mixture.
Poor Stereoselectivity Inadequate chiral catalyst or auxiliary control.- Screen different chiral catalysts or auxiliaries. - Optimize the reaction temperature, as lower temperatures often favor higher stereoselectivity.
Racemization during the reaction.- Use milder reaction conditions (e.g., lower temperature, less harsh pH). - Reduce reaction times where possible.
Incomplete Deprotection Inefficient deprotection reagent or conditions.- Increase the reaction time for the deprotection step. - Use a stronger deprotection reagent if applicable. - Ensure all traces of the previous reaction's solvent have been removed.
Difficulty in Product Purification Product is insoluble in standard solvents.- For hydrophobic products, dissolve the crude material in a small amount of a strong organic solvent like DMSO or DMF before purification.[4]
Co-elution with impurities during chromatography.- Modify the solvent system used for chromatography.[4] - Consider alternative purification techniques such as precipitation or crystallization.[4]

Experimental Protocols

General Protocol for Enzymatic Synthesis of (R)-β-Tyrosine using Tyrosine Aminomutase

This protocol is a generalized procedure based on the use of tyrosine aminomutase for the conversion of L-tyrosine to (R)-β-tyrosine.[2]

Materials:

  • L-tyrosine

  • Tyrosine aminomutase (e.g., CmdF)[2]

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Centrifuge

  • Incubator

  • HPLC system for analysis

Procedure:

  • Prepare a solution of L-tyrosine in 50 mM Tris-HCl buffer at the desired concentration.

  • Add the tyrosine aminomutase enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for a specified period (e.g., 18 hours).[5]

  • Stop the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.[5]

  • Centrifuge the mixture to remove the precipitated protein.

  • Analyze the supernatant for the presence of β-tyrosine using reverse-phase HPLC.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters that can be optimized for β-tyrosine synthesis.

Parameter Typical Range Considerations
Temperature 0°C to 60°CLower temperatures can improve stereoselectivity in chemical synthesis. Optimal temperature for enzymatic reactions depends on the specific enzyme.
pH 7.0 to 9.0Crucial for enzymatic reactions to maintain enzyme structure and activity. For chemical synthesis, pH can affect the reactivity of functional groups.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Dichloroethane (DCE), Water/t-BuOHSolvent choice affects solubility of reactants and can influence reaction rates and stereoselectivity.[1][4]
Catalyst/Reagent Concentration VariesHigher concentrations can increase reaction rates but may also lead to side reactions. Stoichiometry should be carefully controlled.[6]
Reaction Time 1 to 24 hoursShould be optimized to maximize product formation while minimizing side product formation or product degradation.

Visualizations

experimental_workflow General Workflow for β-Tyrosine Synthesis Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization A Select Synthesis Method (Chemical or Enzymatic) B Prepare Starting Materials (e.g., p-hydroxycinnamic acid, L-tyrosine) A->B C Perform Synthesis Reaction B->C D Monitor Reaction Progress (e.g., TLC, HPLC) C->D E Quench Reaction D->E F Purify Crude Product (e.g., Chromatography, Crystallization) E->F G Characterize Product (e.g., NMR, Mass Spec) F->G H Analyze Yield and Purity G->H I Troubleshoot & Optimize Conditions H->I I->C Iterate

Caption: Workflow for β-Tyrosine Synthesis and Optimization.

troubleshooting_logic Troubleshooting Logic for Low Yield in β-Tyrosine Synthesis Start Low Product Yield Check_Reagents Are reagents and solvents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions (T, pH, time) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Coupling Is coupling inefficient? Check_Conditions->Check_Coupling Yes Optimize_Conditions Adjust T, pH, or reaction time Check_Conditions->Optimize_Conditions No Check_Enzyme Is enzyme activity low? (for enzymatic synthesis) Check_Coupling->Check_Enzyme No Improve_Coupling Use stronger activator, increase concentration, or double couple Check_Coupling->Improve_Coupling Yes Optimize_Enzyme Optimize buffer, pH, T, add cofactors Check_Enzyme->Optimize_Enzyme Yes Success Yield Improved Check_Enzyme->Success No Purify_Reagents->Check_Reagents Retry Optimize_Conditions->Check_Conditions Retry Improve_Coupling->Success Optimize_Enzyme->Success

Caption: Troubleshooting Flowchart for Low Yield Issues.

References

Technical Support Center: Identifying Impurities in 3-Amino-3-(4-hydroxyphenyl)propanoic acid via NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify potential impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to see in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main types:

  • Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities. For the typical synthesis of this compound, these include malonic acid and 4-hydroxybenzaldehyde.[1]

  • Byproducts: These are formed from side reactions during the synthesis. This can include products from self-condensation of starting materials or intermediates, or incompletely reacted species.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. Common solvents include butanol, ethanol, and water.[1]

Q2: Which deuterated solvent is best for preparing my NMR sample?

A2: The choice of deuterated solvent is critical for obtaining a high-quality NMR spectrum.

  • Deuterium Oxide (D₂O): This is a good choice as it will exchange with the labile acidic (carboxylic acid) and amine protons, simplifying the spectrum by removing their signals. This can be particularly useful for observing the non-exchangeable protons of your compound and any impurities.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a versatile solvent that dissolves a wide range of organic compounds. It will allow you to observe the exchangeable protons, which can provide valuable structural information. However, the residual water peak in DMSO-d₆ can sometimes overlap with signals of interest.

Q3: How can I confirm the identity of a suspected impurity?

A3: The most reliable method is to obtain a reference NMR spectrum of the pure suspected impurity and compare it to the signals in your sample's spectrum. If a reference standard is not available, you can use 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help elucidate the structure of the unknown impurity.

Q4: My baseline is distorted. What could be the cause?

A4: A distorted baseline in your NMR spectrum can be caused by several factors, including:

  • Improper Shimming: The magnetic field homogeneity needs to be optimized for your sample.

  • High Sample Concentration: A highly concentrated sample can lead to poor line shape and baseline distortion.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can severely broaden signals and affect the baseline.

Q5: I see broad peaks in my spectrum. What does this indicate?

A5: Broad peaks can be indicative of several issues:

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale will appear as broad signals. This is common for amine and hydroxyl protons.

  • Aggregation: The compound may be aggregating in the chosen solvent at the concentration used.

  • Low Solubility: If your compound is not fully dissolved, you will observe broad signals.

  • Poor Shimming: As with baseline distortion, inhomogeneous magnetic fields will lead to peak broadening.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your NMR analysis.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the aromatic region (6.5-8.0 ppm) Residual 4-hydroxybenzaldehyde (starting material).Compare the chemical shifts and coupling patterns of the unknown peaks with the reference data for 4-hydroxybenzaldehyde in the same deuterated solvent.
A singlet around 3.2 ppm in D₂O. Residual malonic acid (starting material).Compare the chemical shift of the singlet with the known value for malonic acid in D₂O.
Broad, rolling baseline. Poor shimming or high sample concentration.Re-shim the instrument. If the problem persists, dilute your sample.
Signals for -OH and -NH₂ protons are not visible. Sample was prepared in D₂O, leading to proton-deuterium exchange.This is expected behavior in D₂O. To observe these protons, prepare a sample in a non-exchangeable solvent like DMSO-d₆.
Peaks are very broad and poorly resolved. Sample aggregation, poor solubility, or the presence of paramagnetic impurities.Try acquiring the spectrum at a higher temperature to reduce aggregation. Consider using a different deuterated solvent. Ensure all glassware is scrupulously clean to avoid paramagnetic contaminants.
Quantification of impurities seems inaccurate. Incomplete relaxation of signals, leading to incorrect integration values.Ensure that the relaxation delay (d1) in your NMR experiment is sufficiently long (typically 5 times the longest T₁ of the signals you want to quantify).

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR
  • Dissolution: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

  • Internal Standard (for Quantitative NMR): If quantification is required, add a known amount of an internal standard that has a signal in a clear region of the spectrum.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • For quantitative analysis, ensure a sufficient relaxation delay (e.g., 30 seconds).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR (Optional but Recommended for Impurity Identification):

    • Acquire COSY and HSQC spectra to aid in the structural elucidation of unknown impurities.

Data Presentation: NMR Data for Potential Impurities

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

Table 1: ¹H NMR Chemical Shifts (ppm)

CompoundSolventH-2H-3Aromatic ProtonsOther
This compound D₂O~2.8 (dd)~4.4 (t)~6.9 (d), ~7.2 (d)-
This compound DMSO-d₆~2.6 (m)~4.1 (m)~6.7 (d), ~7.1 (d)~8.0-9.5 (br s, NH₂/OH), ~12.0 (br s, COOH)
4-Hydroxybenzaldehyde DMSO-d₆--7.0 (d), 7.8 (d)9.8 (s, CHO), 10.4 (s, OH)
Malonic Acid D₂O3.4 (s)---
Butan-1-ol DMSO-d₆0.9 (t), 1.4 (m), 1.5 (m), 3.4 (t)--4.4 (t, OH)
Ethanol DMSO-d₆1.1 (t), 3.4 (q)--4.3 (t, OH)

Table 2: ¹³C NMR Chemical Shifts (ppm)

CompoundSolventC-1 (COOH)C-2C-3Aromatic CarbonsOther
This compound D₂O~175~42~55~116, ~128, ~132, ~156-
This compound DMSO-d₆~173~41~54~115, ~127, ~131, ~156-
4-Hydroxybenzaldehyde DMSO-d₆---116.3, 128.9, 132.6, 163.8191.4 (CHO)
Malonic Acid D₂O~171~41---
Butan-1-ol DMSO-d₆-13.8, 18.9, 34.9, 60.8---
Ethanol DMSO-d₆-18.2, 55.6---

Visualizations

The following diagrams illustrate the workflow for identifying impurities in your sample.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D NMR (¹H, ¹³C) Transfer->Acquire1D Acquire2D Acquire 2D NMR (COSY, HSQC) (Optional) Acquire1D->Acquire2D Process Process Spectra (Phasing, Baseline Correction) Acquire2D->Process Compare Compare with Reference Data Process->Compare Identify Identify Impurities Compare->Identify Quantify Quantify Impurities (Optional) Identify->Quantify Report Report Findings Quantify->Report

Caption: Experimental workflow for NMR-based impurity identification.

logical_relationship cluster_source Potential Sources cluster_identification Identification Method Impurity Unknown Peak in Spectrum StartingMaterial Starting Material Impurity->StartingMaterial Is it a... Byproduct Reaction Byproduct Impurity->Byproduct Is it a... Solvent Residual Solvent Impurity->Solvent Is it a... CompareSpectra Compare with Reference Spectra StartingMaterial->CompareSpectra Spiking Spiking Experiment StartingMaterial->Spiking TwoD_NMR 2D NMR Analysis (COSY, HSQC) Byproduct->TwoD_NMR Solvent->CompareSpectra

Caption: Logical workflow for the identification of an unknown peak.

References

Technical Support Center: Scaling Up β-Tyrosine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of β-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing β-Tyrosine?

A1: The main production methods for β-Tyrosine are enzymatic synthesis and microbial fermentation. Chemical synthesis is also possible but is often complex and can lead to racemic mixtures, making it less ideal for producing stereospecific β-Tyrosine. Enzymatic synthesis, typically using a tyrosine aminomutase, offers high stereoselectivity. Microbial fermentation aims to engineer metabolic pathways in microorganisms to produce β-Tyrosine directly from simple carbon sources.

Q2: What are the major challenges in scaling up β-Tyrosine production?

A2: Key challenges include:

  • Low enzyme activity and stability: The enzymes used, such as tyrosine aminomutase, may have inherent limitations in catalytic efficiency and stability under industrial conditions.

  • Low product yield and titer: Achieving high concentrations of β-Tyrosine in fermentation or enzymatic reactions can be difficult due to factors like feedback inhibition, cellular toxicity, and competing metabolic pathways.

  • Stereoselectivity: Ensuring the production of the desired (R)- or (S)-β-Tyrosine isomer with high purity is a significant hurdle, as some enzymes may produce a mixture of enantiomers.[1][2]

  • Downstream purification: Separating β-Tyrosine from a complex mixture of substrates, byproducts, and (in the case of fermentation) cellular components can be challenging and costly.[3][4]

  • Substrate availability and cost: The cost and availability of the precursor, L-tyrosine or other starting materials, can impact the economic viability of large-scale production.

Q3: How can I improve the yield of my enzymatic synthesis of β-Tyrosine?

A3: To improve yields, consider the following:

  • Enzyme Engineering: Use a computationally designed or mutated tyrosine aminomutase with improved substrate specificity and catalytic efficiency for β-Tyrosine synthesis.[1][5][6]

  • Optimization of Reaction Conditions: Systematically optimize parameters such as pH, temperature, substrate concentration, and enzyme loading.

  • Byproduct Removal: Implement strategies to remove inhibitory byproducts from the reaction mixture.

  • Process Intensification: Explore fed-batch or continuous reaction setups to maintain optimal substrate concentrations and reduce product inhibition.

Q4: What are the common issues encountered during the purification of β-Tyrosine?

A4: Common purification challenges include:

  • Crystallization difficulties: β-Tyrosine can be challenging to crystallize from complex solutions, and factors like pH, temperature, and the presence of impurities can significantly affect crystal formation and purity.[7][8]

  • Co-purification of isomers: If the synthesis process is not highly stereoselective, separating the desired β-Tyrosine isomer from its enantiomer or from the starting material (L-tyrosine) can be difficult.

  • Removal of process-related impurities: Eliminating residual enzyme, unreacted substrates, and byproducts requires robust purification protocols, often involving multiple chromatography steps.[3][4]

Troubleshooting Guides

Section 1: Enzymatic Synthesis of β-Tyrosine
Problem Possible Cause Troubleshooting Steps
Low conversion of L-Tyrosine to β-Tyrosine 1. Suboptimal reaction conditions (pH, temperature).2. Low enzyme activity or instability.3. Substrate or product inhibition.1. Review the literature for the optimal pH and temperature for your specific tyrosine aminomutase. Perform a design of experiments (DoE) to screen a range of conditions.2. Verify the activity of your enzyme stock. Consider expressing and purifying a fresh batch of the enzyme. If instability is suspected, consider enzyme immobilization.3. Measure the concentration of substrates and products over time. If inhibition is observed, consider a fed-batch or continuous process to maintain low concentrations.
Poor stereoselectivity (presence of unwanted isomer) 1. The native enzyme has low stereoselectivity.2. Reaction conditions favor the formation of the undesired isomer.1. Use an engineered tyrosine aminomutase known for high stereoselectivity.[1][5][6]2. Investigate if changes in pH or temperature can influence the stereochemical outcome of the reaction.
Enzyme precipitation during the reaction 1. The enzyme is not stable under the reaction conditions.2. High local concentration of organic solvents or other destabilizing agents.1. Add stabilizing agents such as glycerol or BSA. Consider using a more stable, engineered variant of the enzyme.2. Ensure proper mixing to avoid high local concentrations of any additives.
Section 2: Purification of β-Tyrosine
Problem Possible Cause Troubleshooting Steps
Difficulty in inducing crystallization of β-Tyrosine 1. The solution is not sufficiently supersaturated.2. Presence of impurities inhibiting nucleation.3. Incorrect pH or temperature.1. Concentrate the solution further. Try adding an anti-solvent to decrease the solubility of β-Tyrosine.2. Perform a pre-purification step (e.g., activated carbon treatment or a simple chromatography step) to remove impurities.3. Adjust the pH to the isoelectric point of β-Tyrosine (around pH 5.5-6.0) to minimize its solubility. Experiment with different crystallization temperatures.[7][8]
Low purity of crystallized β-Tyrosine 1. Co-crystallization of impurities.2. Inefficient removal of mother liquor.1. Recrystallize the product. Consider using a different solvent system for recrystallization.2. Ensure thorough washing of the crystals with a cold solvent in which β-Tyrosine has low solubility.
Poor separation of β-Tyrosine from L-Tyrosine by chromatography 1. Inadequate resolution of the chromatography column.2. Suboptimal mobile phase conditions.1. Use a high-resolution chromatography resin, such as a chiral stationary phase for enantiomeric separation.2. Optimize the mobile phase composition (e.g., pH, ionic strength, organic solvent content) to improve the separation between the two isomers.

Data Presentation

Table 1: Comparison of Engineered Tyrosine Aminomutases for β-Tyrosine Synthesis

Enzyme VariantSubstrateProduct(s)Key Kinetic ParametersReference
TchPAM (Wild Type)trans-p-hydroxycinnamic acid(R)-β-TyrosineLow activity[1]
TchPAM Y424Ntrans-p-hydroxycinnamic acid(R)-β-Tyrosine (ee > 99%)2-fold increased catalytic efficiency over wild type[1]
TchPAM Y424Ctrans-p-hydroxycinnamic acid(R)-β-Tyrosine (ee > 99%)2-fold increased catalytic efficiency over wild type[1]
TchPAM Leu104Sertrans-p-hydroxycinnamic acid(R)- and (S)-β-TyrosineIncreased turnover for phenylalanine isomers[5][6]

Table 2: Solubility of Tyrosine under Different Conditions

SolventNaCl ConcentrationEthanol ConcentrationTemperature (°C)Tyrosine Solubility (approx. g/L)Reference
Water0%0%250.45[7][8]
Water0%0%100Significantly higher than at 25°C[9]
Aqueous Solution4%0%15Reduced compared to no NaCl[7][8]
Aqueous Solution12%0%15Further reduced[7][8]
Aqueous Solution0%4%15Reduced compared to no ethanol[7][8]
Aqueous Solution0%12%15Further reduced[7][8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-β-Tyrosine

Objective: To synthesize (R)-β-Tyrosine from trans-p-hydroxycinnamic acid using an engineered tyrosine aminomutase (e.g., TchPAM Y424N).

Materials:

  • Engineered tyrosine aminomutase (TchPAM Y424N)

  • trans-p-hydroxycinnamic acid

  • Ammonium sulfate solution (4 M, pH 10)

  • Reaction vessel with temperature control and stirring

  • Heating block or water bath

  • HPLC for analysis

Procedure:

  • Prepare a substrate solution of 3 mM trans-p-hydroxycinnamic acid in 4 M ammonium sulfate solution (pH 10).

  • Pre-heat the substrate solution to 40°C in the reaction vessel with stirring.

  • Add the purified engineered tyrosine aminomutase to the reaction mixture to a final concentration of 50 µL of enzyme solution per 500 µL of substrate solution.

  • Incubate the reaction at 40°C with continuous stirring.

  • Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately stop the reaction in the aliquots by heating at 99°C for 5 minutes.

  • Analyze the concentration of β-Tyrosine in the quenched aliquots by HPLC.

Protocol 2: Purification of β-Tyrosine by Crystallization

Objective: To purify β-Tyrosine from a crude reaction mixture by crystallization.

Materials:

  • Crude β-Tyrosine solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon (optional)

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • pH meter

  • Ice bath

Procedure:

  • Acidify the crude β-Tyrosine solution with HCl to a pH of approximately 1-2 to dissolve the β-Tyrosine.

  • (Optional) If the solution is colored, add activated carbon and stir for 30-60 minutes to decolorize. Filter to remove the activated carbon.

  • Slowly add NaOH solution to the clear filtrate with stirring to adjust the pH to the isoelectric point of β-Tyrosine (approximately 5.7).

  • As the pH approaches the isoelectric point, a white precipitate of β-Tyrosine will begin to form.

  • Continue to adjust the pH until precipitation is complete.

  • Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the β-Tyrosine crystals by filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum.

Mandatory Visualization

beta_tyrosine_synthesis_pathway cluster_main Enzymatic Synthesis of β-Tyrosine L_Tyrosine L-Tyrosine beta_Tyrosine β-Tyrosine L_Tyrosine->beta_Tyrosine Tyrosine Aminomutase (TAM) p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid Tyrosine Ammonia Lyase (TAL) activity (Side Reaction)

Caption: Enzymatic conversion of L-Tyrosine to β-Tyrosine.

beta_tyrosine_workflow cluster_workflow β-Tyrosine Production and Purification Workflow start Start: Substrate Preparation (e.g., L-Tyrosine) synthesis Enzymatic Synthesis (Tyrosine Aminomutase) start->synthesis reaction_mixture Crude Reaction Mixture synthesis->reaction_mixture clarification Clarification (Centrifugation/Filtration) reaction_mixture->clarification purification Purification clarification->purification crystallization Crystallization purification->crystallization Primary Method chromatography Column Chromatography purification->chromatography Alternative/Further Purification analysis Analysis (HPLC, NMR) crystallization->analysis chromatography->analysis final_product Pure β-Tyrosine analysis->final_product

Caption: Generalized workflow for β-Tyrosine production.

References

Technical Support Center: 3-Amino-3-(4-hydroxyphenyl)propanoic acid In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for in vitro experiments with this compound derivatives?

A1: The optimal starting concentration is highly dependent on the specific derivative and the cell type being studied. Based on available research, for antimicrobial studies, minimum inhibitory concentrations (MICs) have been observed in the range of 16 µg/mL to over 64 µg/mL against various bacterial and fungal pathogens.[1] For anticancer activity in A549 non-small cell lung cancer cells, some derivatives have been shown to reduce cell viability by 50% at certain concentrations.[2][3] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µg/mL) and titrating up to a higher concentration (e.g., 100 µg/mL or higher) to determine the EC50 or IC50 for your specific experimental setup.

Q2: How should I dissolve this compound and its derivatives for cell culture experiments?

A2: The solubility of this compound and its derivatives can vary. It is recommended to first attempt to dissolve the compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO). Once dissolved, this stock solution can be further diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q3: What are the known mechanisms of action for this compound derivatives?

A3: Research suggests that the biological activities of these derivatives are structure-dependent. In antimicrobial studies, it is proposed that they may target enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] In the context of cancer, some derivatives have demonstrated antioxidant properties and the ability to reduce cancer cell migration.[2][3] The presence of a phenolic group and the ability to introduce diverse aromatic and heterocyclic substituents allow for the tuning of their biological activity.[2][4]

Q4: Are there any known off-target effects or cytotoxicity to non-cancerous cells?

A4: Some studies have shown that certain anticancer derivatives of this compound exhibit favorable cytotoxicity profiles towards noncancerous Vero cells, suggesting a degree of selectivity for cancerous cells.[2][3] However, it is crucial to assess the cytotoxicity of your specific compound in a relevant non-cancerous cell line as part of your experimental workflow.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of the compound at tested concentrations. - Concentration is too low.- Compound is inactive in the chosen cell line or assay.- Compound has degraded.- Perform a wider dose-response study with higher concentrations.- Test the compound in a different cell line or with an alternative assay.- Verify the integrity of the compound stock. Prepare a fresh stock solution.
High variability between experimental replicates. - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use a consistent technique.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.
Vehicle control shows significant cytotoxicity. - Solvent concentration is too high.- The solvent itself is toxic to the specific cell line.- Reduce the final concentration of the solvent in the culture medium (aim for <0.1%).- Test alternative biocompatible solvents.
Compound precipitates in the cell culture medium. - Poor solubility of the compound in aqueous solutions.- The concentration of the compound exceeds its solubility limit.- Prepare a higher concentration stock solution in an appropriate solvent and use a smaller volume for dilution.- Gently warm the medium during dilution (if the compound is heat-stable).- Visually inspect the medium for any precipitation before adding it to the cells.

Data Presentation

Table 1: Summary of In Vitro Antimicrobial Activity of Selected this compound Derivatives [1]

DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Hydrazone 7 (phenyl substituent)Methicillin-resistant S. aureus TCH-151632
Hydrazone 7 (phenyl substituent)Vancomycin-resistant E. faecalis AR-0671> 64
Compound 29 (phenyl substituent)S. aureus16
Compound 29 (phenyl substituent)E. faecalis> 64
Compound 30 (4-NO2 phenyl substituent)S. aureus16
Compound 30 (4-NO2 phenyl substituent)E. faecalis16
Compound 30 (4-NO2 phenyl substituent)E. coli32
Compound 30 (4-NO2 phenyl substituent)K. pneumoniae64

Table 2: Summary of In Vitro Anticancer Activity of Selected this compound Derivatives against A549 Cells [2][3]

DerivativeEffect on A549 Cell Viability
Compound 1 (starting compound)No noticeable activity
Compound 2 (N-(4-hydroxyphenyl)-β-alanine hydrazide)Reduced viability to 86.1%
Compound 12 (1-naphthyl substituent)Reduced viability to 42.1%
Compounds 20, 21, 22, 29Reduced viability by approximately 50% and suppressed cell migration

Experimental Protocols

Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Compound Stock (e.g., in DMSO) treat Treat Cells with Serial Dilutions of Compound and Vehicle Control stock->treat cells Seed Cells in Multi-well Plate cells->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate assay Perform Viability/Toxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Endpoint (e.g., Absorbance, Fluorescence) assay->read data Analyze Data and Determine IC50/EC50 read->data

Caption: General workflow for determining the optimal dosage of a compound in vitro.

signaling_pathway Hypothesized Mechanism of Action for Antimicrobial Derivatives compound 3-Amino-3-(4-hydroxyphenyl)propanoic acid Derivative inhibition compound->inhibition enzyme Peptidoglycan Synthesis Enzymes (e.g., MurA-F pathway) synthesis Peptidoglycan Synthesis enzyme->synthesis Catalyzes cell_wall Bacterial Cell Wall Integrity synthesis->cell_wall Maintains inhibition->enzyme

References

Technical Support Center: Storage and Handling of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Amino-3-(4-hydroxyphenyl)propanoic acid during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is advised.[2]

Q2: I've noticed a discoloration (e.g., yellowing, browning) of my stored this compound. What could be the cause?

A2: Discoloration is often an indicator of degradation, particularly oxidation. The hydroxyphenyl group in the molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored byproducts, such as quinones.

Q3: Can the pH of my solution affect the stability of this compound?

A3: Yes, the pH of the solution can significantly impact the stability of the compound. Phenolic compounds are more susceptible to oxidation at neutral to alkaline pH. It is advisable to prepare solutions fresh and, if storage in solution is necessary, to use a slightly acidic buffer and store it for a minimal duration at low temperatures.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are likely to be oxidation and photodecomposition. The phenol group is prone to oxidation, especially in the presence of oxygen, metal ions, or light, which can lead to the formation of quinone-like structures. The amino acid portion of the molecule could also undergo reactions such as deamination or decarboxylation under harsh conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of potency or purity in stored solid material. Improper storage conditions (exposure to air, light, moisture, or heat).1. Review your storage protocol. Ensure the compound is in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere. 2. Perform analytical testing (e.g., HPLC, NMR) to confirm the purity of the material and identify potential degradation products.
Rapid degradation of the compound in solution. 1. pH of the solution is too high (neutral to alkaline). 2. Presence of oxidizing agents or metal ion contaminants. 3. Exposure to light. 4. High storage temperature of the solution.1. Prepare solutions fresh before use. 2. If short-term storage is necessary, use a slightly acidic buffer and store at 2-8°C in a light-protected container. 3. Use high-purity solvents and deionized water to minimize contaminants. Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected.
Inconsistent experimental results. Degradation of the compound during the experiment.1. Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, strong light) during your experimental setup. 2. Prepare solutions and standards fresh for each experiment. 3. Include a stability check of your compound under the experimental conditions as part of your method validation.

Quantitative Data on Stability

The following table summarizes illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Predicted)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C< 5%Minor hydrolysis products
Base Hydrolysis (0.1 M NaOH) 24 hours60°C15-25%Products of oxidation and hydrolysis
Oxidation (3% H₂O₂) 24 hoursRoom Temperature20-40%Oxidized species (e.g., quinones)
Thermal Degradation (Solid) 7 days80°C5-15%Products of oxidation and decarboxylation
Photostability (Solid, ICH Q1B) 10 daysRoom Temperature10-20%Photo-oxidized products

Note: This data is for illustrative purposes and may not represent actual experimental results. A formal stability study is required to determine the precise degradation profile.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 7 days.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

2. Sample Preparation:

  • Dissolve samples from the forced degradation study in the initial mobile phase composition.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

cluster_storage Optimal Storage cluster_stressors Degradation Stressors Compound Compound Degraded_Compound Degraded_Compound Compound->Degraded_Compound Degradation Light Light Light->Degraded_Compound Heat Heat Heat->Degraded_Compound Oxygen Oxygen Oxygen->Degraded_Compound Moisture Moisture Moisture->Degraded_Compound

Caption: Key environmental factors leading to the degradation of this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid_Base Acid/Base Hydrolysis Apply Stress Conditions->Acid_Base pH Oxidation Oxidative Stress Apply Stress Conditions->Oxidation H₂O₂ Thermal Thermal Stress Apply Stress Conditions->Thermal Heat Photo Photostability Apply Stress Conditions->Photo Light Analyze Samples Analyze Samples Acid_Base->Analyze Samples Oxidation->Analyze Samples Thermal->Analyze Samples Photo->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants End End Identify Degradants->End Compound This compound Oxidation Oxidation (O₂, Light, High pH) Compound->Oxidation Decarboxylation Decarboxylation (Heat) Compound->Decarboxylation Quinone Quinone-type Species Oxidation->Quinone Polymerization Polymerization Quinone->Polymerization Colored_Byproducts Colored Byproducts Polymerization->Colored_Byproducts Amine_Product Corresponding Amine Decarboxylation->Amine_Product

References

Technical Support Center: Stereoselective Synthesis of β-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of β-tyrosine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of β-tyrosine derivatives?

A1: Several successful strategies have been developed to control the stereochemistry during the synthesis of β-tyrosine and its derivatives. These include:

  • Asymmetric Aziridination of Cinnamate Esters: This method often utilizes chiral bis(oxazoline)-copper complexes to induce asymmetry, followed by a diastereoselective ring-opening of the resulting aziridine.[1][2]

  • Chiral Auxiliary-Mediated Reactions: Chiral auxiliaries, such as optically pure 4-phenyloxazolidinone, can be used to direct the stereochemical outcome of reactions like asymmetric Michael additions.

  • Enzymatic and Biocatalytic Methods: Enzymes like phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM) can catalyze the stereoselective synthesis of β-amino acids.[3][4][5] Computational enzyme design has been employed to mutate these enzymes to accept β-tyrosine as a substrate and produce it with excellent enantiopurity.[3]

  • Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, is a powerful method for the enantioselective hydrogenation of enamines or other suitable precursors.[6]

  • Stereoselective Alkylation: The diastereoselective alkylation of enolates derived from β-alanine amides bearing chiral auxiliaries is another viable approach.[7]

Q2: My diastereomeric ratio (dr) is low. What are the potential causes and how can I improve it?

A2: Low diastereoselectivity can stem from several factors. Here are some common causes and troubleshooting steps:

  • Non-diastereoselective side reactions: In aziridine ring-opening reactions, residual copper from the aziridination step can act as a Lewis acid, catalyzing a non-diastereoselective, SN1-type ring opening. Ensure complete removal of the copper catalyst before proceeding.[2]

  • Reaction Temperature: Temperature can significantly influence the diastereoselectivity of many reactions. For alkylations of chiral enolates, maintaining a low temperature (e.g., -78°C) is often crucial.[7] Experiment with a range of temperatures to find the optimal conditions for your specific reaction.

  • Choice of Reagents and Solvents: The solvent and base used can impact the transition state geometry and, consequently, the diastereoselectivity. For instance, in the synthesis of protected peptides containing anti-β-hydroxy tyrosine, the choice of solvent and base was shown to be critical.[8] It is advisable to screen different solvents and bases to optimize the diastereomeric ratio.

  • Steric Hindrance: The steric bulk of both the substrate and the reagents can influence the facial selectivity of the reaction. Consider modifying protecting groups or the chiral auxiliary to enhance steric differentiation between the two faces of the prochiral center.

Q3: I am observing poor enantiomeric excess (ee%). What steps can I take to enhance enantioselectivity?

A3: Poor enantiomeric excess is a common challenge in asymmetric synthesis. Consider the following points:

  • Catalyst Purity and Loading: The purity of the chiral catalyst is paramount. Impurities can lead to the formation of racemic product. Ensure the catalyst is of high purity and use the optimal catalyst loading as determined by literature or your own optimization studies. In some cases, increasing the catalyst loading might improve the ee%.

  • Solvent Effects: The solvent can have a profound effect on the enantioselectivity of a reaction. For example, in an asymmetric aziridination reaction, changing the solvent from chloroform to acetonitrile was found to dramatically decrease the enantiomeric ratio from 28:1 to 2:1.[2] A solvent screen is often a necessary step in optimizing a new asymmetric reaction.

  • Ligand Choice: In metal-catalyzed reactions, the chiral ligand is the primary source of stereocontrol. If you are using a known catalytic system and still observing low ee%, consider screening a library of related ligands. Subtle electronic and steric modifications to the ligand can have a significant impact on the enantioselectivity.

  • Reaction Time and Purity of Starting Materials: Allowing a reaction to proceed for too long can sometimes lead to the formation of side products and a decrease in enantioselectivity.[2] Additionally, ensure the purity of your starting materials, as impurities can sometimes interfere with the chiral catalyst.

Troubleshooting Guides

Guide 1: Low Yield and Stereoselectivity in Asymmetric Aziridination and Ring-Opening
Problem Potential Cause Troubleshooting Steps
Low yield in aziridination step. Incorrect stoichiometry of reagents.Use the alkene as the limiting reagent can decrease the yield and lead to more side products. It is often better to use the nitrene source (e.g., PhINNs) as the limiting reagent.[2]
Difficult-to-remove protecting group on the nitrene source.The commonly used N-(p-toluenesulfonyl)iminophenyliodinane (PhINTs) can lead to a tosyl group that is difficult to remove later in the synthesis. Consider using an alternative like N-(Nosyl)iminophenyliodinane (PhINNs).[2]
Low diastereoselectivity (dr) in the aziridine ring-opening step. Residual copper catalyst acting as a Lewis acid.Ensure complete removal of the copper catalyst after the aziridination step by filtration before proceeding with the ring-opening reaction.[2]
Protic acids catalyzing non-diastereoselective ring-opening.Avoid acidic conditions during workup and purification of the aziridine intermediate.
Low enantiomeric ratio (er) in the aziridination step. Inappropriate solvent.The choice of solvent is critical. For the asymmetric aziridination of p-coumarate TBS ether, chloroform was found to be superior to acetonitrile, which resulted in a significantly lower er.[2]
Guide 2: Poor Diastereoselectivity in the Alkylation of Chiral β-Alanine Amide Dianions
Problem Potential Cause Troubleshooting Steps
Low diastereomeric ratio (dr). Suboptimal metallation conditions.The formation of the dianion is crucial. Direct metallation with two equivalents of n-BuLi in THF at -78°C has been shown to be effective.[7]
Additives not enhancing selectivity.The addition of LiCl or HMPA was found to have a negligible effect on the diastereoselectivity of the alkylation, although they sometimes improved yields.[7] Focus on optimizing other parameters.
Nature of the electrophile.The diastereoselectivity can vary with the alkyl halide used. It may be necessary to screen different electrophiles to achieve the desired selectivity.[7]
Low yield of alkylated product. Incomplete dianion formation.Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate time for the reaction at low temperature.

Quantitative Data Summary

Table 1: Stereoselectivity in the Synthesis of a Protected (2R,3R)-β-Methoxytyrosine Derivative via Asymmetric Aziridination [1][2]

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Asymmetric AziridinationAziridine Intermediate-->28:1
Methanolysis (Ring-Opening)Protected β-Methoxytyrosine89>19:1-
Nosyl DeprotectionFree Amine90--
Fmoc ProtectionFinal Protected Product78--
Overall Final Protected Product 62 >19:1 >28:1

Table 2: Diastereoselectivity of Alkylation of the Dianion of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide [7]

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
MeI38575:25
EtI47286:14
n-BuBr52465:35
BnBr67670:30

Experimental Protocols

Protocol 1: Enantio- and Diastereoselective Synthesis of a Protected (2R,3R)-β-Methoxytyrosine[2]
  • Asymmetric Aziridination: To a solution of the starting cinnamate ester and (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] in chloroform, add Cu(OTf)₂. Stir the solution until it becomes homogeneous. Add PhINNs as the limiting reagent. The reaction is complete when all the PhINNs has dissolved. Filter the reaction mixture to remove the copper catalyst.

  • Diastereoselective Ring Opening: Dissolve the crude aziridine in methanol. The ring-opening reaction proceeds to yield the corresponding β-methoxy derivative.

  • Nosyl Deprotection: Treat the nosyl-protected amine with 4-methoxythiophenol and K₂CO₃ to afford the free amine.

  • Fmoc Protection: Protect the free amine with Fmoc-OSu to yield the final protected β-methoxytyrosine derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction1 Asymmetric Aziridination cluster_intermediate Intermediate cluster_reaction2 Diastereoselective Ring Opening cluster_product Product cinnamate Cinnamate Ester aziridination Aziridination Reaction (Solvent: Chloroform) cinnamate->aziridination catalyst Chiral Bis(oxazoline)-Copper Complex catalyst->aziridination nitrene PhINNs nitrene->aziridination aziridine Chiral Aziridine aziridination->aziridine ring_opening Methanolysis aziridine->ring_opening beta_tyrosine Protected β-Tyrosine Derivative ring_opening->beta_tyrosine

Caption: Workflow for the asymmetric synthesis of a protected β-tyrosine derivative.

troubleshooting_stereoselectivity cluster_diastereoselectivity Diastereoselectivity Issues cluster_enantioselectivity Enantioselectivity Issues start Low Stereoselectivity Observed dr_issue Low Diastereomeric Ratio (dr) start->dr_issue ee_issue Low Enantiomeric Excess (ee%) start->ee_issue dr_cause1 Incomplete Catalyst Removal (e.g., residual Cu) dr_issue->dr_cause1 dr_cause2 Suboptimal Temperature dr_issue->dr_cause2 dr_cause3 Inappropriate Solvent/Base dr_issue->dr_cause3 solution1 solution1 dr_cause1->solution1 Action: Ensure complete filtration/purification. solution2 solution2 dr_cause2->solution2 Action: Optimize reaction temperature. solution3 solution3 dr_cause3->solution3 Action: Screen different solvents and bases. ee_cause1 Impure Chiral Catalyst ee_issue->ee_cause1 ee_cause2 Incorrect Solvent Choice ee_issue->ee_cause2 ee_cause3 Suboptimal Ligand ee_issue->ee_cause3 solution4 solution4 ee_cause1->solution4 Action: Verify catalyst purity and optimize loading. solution5 solution5 ee_cause2->solution5 Action: Perform a solvent screen. solution6 solution6 ee_cause3->solution6 Action: Screen a library of chiral ligands.

Caption: Troubleshooting guide for low stereoselectivity in β-tyrosine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of α-Tyrosine and β-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of α-tyrosine, the canonical proteinogenic amino acid, and its non-proteinogenic isomer, β-tyrosine. While α-tyrosine is a fundamental component of numerous physiological processes, the unique structural properties of β-tyrosine offer intriguing possibilities for therapeutic development, primarily due to its enhanced stability against enzymatic degradation.

Introduction to α- and β-Tyrosine

Alpha-tyrosine (L-tyrosine) is one of the 20 standard amino acids used by cells to synthesize proteins.[1] Its structure is characterized by an amino group attached to the α-carbon, the carbon atom immediately adjacent to the carboxyl group. This configuration is crucial for its recognition by ribosomes and incorporation into polypeptide chains. Beyond its role in protein synthesis, α-tyrosine is a critical precursor for a variety of signaling molecules, including neurotransmitters and hormones.[][3]

Beta-tyrosine, in contrast, has its amino group attached to the β-carbon, which is two carbons away from the carboxyl group. This seemingly minor structural alteration has profound biological consequences. It is not recognized by the translational machinery for protein synthesis and is thus considered a non-proteinogenic amino acid. However, β-tyrosine is found in several natural products and its incorporation into peptides is a key strategy for developing therapeutics with improved pharmacokinetic profiles.[4]

Core Biological Functions and Properties

The distinct structural arrangements of α-tyrosine and β-tyrosine dictate their divergent roles in biological systems. While α-tyrosine is a versatile player in mainstream biochemistry, β-tyrosine's significance lies in its ability to confer stability to peptides.

α-Tyrosine: A Cornerstone of Mammalian Biochemistry

The biological activities of α-tyrosine are vast and well-characterized:

  • Protein Synthesis: As a proteinogenic amino acid, α-tyrosine is a fundamental building block of proteins, contributing to their structure and function.[]

  • Neurotransmitter and Hormone Precursor: α-Tyrosine is the starting material for the biosynthesis of catecholamines, a class of neurotransmitters and hormones essential for regulating mood, stress response, and cognitive function.[1][5] This pathway, initiated by the enzyme tyrosine hydroxylase, leads to the production of dopamine, norepinephrine, and epinephrine.[6] It is also a precursor to thyroid hormones, which regulate metabolism.[1][7]

  • Cell Signaling: The phenolic side chain of α-tyrosine residues in proteins can be phosphorylated by receptor tyrosine kinases (RTKs).[8][9] This phosphorylation event is a key mechanism in signal transduction, controlling cellular processes such as growth, differentiation, and metabolism.[10][11]

  • Melanin Production: In melanocytes, the enzyme tyrosinase catalyzes the conversion of α-tyrosine into melanin, the pigment responsible for skin, hair, and eye color.[5][12]

β-Tyrosine: A Tool for Enhanced Peptide Stability

Direct comparative data on the biological activity of free β-tyrosine is scarce. Its primary significance in a biological context arises when it is incorporated into peptides:

  • Resistance to Proteolytic Degradation: The most significant biological property of peptides containing β-tyrosine is their remarkable stability against degradation by proteases.[4][13] Proteolytic enzymes, which readily cleave the peptide bonds between α-amino acids, are generally unable to recognize and hydrolyze the altered backbone of β-peptides.[14][15] This increased enzymatic stability can significantly prolong the half-life of peptide-based drugs in vivo.[16]

  • Natural Product Component: β-Tyrosine is a constituent of several naturally occurring compounds with notable biological activities. For instance, it is found in jaspamides, a class of depsipeptides isolated from marine sponges that exhibit potent insecticidal and antimicrobial properties.[4]

Comparative Data Summary

Direct quantitative comparisons of the biological activities of α-tyrosine and β-tyrosine are limited in the scientific literature. The following table summarizes their distinct properties based on current knowledge.

Featureα-Tyrosineβ-Tyrosine
Structure Amino group on the α-carbonAmino group on the β-carbon
Protein Synthesis Incorporated into proteins by ribosomesNot incorporated into proteins by ribosomes
Metabolic Roles Precursor to catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin[1][6][7]Not a known precursor for major metabolic pathways; primarily studied as a component of synthetic peptides.
Signaling Key role in cell signaling via phosphorylation by receptor tyrosine kinases[8][11]No established direct role in major signaling pathways.
Enzymatic Stability Peptides containing α-tyrosine are susceptible to degradation by proteases.[17]Peptides containing β-tyrosine exhibit high resistance to proteolytic degradation.[13][15]
Natural Occurrence Abundant in proteins and as a free amino acid in many foods.[18]Found in some natural products like the jaspamides.[4]

Signaling Pathways and Experimental Workflows

α-Tyrosine in Catecholamine Biosynthesis

The conversion of α-tyrosine to key neurotransmitters is a fundamental pathway in neurobiology. The process is initiated by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[6]

Catecholamine_Pathway alpha_tyrosine α-Tyrosine l_dopa L-DOPA alpha_tyrosine->l_dopa O2, THB dopamine Dopamine l_dopa->dopamine PLP norepinephrine Norepinephrine dopamine->norepinephrine Ascorbate, Cu2+ epinephrine Epinephrine norepinephrine->epinephrine SAM th Tyrosine Hydroxylase (TH) aadc AADC dbh Dopamine β-Hydroxylase (DBH) pnmt PNMT

Caption: Biosynthesis of catecholamines from α-tyrosine.

Receptor Tyrosine Kinase (RTK) Activation by α-Tyrosine Phosphorylation

RTKs are a major class of cell surface receptors that mediate cellular responses to growth factors. Ligand binding induces receptor dimerization and subsequent autophosphorylation of α-tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins.[8][19]

RTK_Activation cluster_inactive Inactive State cluster_active Active State receptor1_inactive RTK Monomer 1 receptor_dimer RTK Dimer (Autophosphorylated) receptor2_inactive RTK Monomer 2 ligand Ligand ligand->receptor1_inactive Binding & Dimerization ligand->receptor2_inactive Binding & Dimerization p1 P p2 P p3 P p4 P downstream Downstream Signaling p1->downstream Recruitment of SH2/PTB proteins p2->downstream Recruitment of SH2/PTB proteins p3->downstream Recruitment of SH2/PTB proteins p4->downstream Recruitment of SH2/PTB proteins

Caption: Simplified workflow of Receptor Tyrosine Kinase (RTK) activation.

Experimental Protocols

Experimental Protocol: In Vitro Proteolytic Stability Assay for β-Tyrosine-Containing Peptides

This protocol provides a general method to assess the stability of peptides containing β-tyrosine against enzymatic degradation compared to their α-tyrosine counterparts.

1. Objective: To determine the rate of degradation of an α-peptide and its corresponding β-peptide analog by a specific protease (e.g., trypsin, chymotrypsin, or a mixture like pronase).

2. Materials:

  • α-Peptide (control)

  • β-Peptide (experimental)

  • Protease (e.g., Trypsin, Chymotrypsin, Pronase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Procedure:

  • Peptide Preparation: Prepare stock solutions of the α- and β-peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of the chosen protease in the assay buffer. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide stock solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease stock solution to each tube.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the withdrawn aliquot to a tube containing the quenching solution (e.g., 10% TFA) to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a gradient of Mobile Phase B to elute the peptide and any degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

    • Plot the percentage of intact peptide versus time for both the α- and β-peptides to compare their degradation rates.

Expected Outcome: The α-peptide is expected to show significant degradation over time, as evidenced by a decrease in its corresponding peak area and the appearance of new peaks for degradation products. In contrast, the β-peptide is expected to remain largely intact, demonstrating its resistance to proteolytic cleavage.[13][20]

Conclusion

The biological activities of α-tyrosine and β-tyrosine are fundamentally different, a direct consequence of the placement of their amino groups. α-Tyrosine is a central molecule in mammalian metabolism and signaling. In contrast, β-tyrosine's primary value in a biological and therapeutic context is its ability to confer proteolytic resistance to peptides. This property makes β-tyrosine and other β-amino acids highly attractive building blocks for the design of next-generation peptide therapeutics with enhanced stability and prolonged in vivo activity. Further research into the specific biological effects of free β-tyrosine and its metabolites may uncover novel biological functions.

References

A Comparative Analysis of Cytotoxicity: 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This comparison focuses on data from a study that investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and their cytotoxic effects on the human lung carcinoma cell line, A549, benchmarked against doxorubicin.

Quantitative Cytotoxicity Data

The cytotoxic activity of various compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A recent study evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 cells and compared their activity to doxorubicin and cisplatin.[1][2][3] While the parent compound was not the focus, several of its derivatives demonstrated notable cytotoxic activity.

For context, doxorubicin is a potent cytotoxic agent with a well-established low IC50 value against a wide range of cancer cell lines. In the comparative study, the cytotoxic effects of the derivatives were assessed after 24 hours of exposure.[1][2][3]

Compound/DrugCell LineExposure Time (hours)Observed Effect
Doxorubicin A54924Standard chemotherapeutic agent used for comparison
Cisplatin A54924Standard chemotherapeutic agent used for comparison
3-((4-hydroxyphenyl)amino)propanoic acid derivative 12 A54924Reduced cell viability to 42.1%
3-((4-hydroxyphenyl)amino)propanoic acid derivative 20 A54924Among the most promising, reducing cell viability by ~50%
3-((4-hydroxyphenyl)amino)propanoic acid derivative 21 A54924Among the most promising, reducing cell viability by ~50%
3-((4-hydroxyphenyl)amino)propanoic acid derivative 22 A54924Among the most promising, reducing cell viability by ~50%
3-((4-hydroxyphenyl)amino)propanoic acid derivative 29 A54924Reduced cell viability by ~50%

Note: The exact IC50 values for the derivatives were not explicitly stated in the referenced abstracts, but the percentage of cell viability reduction provides a measure of their cytotoxic potential relative to the controls.

Experimental Protocols

The evaluation of cytotoxicity for the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and doxorubicin was conducted using a standard in vitro cell-based assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

  • Cell Seeding: A549 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, doxorubicin, or cisplatin for 24 hours. Untreated cells served as a control.[1][2][3]

  • MTT Addition: After the incubation period, the treatment medium was removed, and MTT solution was added to each well. The plates were incubated to allow for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed A549 Cells in 96-well plates B Treat with Compounds (24h) A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Cytotoxicity

Doxorubicin's Multifaceted Mechanism of Action

Doxorubicin exerts its cytotoxic effects through a variety of mechanisms, making it a potent and broadly effective anticancer agent.[4][5] Its primary modes of action include:

  • DNA Intercalation and Adduct Formation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[4][5]

  • Topoisomerase II Poisoning: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA double-strand breaks.[4][6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which can react with molecular oxygen to produce superoxide radicals and other ROS.[5][6] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.[6]

  • Induction of Apoptosis: The cellular damage caused by doxorubicin triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

Doxorubicin_Pathway cluster_mechanisms Mechanisms of Cytotoxicity cluster_cellular_effects Cellular Effects cluster_outcome Outcome Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Poisoning Dox->Topo_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->DNA_Damage Oxidative_Stress->Apoptosis

Caption: Doxorubicin's major cytotoxic signaling pathways.

Potential Mechanisms of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

The precise cytotoxic mechanisms of this compound and its derivatives are not as extensively characterized as those of doxorubicin. However, the study that evaluated these derivatives also investigated their antioxidant properties, suggesting that modulation of cellular redox status could be a potential mechanism of action.[1][3][7] Compounds with both antioxidant and pro-oxidant capabilities can influence cell fate, and this dual activity is an area of active investigation in cancer research. Further studies are required to elucidate the specific signaling pathways through which these derivatives exert their cytotoxic effects.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy due to its potent and multi-pronged cytotoxic activity. While direct comparative data for this compound is lacking, research into its derivatives has revealed promising cytotoxic effects against the A549 lung cancer cell line. Several of these derivatives demonstrated a significant reduction in cell viability, indicating their potential as scaffolds for the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to better understand their mechanism of action and to optimize their therapeutic potential. A direct comparison of the most potent derivatives with doxorubicin across a broader panel of cancer cell lines would be a crucial next step in their preclinical evaluation.

References

Validating the Mechanism of Action of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, focusing on their potential as anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Recent studies have explored a library of synthetic derivatives of this compound, a beta-amino acid, for various therapeutic applications.[1][2][3] While the precise molecular mechanism of the parent compound is not extensively detailed in the available literature, its derivatives have demonstrated significant anticancer and antimicrobial properties.[4] This guide will focus on the anticancer activities, which are primarily attributed to the antioxidant capacity of the phenolic group present in these molecules.[5]

Anticancer Activity: A Tale of Cytotoxicity and Migration Inhibition

Several derivatives of this compound have been shown to exhibit cytotoxic effects against cancer cell lines and inhibit their migration, key processes in cancer progression and metastasis. The anticancer potential of these compounds is often evaluated against standard chemotherapeutic agents like doxorubicin and cisplatin.

Comparative Efficacy of Derivatives

The following table summarizes the in vitro anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 human lung cancer cell line.

Compound IDModificationCytotoxicity (IC50 in µM)Wound Healing Inhibition (%)Antioxidant Activity (DPPH Scavenging IC50 in µM)
Derivative A [Specify Modification from a study][Insert Value][Insert Value][Insert Value]
Derivative B [Specify Modification from a study][Insert Value][Insert Value][Insert Value]
Derivative C [Specify Modification from a study][Insert Value][Insert Value][Insert Value]
Doxorubicin Standard Chemotherapy[Insert Value]Not ReportedNot Applicable
Cisplatin Standard Chemotherapy[Insert Value]Not ReportedNot Applicable

Proposed Mechanism of Action: The Antioxidant Connection

The anticancer effects of these derivatives are strongly linked to their antioxidant properties. Phenolic compounds can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is a key factor in the initiation and progression of cancer.[6][7][8]

Below is a diagram illustrating the proposed antioxidant mechanism.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cancer Cancer Progression Cell_Damage->Cancer leads to Derivative 3-Amino-3-(4-hydroxyphenyl)propanoic acid Derivative (with Phenolic Group) Derivative->ROS donates H• Derivative->Cell_Damage prevents Phenoxy_Radical Stable Phenoxy Radical Derivative->Phenoxy_Radical forms MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F Wound_Healing_Assay_Workflow A Grow confluent cell monolayer B Create a 'scratch' A->B C Treat with compounds B->C D Image at 0h and 24/48h C->D E Measure wound closure D->E DPPH_Assay_Workflow A Prepare compound solutions B Mix with DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate IC50 values D->E

References

Head-to-Head Comparison of β-Tyrosine Derivatives in Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the anti-cancer activities of various β-tyrosine derivatives. This guide consolidates preclinical data from multiple studies, presenting a head-to-head analysis of their efficacy in different cancer cell lines. The information is intended to aid in the identification of promising lead compounds for the development of novel cancer therapeutics.

Summary of In Vitro Efficacy

The following table summarizes the cytotoxic activities of several β-tyrosine derivatives against a panel of human cancer cell lines. The data, presented as IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%) values, highlight the varying potency of these compounds across different cancer types.

Derivative ClassCompoundCancer Cell LineIC50/CC50 (µM)Reference
β(2,2)-Amino Acid Derivatives 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c)Colon Cancer Cell Lines0.32 - 3.89[1]
Non-Small Cell Lung Cancer0.32 - 3.89[1]
Melanoma0.32 - 3.89[1]
Leukemia Cell Lines0.32 - 3.89[1]
Human Burkitt's Lymphoma (Ramos)< 8[1]
Spirocyclic Bromotyrosine Analogs Dichloro compound 18Human Malignant Melanoma (A-375)0.4 ± 0.3
Pyridin-2-yl derivative 29Human Malignant Melanoma (A-375)Not specified, Selectivity Index = 2.4
Hydrazide analog of 2-picoline 37Human Malignant Melanoma (A-375)Not specified, Selectivity Index = 2.4
β-Nitrostyrene Derivative CYT-Rx20Breast Cancer (MCF-7)0.81 ± 0.04 (µg/mL)[2]
Breast Cancer (MDA-MB-231)1.82 ± 0.05 (µg/mL)[2]
Breast Cancer (ZR75-1)1.12 ± 0.06 (µg/mL)[2]
L-Tyrosine-Platinum(II) Precursors 14a and 14bBreast Cancer Cell LinesActivity similar to cisplatin[3]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of β-tyrosine derivatives are mediated through various mechanisms, primarily involving the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation.

One notable mechanism involves the inhibition of anti-apoptotic proteins. For instance, certain tyrosine derivatives act as inhibitors of Myeloid cell leukemia-1 (Mcl-1), a key protein in cancer cell survival.[1] By inhibiting Mcl-1, these compounds trigger the intrinsic apoptotic pathway.

Another observed mechanism is the destabilization of the cancer cell membrane, leading to cell death. Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial-mediated pathway.

The β-nitrostyrene derivative, CYT-Rx20, demonstrates a multi-faceted mechanism of action.[2] It arrests cancer cells in the G2/M phase of the cell cycle, decreases cell viability by activating the caspase cascade, increases PARP cleavage, and enhances the expression of γ-H2AX, a marker of DNA damage.[2] Additionally, it induces autophagy by upregulating Beclin-1, ATG5, and LC-3, and promotes the formation of reactive oxygen species (ROS).[2]

Below are diagrams illustrating a general experimental workflow for evaluating these compounds and a simplified representation of a signaling pathway they may disrupt.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of β-Tyrosine Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT Cytotoxicity Assay (MTT) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Pathway Signaling Pathway Analysis IC50->Pathway signaling_pathway BetaTyr β-Tyrosine Derivative Mcl1 Mcl-1 BetaTyr->Mcl1 inhibits BaxBak Bax/Bak Activation Mcl1->BaxBak inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic potential of 3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives. It objectively compares its performance against alternative compounds in key therapeutic areas, supported by experimental data and detailed methodologies.

Introduction

This compound, a beta-amino acid, has emerged as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated significant therapeutic potential across several domains, including oncology, infectious diseases, and neuroscience. This guide will delve into the experimental data supporting these applications, compare its efficacy with established alternatives, and provide detailed protocols for the key assays cited.

Anticancer Potential: A Focus on Non-Small Cell Lung Cancer

Recent studies have highlighted the anticancer properties of this compound derivatives, particularly against the A549 non-small cell lung cancer cell line.[3][4][5][6][7] The therapeutic strategy often involves inducing cytotoxicity in cancer cells while minimizing harm to non-cancerous cells.

Comparative Efficacy Against A549 Lung Cancer Cells

The following table summarizes the cytotoxic effects of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives compared to standard chemotherapeutic agents, doxorubicin and cisplatin. The data is derived from MTT assays, which measure cell viability.

CompoundConcentration (µM)A549 Cell Viability (%)Non-cancerous Vero Cell Viability (%)Reference
Derivative 12 (1-naphthyl substituent) 10042.1Not specified[6]
Derivative 20 (2-furyl substituent) 100~50 (estimated)High (favorable cytotoxicity)[3][4][5][6]
Derivative 21 100~50 (estimated)High (favorable cytotoxicity)[5][6]
Derivative 22 100~50 (estimated)High (favorable cytotoxicity)[5][6]
Derivative 29 (4-NO2 phenyl substituent) 10031.2High (favorable cytotoxicity)[3][6]
Doxorubicin (Control) Not specifiedSignificant reductionNot specified[5][8]
Cisplatin (Control) Not specifiedSignificant reductionReduced[5][8][9]

Note: The exact IC50 values for the derivatives were not consistently provided in the initial search results, hence the presentation of cell viability at a fixed concentration.

Antioxidant Activity

The anticancer potential of these derivatives is also linked to their antioxidant properties, which can modulate oxidative stress, a key factor in cancer progression.[3][4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity.

CompoundAntioxidant Activity (DPPH Assay)Reference
Derivative 20 (2-furyl substituent) Potent[3][4][5][6]
Potential Signaling Pathway

While the precise signaling pathways for this compound derivatives in A549 cells are not fully elucidated, it is postulated that they may exploit shared biochemical pathways with eukaryotic organisms, given their observed antifungal activity.[3][6] A potential mechanism could involve the inhibition of critical cell proliferation and survival pathways, such as the PKC-α/ERK1/2 pathway, which has been implicated in A549 cell proliferation.

anticancer_pathway Derivative Derivative PKC_alpha PKC-α Derivative->PKC_alpha Inhibition ERK1_2 ERK1/2 PKC_alpha->ERK1_2 Activation Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Postulated inhibitory effect on the PKC-α/ERK1/2 pathway.

Antimicrobial Potential: Combating Drug-Resistant Pathogens

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), and the drug-resistant fungus Candida auris.[10]

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the most potent derivatives against various pathogens.

DerivativeTarget OrganismMIC Range (µg/mL)Reference
Hydrazones 14-16 Methicillin-resistant S. aureus (MRSA)1 - 8[10]
Hydrazones 14-16 Vancomycin-resistant E. faecalis (VRE)0.5 - 2[10]
Hydrazones 14-16 Gram-negative pathogens8 - 64[10]
Hydrazones 14-16 Drug-resistant Candida species8 - 64[10]
Hydrazones 14-16 Candida auris0.5 - 64[10]
Standard Antimicrobial Alternatives

A direct comparison with specific standard antibiotics for each resistant strain is complex and depends on the specific resistance profile of the isolate. However, general treatment guidelines for some of these pathogens are provided below for context.

PathogenStandard Treatment Options
MRSA Vancomycin, Daptomycin, Linezolid
VRE Linezolid, Daptomycin
C. auris Echinocandins (e.g., caspofungin), Amphotericin B[11][12]
Mechanism of Action

The precise mechanism of action for the antimicrobial effects of these derivatives is still under investigation. However, the broad-spectrum activity suggests a mechanism that may target fundamental cellular processes common to both bacteria and fungi.

antimicrobial_workflow cluster_screening Antimicrobial Screening Synthesis Synthesize Derivatives MIC_Assay Broth Microdilution (MIC Determination) Synthesis->MIC_Assay Pathogens ESKAPE Pathogens & C. auris Pathogens->MIC_Assay Results Identify Potent Derivatives (e.g., Hydrazones 14-16) MIC_Assay->Results dopamine_synthesis L_Tyrosine L-Tyrosine (structurally similar to the target compound) L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Dopamine Dopamine L_DOPA->Dopamine decarboxylation TH Tyrosine Hydroxylase TH->L_DOPA DDC DOPA Decarboxylase DDC->Dopamine

References

literature review comparing beta-amino acid based antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Beta-Amino Acid-Based Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Beta-amino acid-based antimicrobials have emerged as a promising class of compounds due to their potent activity and stability. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in research and development efforts.

Introduction to Beta-Amino Acid Antimicrobials

Beta-peptides, which are oligomers of beta-amino acids, represent a significant class of peptidomimetics. Unlike their naturally occurring alpha-peptide counterparts, they often exhibit enhanced resistance to proteolytic degradation, a crucial attribute for therapeutic agents.[1][2] The antimicrobial activity of certain beta-peptides is attributed to their ability to form stable secondary structures, such as helices, that mimic the amphipathic nature of natural host-defense peptides.[3][4][5] This amphipathicity, characterized by distinct hydrophobic and cationic regions, is crucial for their interaction with microbial membranes.[6][7]

Mechanism of Action

The primary mechanism of action for many beta-amino acid-based antimicrobials is the disruption of the bacterial cell membrane.[8][9] Cationic beta-peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids.[7][10] Following this initial binding, the hydrophobic regions of the peptides insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death.[][12] Some beta-amino acid derivatives may also have intracellular targets, interfering with essential processes like protein or nucleic acid synthesis.[7][12]

Mechanism_of_Action cluster_membrane Bacterial Membrane PeptideBinding Electrostatic Binding MembraneInsertion Hydrophobic Insertion PeptideBinding->MembraneInsertion PoreFormation Pore Formation MembraneInsertion->PoreFormation Intracellular Intracellular Targets (DNA, Ribosomes) MembraneInsertion->Intracellular Translocation CellLysis Cell Lysis PoreFormation->CellLysis Antimicrobial Cationic Beta-Amino Acid Antimicrobial Antimicrobial->PeptideBinding Inhibition Inhibition of Cellular Processes Intracellular->Inhibition

Caption: Proposed mechanism of action for beta-amino acid antimicrobials.

Quantitative Performance Data

The antimicrobial efficacy of various beta-amino acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13] A lower MIC value indicates higher potency.[13]

Compound ClassDerivative ExampleTarget MicroorganismGram StainMIC (µM)Reference
β(2,2)-Amino Acid Derivatives Cationic DerivativeStaphylococcus aureus (MRSA)Positive3.8--INVALID-LINK--[8]
Staphylococcus epidermidis (MRSE)Positive3.8--INVALID-LINK--[8]
Escherichia coliNegative7.7--INVALID-LINK--[8]
14-Helical β-Peptides 9-residue amphiphilic peptideEscherichia coliNegative6 - 12--INVALID-LINK--[3]
Bacillus subtilisPositive3 - 6--INVALID-LINK--[3]
Staphylococcus aureusPositive6 - 12--INVALID-LINK--[3]
β-Hairpin Peptides SAJO-2DSalmonella TyphimuriumNegative16--INVALID-LINK--[14]
Escherichia coliNegative32--INVALID-LINK--[14]
Staphylococcus aureusPositive256--INVALID-LINK--[14]

Structure-Activity Relationship (SAR)

The antimicrobial activity of beta-amino acid derivatives is intrinsically linked to their chemical structure. Key factors influencing their efficacy include:

  • Cationic Charge : A net positive charge is essential for the initial electrostatic attraction to negatively charged bacterial membranes.[7]

  • Hydrophobicity : The hydrophobicity of the nonpolar residues influences the peptide's ability to insert into and disrupt the lipid bilayer.[15] However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells.[2]

  • Helical Stability : For helical beta-peptides, the stability of the helical conformation can impact antimicrobial and hemolytic activity, although the correlation is not always direct.[3][4]

SAR_Logic cluster_properties Structural Properties cluster_outcomes Biological Outcomes Charge Cationic Charge Activity Antimicrobial Activity Charge->Activity Increases Hydrophobicity Hydrophobicity Hydrophobicity->Activity Increases Toxicity Host Cell Toxicity Hydrophobicity->Toxicity Increases Structure Secondary Structure (e.g., Helicity) Structure->Activity Modulates Structure->Toxicity Modulates Selectivity Therapeutic Index Activity->Selectivity Toxicity->Selectivity

Caption: Key structure-activity relationships for beta-amino acid antimicrobials.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standard broth microdilution method for determining the MIC of a beta-amino acid-based antimicrobial agent.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Test compound (beta-amino acid antimicrobial)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Positive control (standard antibiotic) and negative control (no antimicrobial)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the microtiter plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

  • Controls: Include wells for a positive control (bacteria with a known effective antibiotic), a negative control (bacteria with no antimicrobial), and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13][19]

MIC_Workflow Start Start: MIC Assay PrepareDilutions Prepare Serial Dilutions of Test Compound Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate (37°C, 16-20h) InoculatePlate->Incubate ReadResults Read Results Visually or with Plate Reader Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol 2: Cytotoxicity Assessment (Hemolysis Assay)

This assay evaluates the lytic activity of the antimicrobial agent against red blood cells, providing an indication of its potential toxicity to mammalian cells.[20]

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compound at various concentrations

  • Positive control (e.g., 1% Triton X-100 for 100% hemolysis)

  • Negative control (PBS)

  • Centrifuge and spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

  • Incubation: In a microtiter plate or microcentrifuge tubes, mix the RBC suspension with different concentrations of the test compound. Include positive and negative controls.

  • Reaction: Incubate the mixtures for a specified time (e.g., 1 hour) at 37°C.

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% lysis) and negative control (0% lysis).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[21]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well plate and microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: Determine the cell viability as a percentage relative to untreated control cells.

References

Benchmarking Novel Beta-Tyrosine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and molecular biology, the development of novel amino acid analogs with enhanced therapeutic potential is a paramount objective. This guide presents a comprehensive performance benchmark of novel beta-tyrosine analogs, offering a direct comparison with existing alternatives. The data herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their research and development endeavors.

Key Performance Indicators of Beta-Tyrosine Analogs

The efficacy of beta-tyrosine analogs can be quantified through various metrics, with the half-maximal inhibitory concentration (IC50) being a critical parameter for analogs designed as enzyme inhibitors. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro performance of distinct classes of beta-tyrosine analogs against relevant biological targets.

Table 1: In Vitro Efficacy of β-Nitrostyrene Derivatives Against Colorectal Cancer Cell Lines
CompoundCell LineIC50 (µM)[1]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)HCT1165.49 ± 0.71
SW4807.50 ± 0.28
SW6207.21 ± 0.09
Table 2: Inhibitory Activity of β-Nitrostyrene Derivatives Against Platelet Aggregation and Kinases
CompoundInhibition of Thrombin-induced Platelet Aggregation (IC50, µM)Inhibition of Collagen-induced Platelet Aggregation (IC50, µM)Inhibition of Src Kinase Activity (% at 10 µM)Inhibition of Syk Kinase Activity (% at 10 µM)
MNS (3,4-methylenedioxy-β-nitrostyrene)15.2 ± 1.510.5 ± 1.145.3 ± 4.238.7 ± 3.5
Derivative 10 (benzoyl ester)1.8 ± 0.21.2 ± 0.185.1 ± 7.979.4 ± 7.1

Note: Data for Table 2 is derived from a study on the antiplatelet activity of novel beta-nitrostyrene derivatives.[2]

Table 3: Inhibitory Activity of Phosphonate-Based Tyrosine Analogs Against Protein Tyrosine Phosphatases (PTPs)
CompoundTarget PTPIC50 (µM)[3]
(naphth-2-yl) difluoromethylphosphonic acid (12)PTP-1B40-50
(napthy-1-yl) difluoromethylphosphonic acid (13)PTP-1B40-50
(2-naphthalenyl-hydroxymethyl)phosphonic acid (16)EGFR PTP250[4]
Table 4: Cellular Uptake of Fluorinated Tyrosine Analogs
CompoundUptake Rate Constant (min⁻¹) in Rhesus Monkey Brain
6-[18F]fluoro-L-m-tyrosine (6-FMT)0.019[5]
2-[18F]fluoro-L-m-tyrosine (2-FMT)~0.0095[5]
6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT)~0.0095[5]
6-[18F]fluoro-L-DOPA (6-FD)~0.0095[5]

Signaling Pathways and Transport Mechanisms

A fundamental aspect of benchmarking beta-tyrosine analogs is understanding their interaction with cellular signaling pathways and transport mechanisms. The following diagrams illustrate key pathways relevant to the action of these analogs.

GM_CSF_Signaling cluster_receptor Cell Membrane GM-CSF_R GM-CSF Receptor JAK2 JAK2 GM-CSF_R->JAK2 Activation PI3K PI3K GM-CSF_R->PI3K Ras Ras GM-CSF_R->Ras GM-CSF GM-CSF GM-CSF->GM-CSF_R STAT5 STAT5 JAK2->STAT5 Phosphorylation Proliferation Proliferation/ Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

GM-CSF Receptor Signaling Pathway

The Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) receptor signaling cascade is a critical pathway in hematopoietic cell proliferation and differentiation.[2][6] Activation of the receptor by GM-CSF leads to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[1][6] This pathway, along with the PI3K/Akt and Ras/Raf/MEK/ERK pathways, culminates in cellular proliferation and survival.[6]

LAT1_Transporter cluster_membrane Cell Membrane LAT1 LAT1/4F2hc Complex Extracellular_AA Extracellular β-Tyrosine Analog LAT1->Extracellular_AA Export Intracellular_Analog Intracellular β-Tyrosine Analog LAT1->Intracellular_Analog Import Extracellular_AA->LAT1 Binding Intracellular_AA Intracellular Amino Acid Intracellular_AA->LAT1 Binding Kinase_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Incubate (Kinase Reaction) A->B C Stop Reaction & Add Detection Reagent B->C D Measure Signal (Luminescence) C->D E Data Analysis (Calculate IC50) D->E Cellular_Uptake_Workflow A Seed & Culture Cells B Incubate with Radiolabeled Substrate & Test Analog A->B C Stop Uptake & Wash B->C D Lyse Cells C->D E Measure Radioactivity D->E

References

Comparative Stability of β-Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of β-amino acids is crucial for the design of robust peptide-based therapeutics and other bioactive molecules. This guide provides a comparative analysis of the stability of different β-amino acids under various stress conditions, supported by available experimental data and detailed methodologies.

β-Amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon. This seemingly minor structural alteration imparts significant changes in their chemical and biological properties, most notably an enhanced resistance to enzymatic degradation.[1][2] However, like all organic molecules, they are susceptible to degradation under various chemical and physical stresses. This guide focuses on their stability under conditions relevant to pharmaceutical development, including thermal, pH-mediated, and oxidative stress.

Comparative Stability Data

Direct, comprehensive comparative studies on the stability of a wide range of individual β-amino acid monomers are limited in publicly available literature. However, data from studies on individual amino acids and peptides containing β-amino acid residues allow for a comparative assessment. The following table summarizes available quantitative data and qualitative stability characteristics of different classes of β-amino acids.

Class of β-Amino AcidStress ConditionParameterValue/ObservationReference(s)
Acyclic, Unsubstituted
β-AlanineThermal (Pyrolysis)Activation Energy (Ea)88.5 - 137.44 kJ mol⁻¹ (in air)[1]
Degradation KineticsFollows irreversible first-order kinetics.[1]
β-Aminobutyric AcidThermal (Aqueous)Decarboxylation RateSlower than glycine and other α-amino acids.[3]
Cyclic
General Cyclic β-Amino AcidsGeneral StabilityConformational RigidityIncreased rigidity compared to acyclic counterparts often leads to higher stability within a peptide chain.[4]
Substituted
β³-Amino AcidsGeneral StabilityPeptide StabilityIncorporation can influence the stability of peptide secondary structures.
β²-Amino AcidsGeneral StabilityPeptide StabilityCan also modulate peptide conformation and stability.

Note: The stability of a β-amino acid can be significantly influenced by its side chain and its incorporation into a larger molecule like a peptide. The data presented should be considered in the context of the specific experimental conditions.

Factors Influencing β-Amino Acid Stability

The stability of β-amino acids is a multifactorial issue. The following diagram illustrates the key factors that can influence their degradation.

Factors Influencing β-Amino Acid Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors (Stress Conditions) Stability β-Amino Acid Stability Structure Chemical Structure (Acyclic vs. Cyclic) Stability->Structure SideChain Side Chain (R-group) (e.g., steric hindrance, electronic effects) Stability->SideChain pH pH (Acidic/Basic Hydrolysis) Stability->pH Temp Temperature (Thermal Degradation) Stability->Temp Oxidation Oxidizing Agents (e.g., H₂O₂, metal ions) Stability->Oxidation Light Light Exposure (Photodegradation) Stability->Light Enzymes Enzymes (Proteolytic Degradation) Stability->Enzymes

Caption: Key intrinsic and extrinsic factors affecting the stability of β-amino acids.

Experimental Protocols

A forced degradation study is a common approach to assess the stability of a drug substance. The following are detailed methodologies for key experiments that can be adapted for a comparative study of β-amino acid stability.

General Sample Preparation
  • Stock Solutions: Prepare stock solutions of each β-amino acid to be tested at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ultrapure water, or a co-solvent system if solubility is an issue).

  • Working Solutions: Dilute the stock solutions to a final concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC analysis).

Forced Degradation (Stress) Conditions
  • Acidic and Basic Hydrolysis:

    • To separate aliquots of the working solution, add an equal volume of 0.2 M HCl (for acidic conditions) and 0.2 M NaOH (for basic conditions) to achieve a final concentration of 0.1 M acid or base.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute to the initial concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the working solution with a solution of hydrogen peroxide (e.g., 3% v/v).

    • Keep the solution at room temperature and protect it from light for a specified duration.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place aliquots of the working solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Collect samples at predetermined intervals.

    • For solid-state thermal degradation, place a known amount of the solid β-amino acid in an oven and dissolve it in a suitable solvent before analysis.

  • Photostability:

    • Expose aliquots of the working solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • Analyze the samples at appropriate time points.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A could be a buffer like 0.1% trifluoroacetic acid in water, and Mobile Phase B could be acetonitrile.

  • Detection:

    • UV Detection: Monitor at a wavelength where the β-amino acid or its degradation products absorb (e.g., around 210 nm).

    • Fluorescence Detection: For enhanced sensitivity and selectivity, pre- or post-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC)) can be used.[5]

  • Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent β-amino acid in the stressed sample to that in an unstressed control sample.

    % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study of β-amino acids.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock and Working Solutions of β-Amino Acids Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidative Oxidation (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC Analysis (Reversed-Phase) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC MS Mass Spectrometry (Identification of Degradants) HPLC->MS Quant Quantify Degradation (% Degradation, Kinetics) HPLC->Quant Pathway Identify Degradation Pathways MS->Pathway

References

Unlocking the Antioxidant Potential: A Comparative Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of novel 3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives. This analysis is supported by experimental data from in vitro assays, offering insights into their potential as therapeutic agents against oxidative stress-related pathologies.

A recent study exploring a series of 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shed light on their promising antioxidant capabilities, in addition to their previously reported anticancer activities.[1][2][3][4][5] The core structure, featuring a phenolic hydroxyl group, is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1] This guide synthesizes the available data to facilitate a clear comparison of these derivatives against each other and established antioxidants.

Comparative Antioxidant Activity

The antioxidant potential of the this compound derivatives was primarily evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[1][3]

DPPH Radical Scavenging Activity

The DPPH assay measures the capacity of a compound to scavenge the stable DPPH free radical. A higher percentage of inhibition indicates greater antioxidant activity. The results revealed a significant structure-dependent antioxidant activity among the tested derivatives.[2] Several compounds exhibited potent radical scavenging abilities, in some cases surpassing that of the commercial antioxidant butylated hydroxytoluene (BHT).[1]

Table 1: DPPH Radical Scavenging Activity of Selected this compound Derivatives

Compound IDKey Structural MoietyDPPH Inhibition (%)
16 2,5-dimethyl-1H-pyrrol-1-yl61.2
33 3,4,5-trimethoxybenzylidene60.6
4 dimethyl 3,3'-4-hydroxyphenyl57.9
30 4-chlorobenzylidene57.4
8 4-chlorobenzylidene55.8
29 4-nitrobenzylidene54.4
7 4-nitrobenzylidene52.5
24 N'-thiophen-3-ylmethylene53.6
BHT (Standard Antioxidant)22.0

Data sourced from Kavaliauskas et al., 2024.[1]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often compared to a standard antioxidant like ascorbic acid. The study demonstrated that several of the synthesized derivatives possess significant ferric ion reducing capabilities.[3][6]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected this compound Derivatives

Compound IDKey Structural MoietyAntioxidant Activity (Compared to Ascorbic Acid)
20 2-furylPotent
12 Not specified in abstractSignificant
21 Not specified in abstractSignificant
22 Not specified in abstractSignificant
29 4-nitrobenzylideneSignificant

Qualitative assessment based on data presented in Kavaliauskas et al., 2024.[1][3] The study indicates these compounds showed notable activity, with detailed quantitative comparisons provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the DPPH and FRAP assays as typically employed for the evaluation of phenolic compounds.

DPPH Radical Scavenging Assay Protocol

This method is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Ascorbic Acid or BHT) are prepared in a range of concentrations.

  • Reaction Mixture: A specific volume of the test compound or standard is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix Sample/Standard with DPPH DPPH_sol->Mix Sample_prep Prepare Test Compounds & Standard Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

DPPH Assay Experimental Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compounds and a standard (e.g., FeSO₄ or Ascorbic Acid) are prepared in appropriate solvents.

  • Reaction Mixture: A small volume of the sample or standard is mixed with the freshly prepared FRAP reagent.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Underlying Signaling Pathway: The Keap1-Nrf2-ARE Axis

The antioxidant effects of many phenolic compounds are not limited to direct radical scavenging. They can also modulate endogenous antioxidant defense mechanisms. A key signaling pathway in this context is the Keap1-Nrf2-ARE pathway, which is a master regulator of cellular redox homeostasis.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (such as some phenolic antioxidants), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 Oxidative_Stress Oxidative Stress / Phenolic Compound Oxidative_Stress->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activation

The Keap1-Nrf2-ARE Signaling Pathway

References

Evaluating the Off-Target Profile of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their potential for off-target effects. This guide provides a comparative framework for evaluating the off-target profile of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a tyrosine analog. Given its structural similarity to L-tyrosine, a precursor to key neurotransmitters, this compound holds potential for research in neurological disorders, particularly those involving dopamine pathways such as Parkinson's disease.[1] Consequently, this guide will compare its hypothetical off-target profile with established Parkinson's disease medications, providing a roadmap for comprehensive safety and selectivity assessment.

Comparative Analysis of Off-Target Effects

A critical step in drug development is the early identification of potential off-target interactions to mitigate the risk of adverse drug reactions.[2] While specific off-target screening data for this compound is not publicly available, this section outlines the expected off-target profiles of relevant alternatives and provides a template for comparison. The following tables are based on established commercial screening panels, such as the Eurofins SafetyScreen44 and Reaction Biology InVEST44 panels, which cover a range of targets associated with adverse drug reactions.[2][3][4][5][6]

Table 1: Comparative Off-Target Profile at a Standard Screening Concentration (e.g., 10 µM)

Target ClassRepresentative Targets from Screening PanelsThis compound (% Inhibition)Levodopa/Carbidopa (% Inhibition)Dopamine Agonists (e.g., Pramipexole, Ropinirole) (% Inhibition)MAO-B Inhibitors (e.g., Selegiline, Rasagiline) (% Inhibition)
GPCRs Adenosine A1, A2A, Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT2A)Data Not AvailableLow; primarily acts as a dopamine precursor.[7]High affinity for D2/D3 receptors is the on-target effect. Potential for off-target effects at other monoamine receptors.[8]Low; selective for MAO-B enzyme.[9]
Ion Channels hERG, CaV1.2, NaV1.5Data Not AvailableGenerally low risk of direct channel modulation.Can be associated with orthostatic hypotension, suggesting some interaction with cardiovascular ion channels or receptors.[10]Potential for hypertensive crisis with tyramine-rich foods, indicating indirect cardiovascular effects.[9]
Kinases ABL, SRC, LCK, etc.Data Not AvailableNot typically associated with kinase inhibition.Not a primary mechanism, but off-target kinase effects are possible with any small molecule.Not a primary mechanism.
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)Data Not AvailableLevodopa is a substrate for amino acid transporters.Low affinity for monoamine transporters.Low affinity for monoamine transporters.
Enzymes MAO-A, MAO-B, PDE, COX-1, COX-2Data Not AvailableNot a direct enzyme inhibitor.Not a primary mechanism.High affinity for MAO-B is the on-target effect. Selegiline at higher doses can inhibit MAO-A.[9]

Table 2: Known Adverse Drug Reactions (Clinical Off-Target Effects)

Drug/ClassCommon Off-Target Related Side Effects
Levodopa/Carbidopa Dyskinesias (involuntary movements), nausea, vomiting, orthostatic hypotension, hallucinations, psychosis.[7][11]
Dopamine Agonists (Pramipexole, Ropinirole) Nausea, dizziness, drowsiness, insomnia, constipation, hallucinations, compulsive behaviors (e.g., gambling), orthostatic hypotension.[1][8][10][12][13][14][15][16][17]
MAO-B Inhibitors (Selegiline, Rasagiline) Nausea, headache, dizziness, insomnia, potential for hypertensive crisis with tyramine-rich foods, serotonin syndrome when combined with certain antidepressants.[9][11][18][19][20][21][22][23][24]

Experimental Protocols for Off-Target Effect Evaluation

To generate the necessary data for a comprehensive evaluation of this compound, a tiered approach to in vitro safety pharmacology profiling is recommended. This involves a series of standardized assays to identify potential liabilities early in the drug discovery process.[3][25][26][27]

Competitive Radioligand Binding Assays

These assays are the gold standard for assessing the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[28][29][30][31][32][33]

Principle: The test compound's ability to displace a radiolabeled ligand with known high affinity for a specific target is measured. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or tissue homogenates. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assays

Given the central role of kinases in cellular signaling, assessing off-target kinase activity is crucial to avoid unintended effects on cell growth, proliferation, and survival.[12][34]

Principle: The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.[25][28][35][36]

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, kinase-specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include controls for 100% kinase activity (vehicle) and 0% activity (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the controls. Determine the IC50 value from the concentration-response curve.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. Therefore, assessing a compound's activity at this channel is a critical safety evaluation.[7][37][38][39][40][41][42]

Principle: Automated patch-clamp electrophysiology is the gold standard for measuring the effect of a compound on the ionic current flowing through the hERG channels in a cell membrane.

Detailed Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner). The system automatically establishes a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the characteristic "tail current."[40][41]

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: The ionic current is recorded continuously throughout the experiment.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. An IC50 value is determined from the concentration-response curve.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and their logical connections, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Primary Off-Target Screening cluster_tier2 Tier 2: Hit Confirmation & Dose-Response cluster_tier3 Tier 3: Mechanistic & Functional Follow-up Compound Compound Broad Panel Screening Broad Panel Screening Compound->Broad Panel Screening e.g., SafetyScreen44 Binding Assays (GPCRs, Transporters) Binding Assays (GPCRs, Transporters) Broad Panel Screening->Binding Assays (GPCRs, Transporters) Enzyme Assays (Kinases, etc.) Enzyme Assays (Kinases, etc.) Broad Panel Screening->Enzyme Assays (Kinases, etc.) Ion Channel Assays (hERG) Ion Channel Assays (hERG) Broad Panel Screening->Ion Channel Assays (hERG) IC50 Determination IC50 Determination Binding Assays (GPCRs, Transporters)->IC50 Determination Enzyme Assays (Kinases, etc.)->IC50 Determination Ion Channel Assays (hERG)->IC50 Determination Cell-based Functional Assays Cell-based Functional Assays IC50 Determination->Cell-based Functional Assays In Vivo Models In Vivo Models Cell-based Functional Assays->In Vivo Models signaling_pathway L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase L-Tyrosine->Tyrosine_Hydroxylase This compound This compound This compound->Tyrosine_Hydroxylase Potential Interaction Off_Target_Receptors Off-Target Receptors (e.g., Serotonin, Adrenergic) This compound->Off_Target_Receptors Potential Off-Target Binding L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA DOPA_Decarboxylase DOPA Decarboxylase L-DOPA->DOPA_Decarboxylase Dopamine Dopamine DOPA_Decarboxylase->Dopamine Dopamine_Receptors Dopamine Receptors (D1, D2, D3, etc.) Dopamine->Dopamine_Receptors MAO-B MAO-B Dopamine->MAO-B Metabolism Downstream_Signaling Downstream Signaling Dopamine_Receptors->Downstream_Signaling

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of this compound, a compound that, while valuable in research, requires careful management as a hazardous substance.

Key Safety and Hazard Information

This compound is classified with specific hazards that necessitate stringent safety measures during handling and disposal. The following table summarizes the critical safety information.

Hazard ClassificationGHS Hazard StatementPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationProtective gloves (e.g., nitrile), lab coat
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side-shields or goggles
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood. If dust formation is likely, a respirator is recommended.

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through an approved hazardous waste management service. Direct disposal into sanitary sewers or regular trash is not permissible. The following step-by-step protocol outlines the procedure for preparing this chemical for waste collection.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container (e.g., a clearly labeled, wide-mouthed plastic or glass bottle)

  • Hazardous waste labels (as provided by your institution's Environmental Health and Safety department)

  • Inert absorbent material (e.g., vermiculite or sand) for spill cleanup

  • Spill containment kit

Procedure:

  • Preparation and Segregation:

    • Ensure all PPE is worn correctly before handling the chemical.

    • Designate a specific, well-ventilated area for waste accumulation, away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization of Waste:

    • Carefully transfer the solid this compound waste into a designated hazardous waste container. Avoid generating dust.

    • If dealing with solutions, pour the liquid waste into a compatible, leak-proof container.

    • For contaminated lab supplies (e.g., weighing boats, gloves, filter paper), place them in a separate, sealed plastic bag and then into the solid waste container.

  • Labeling of Waste Container:

    • As soon as the first portion of waste is added, affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Fill in all other required information on the label, such as the date of accumulation, your name, and your laboratory details.

  • Storage of Waste:

    • Keep the waste container tightly sealed at all times, except when adding more waste.

    • Store the container in a designated secondary containment bin to prevent spills from spreading.

    • Store in a cool, dry, and well-ventilated area.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's authorized hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and Environmental Health and Safety department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste from other chemical streams ppe->segregate ppe->spill containerize Step 3: Place waste in a designated, compatible container segregate->containerize segregate->spill label Step 4: Label container with 'Hazardous Waste' and full chemical name containerize->label containerize->spill store Step 5: Store container in a secure, ventilated area with secondary containment label->store request_pickup Step 6: Arrange for collection by authorized waste disposal service store->request_pickup store->spill end End: Waste properly disposed request_pickup->end spill_procedure Follow Spill Management Protocol: 1. Contain with inert absorbent 2. Collect in hazardous waste container 3. Decontaminate area 4. Report spill spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and critical safety and logistical information for the handling of 3-Amino-3-(4-hydroxyphenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be used in situations where there is a potential for splashing.[4][5]
Hand Protection GlovesWear protective gloves.[6] Disposable nitrile gloves are a suitable option for short-term protection. Always inspect gloves for integrity before use and employ proper removal techniques.
Body Protection Protective ClothingA lab coat is the minimum requirement. For more extensive handling, wear fire/flame resistant and impervious clothing.[3]
Respiratory Protection RespiratorTypically not required in a well-ventilated area.[7] If dust is generated or ventilation is insufficient, a full-face respirator should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling techniques is crucial for minimizing exposure and maintaining a safe working environment.

1. Preparation:

  • Ventilation: All work should be conducted in a well-ventilated area. For procedures with a higher risk of dust or aerosol formation, a chemical fume hood is required.[3]

  • Safety Equipment Check: Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[8]

  • PPE Donning: Put on all required PPE as specified in the table above before handling the chemical.

2. Handling:

  • Avoid Dust Formation: Minimize the generation of dust during handling.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Safe Practices: Do not eat, drink, or smoke in the handling area.[9]

  • Grounding: For processes that may generate static electricity, use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

3. Storage:

  • Container: Store the chemical in a tightly closed container.[3]

  • Location: Keep in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Emergency and Disposal Plan

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, prevent further leakage if it is safe to do so. Avoid dust formation.[3]

  • Cleanup: Collect the spilled material using methods that do not generate dust (e.g., wet sweeping or HEPA vacuum) and place it in a suitable, labeled container for disposal.[3]

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1]
Physical Description Solid[1]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Occupational Exposure Limits No data available[3]

Workflow for Chemical Spill Response

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area and PPE dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(4-hydroxyphenyl)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。